Product packaging for LNA-A(Bz) amidite(Cat. No.:)

LNA-A(Bz) amidite

Cat. No.: B10857621
M. Wt: 885.9 g/mol
InChI Key: HPIDKMAOZZZGOP-VIHQSWMUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

LNA-A(Bz) amidite is a useful research compound. Its molecular formula is C48H52N7O8P and its molecular weight is 885.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C48H52N7O8P B10857621 LNA-A(Bz) amidite

Properties

Molecular Formula

C48H52N7O8P

Molecular Weight

885.9 g/mol

IUPAC Name

N-[9-[(1R,3R,4S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]purin-6-yl]benzamide

InChI

InChI=1S/C48H52N7O8P/c1-32(2)55(33(3)4)64(61-27-13-26-49)63-42-41-46(54-31-52-40-43(50-30-51-44(40)54)53-45(56)34-14-9-7-10-15-34)62-47(42,28-59-41)29-60-48(35-16-11-8-12-17-35,36-18-22-38(57-5)23-19-36)37-20-24-39(58-6)25-21-37/h7-12,14-25,30-33,41-42,46H,13,27-29H2,1-6H3,(H,50,51,53,56)/t41-,42?,46+,47+,64?/m0/s1

InChI Key

HPIDKMAOZZZGOP-VIHQSWMUSA-N

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1[C@H]2[C@@H](O[C@]1(CO2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)N6C=NC7=C(N=CN=C76)NC(=O)C8=CC=CC=C8

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C2C(OC1(CO2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)N6C=NC7=C(N=CN=C76)NC(=O)C8=CC=CC=C8

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to LNA-A(Bz) Amidite: From Chemical Structure to Therapeutic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of LNA-A(Bz) amidite, a key building block in the synthesis of Locked Nucleic Acid (LNA) oligonucleotides. We will delve into its chemical properties, provide detailed protocols for its use in oligonucleotide synthesis, and explore the mechanism of action of LNA-based antisense oligonucleotides (ASOs) in a therapeutic context, supported by signaling pathway and experimental workflow diagrams.

Core Properties of this compound

This compound is a phosphoramidite monomer used in the chemical synthesis of LNA oligonucleotides. The "LNA" designation refers to the bicyclic sugar moiety where a methylene bridge connects the 2'-oxygen and the 4'-carbon, locking the ribose ring in an N-type (C3'-endo) conformation. This pre-organization of the sugar phosphate backbone enhances the binding affinity of LNA-containing oligonucleotides to their complementary RNA or DNA targets. The "A(Bz)" indicates the presence of an adenine base protected by a benzoyl (Bz) group.

Chemical Structure

The fundamental structure of LNA is a bicyclic nucleic acid where a ribonucleoside is linked between the 2'-oxygen and the 4'-carbon atoms with a methylene unit.[1][2] The benzoyl protecting group on the adenine base is crucial for preventing unwanted side reactions during oligonucleotide synthesis.

Quantitative Data Summary

A compilation of the key quantitative and qualitative properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C48H52N7O8P[3]
Molecular Weight 885.94 g/mol [3]
CAS Number 206055-79-0[3]
Appearance White to off-white solid
Solubility Soluble in anhydrous acetonitrile. Some LNA amidites, like the 5-Me-C variant, may require a mixture of THF and acetonitrile for optimal solubility.
Storage Conditions Recommended storage at 2 to 8°C. For solutions in anhydrous acetonitrile, stability is typically 2-3 days. Stock solutions can be stored at -80°C for up to 6 months or -20°C for 1 month, protected from light.
Purity ≥98% (mixture of isomers)
Coupling Efficiency >95% can be achieved with extended coupling times.

Experimental Protocols

The synthesis of LNA-containing oligonucleotides is performed using automated solid-phase phosphoramidite chemistry, similar to standard DNA synthesis, but with some critical modifications to the standard protocols.

Solid-Phase Oligonucleotide Synthesis

The synthesis cycle consists of four main steps: deblocking, coupling, capping, and oxidation.

Materials and Reagents:

  • LNA-A(Bz) phosphoramidite and other required phosphoramidites (DNA, RNA, other LNAs)

  • Solid support (e.g., Controlled Pore Glass - CPG)

  • Anhydrous acetonitrile

  • Activator solution (e.g., 5-(ethylthio)-1H-tetrazole, DCI)

  • Capping solution (e.g., acetic anhydride and N-methylimidazole)

  • Oxidizing solution (e.g., iodine in THF/water/pyridine)

  • Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

  • Cleavage and deprotection solution (e.g., aqueous ammonia)

Protocol:

  • Deblocking: The 5'-dimethoxytrityl (DMT) protecting group on the nucleotide attached to the solid support is removed by treatment with an acid solution (e.g., 3% TCA in DCM). This exposes the 5'-hydroxyl group for the next coupling reaction.

  • Coupling: The LNA-A(Bz) phosphoramidite is activated by an activator solution and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. Due to the steric hindrance of LNA monomers, a longer coupling time is required compared to standard DNA phosphoramidites. Recommended coupling times are 180 seconds for ABI synthesizers and 250 seconds for Expedite synthesizers.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solution. This prevents the elongation of failure sequences.

  • Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using an oxidizing solution. A longer oxidation time of 45 seconds is recommended for LNA monomers.

  • Iteration: The cycle of deblocking, coupling, capping, and oxidation is repeated until the desired oligonucleotide sequence is synthesized.

Cleavage and Deprotection

Once the synthesis is complete, the oligonucleotide is cleaved from the solid support, and the protecting groups from the phosphate backbone and the nucleobases are removed. This is typically achieved by incubation with concentrated aqueous ammonia.

Purification

The crude oligonucleotide product is a mixture of the full-length product and shorter, failure sequences. Purification is essential to isolate the desired full-length oligonucleotide. High-performance liquid chromatography (HPLC) is the most common method for purifying LNA-containing oligonucleotides. Both ion-exchange (IE-HPLC) and reverse-phase (RP-HPLC) can be used.

Application in Antisense Technology: Targeting MALAT1 in Multiple Myeloma

LNA-modified ASOs are powerful tools for silencing gene expression due to their high binding affinity and nuclease resistance. A prominent example is the targeting of the long non-coding RNA (lncRNA) MALAT1, which is overexpressed in multiple myeloma (MM) and contributes to its pathogenesis.

Mechanism of Action: RNase H-Mediated Degradation

LNA ASOs designed as "gapmers" are particularly effective. These chimeric oligonucleotides consist of a central "gap" of DNA nucleotides flanked by LNA "wings". This design allows the ASO to bind to the target RNA with high affinity (conferred by the LNA wings) and recruit the cellular enzyme RNase H. RNase H recognizes the DNA/RNA heteroduplex and cleaves the RNA strand, leading to the degradation of the target mRNA and subsequent downregulation of protein expression.

cluster_0 Cellular Environment ASO LNA Gapmer ASO (targeting MALAT1) MALAT1 MALAT1 lncRNA ASO->MALAT1 Hybridization RNaseH RNase H MALAT1->RNaseH Recruitment Degradation MALAT1 Degradation RNaseH->Degradation Cleavage

ASO-mediated degradation of MALAT1 lncRNA.
Signaling Pathway of MALAT1 Knockdown in Multiple Myeloma

The knockdown of MALAT1 in multiple myeloma cells using LNA ASOs triggers a cascade of downstream events that ultimately lead to apoptosis. Specifically, MALAT1 depletion downregulates the transcription factors NRF1 and NRF2. This leads to a reduction in the expression of proteasome subunit genes, resulting in decreased proteasome activity and the accumulation of polyubiquitinated proteins. This accumulation induces endoplasmic reticulum (ER) stress and activates the unfolded protein response (UPR), culminating in apoptosis.

cluster_0 MALAT1 Knockdown Cascade MALAT1_ASO LNA ASO targeting MALAT1 MALAT1 MALAT1 lncRNA MALAT1_ASO->MALAT1 Inhibition NRF1_NRF2 NRF1 & NRF2 Transcription Factors MALAT1->NRF1_NRF2 Downregulation Proteasome_Subunits Proteasome Subunit Genes NRF1_NRF2->Proteasome_Subunits Reduced Transcription Proteasome_Activity Proteasome Activity Proteasome_Subunits->Proteasome_Activity Leads to Polyubiquitinated_Proteins Accumulation of Polyubiquitinated Proteins Proteasome_Activity->Polyubiquitinated_Proteins Causes ER_Stress ER Stress & UPR Polyubiquitinated_Proteins->ER_Stress Induces Apoptosis Apoptosis ER_Stress->Apoptosis Triggers

Signaling pathway of MALAT1 knockdown in multiple myeloma.

Experimental Workflow: From Synthesis to Cellular Assay

The following diagram illustrates a typical experimental workflow for researchers utilizing this compound to synthesize an ASO and evaluate its biological activity.

cluster_0 Experimental Workflow Synthesis Solid-Phase Oligonucleotide Synthesis (with this compound) Cleavage_Deprotection Cleavage & Deprotection Synthesis->Cleavage_Deprotection Purification HPLC Purification Cleavage_Deprotection->Purification QC Quality Control (e.g., Mass Spec, HPLC) Purification->QC Cell_Culture Cell Culture (e.g., Multiple Myeloma cells) Transfection ASO Transfection QC->Transfection Purified ASO Cell_Culture->Transfection Incubation Incubation Transfection->Incubation Analysis Downstream Analysis (e.g., qPCR, Western Blot, Apoptosis Assay) Incubation->Analysis

Experimental workflow for LNA ASO synthesis and analysis.

Conclusion

This compound is an essential reagent for the synthesis of high-affinity LNA oligonucleotides. Its unique chemical structure imparts enhanced thermal stability and nuclease resistance to the resulting oligonucleotides, making them ideal for a range of research and therapeutic applications, particularly in the field of antisense technology. The ability to rationally design LNA ASOs to target specific disease-associated RNAs, such as MALAT1 in multiple myeloma, highlights the significant potential of this technology in modern drug development. By understanding the core principles of LNA chemistry and following optimized synthesis and purification protocols, researchers can effectively harness the power of LNA-modified oligonucleotides to advance our understanding of biology and develop novel therapeutic strategies.

References

LNA-A(Bz) Amidite: A Deep Dive into the Core Mechanism of Action for Enhanced Oligonucleotide Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of nucleic acid therapeutics, the quest for enhanced stability, binding affinity, and in vivo efficacy has led to the development of sophisticated chemical modifications. Among these, Locked Nucleic Acid (LNA) technology stands out for its profound impact on oligonucleotide properties. This technical guide delves into the core mechanism of action of LNA-A(Bz) amidite, a fundamental building block in the synthesis of LNA-modified oligonucleotides. Tailored for researchers, scientists, and drug development professionals, this document elucidates the biophysical principles, experimental validation, and therapeutic implications of incorporating LNA-A into oligonucleotide design.

The Fundamental Principle: Conformational Rigidity

This compound is a phosphoramidite building block used in automated oligonucleotide synthesis. The defining feature of LNA is the methylene bridge that connects the 2'-oxygen to the 4'-carbon of the ribose sugar. This "lock" forces the sugar into a rigid C3'-endo conformation, which is the preferred sugar pucker in A-form nucleic acid duplexes (e.g., RNA-RNA). This pre-organization of the sugar moiety is the cornerstone of LNA's mechanism of action. By reducing the conformational flexibility of the oligonucleotide backbone, LNA monomers enhance the strength of base stacking interactions and increase the local organization of the phosphate backbone.[1]

This intrinsic structural feature gives rise to several advantageous biophysical properties that are critical for therapeutic applications, particularly in the realm of antisense technology.

Enhanced Duplex Stability: A Quantitative Leap in Binding Affinity

The most significant consequence of the LNA modification is a dramatic increase in the thermal stability of duplexes formed with complementary DNA and RNA targets. This is quantitatively measured by the melting temperature (Tm), the temperature at which half of the duplexes dissociate. The incorporation of LNA monomers can increase the Tm by 3-8°C per modification.[1]

The thermodynamic basis for this enhanced stability lies in favorable changes to the enthalpy (ΔH°) and entropy (ΔS°) of duplex formation. The rigid LNA structure minimizes the entropic penalty associated with duplex formation, while promoting more favorable enthalpic contributions from enhanced base stacking.

Table 1: Thermodynamic Properties of LNA-Modified Oligonucleotide Duplexes

ModificationΔTm per modification (°C)ΔG° (kcal/mol per modification)Reference
LNA+3 to +8-1.0 to -2.5[1]
2'-O-Methyl~ +1.5~ -0.5
Phosphorothioate~ -0.5~ +0.2

Note: Values are approximate and can vary depending on sequence context, number of modifications, and experimental conditions.

dot

RNase_H_Mechanism ASO LNA Gapmer ASO Hybrid LNA-DNA:RNA Hybrid ASO->Hybrid mRNA Target mRNA mRNA->Hybrid RNaseH RNase H Hybrid->RNaseH Recruits Cleavage mRNA Cleavage RNaseH->Cleavage Catalyzes Degradation mRNA Degradation Cleavage->Degradation Silencing Gene Silencing Degradation->Silencing Oligo_Synthesis_Workflow Start Start with Solid Support Deblock 1. Deblocking (DMT Removal) Start->Deblock Couple 2. Coupling with this compound (Extended Time) Deblock->Couple Cap 3. Capping Couple->Cap Oxidize 4. Oxidation (Extended Time) Cap->Oxidize Cycle Repeat for each monomer Oxidize->Cycle Cycle->Deblock Next monomer Cleave Cleavage & Deprotection Cycle->Cleave Final monomer Purify Purification (HPLC/PAGE) Cleave->Purify End Final LNA Oligonucleotide Purify->End

References

Synthesis of LNA-A(Bz) Amidite: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of LNA-A(Bz) phosphoramidite, a key building block for the production of Locked Nucleic Acid (LNA) oligonucleotides. LNA-modified oligonucleotides have garnered significant interest in drug development and molecular diagnostics due to their enhanced thermal stability, binding affinity, and nuclease resistance. This document outlines the synthetic pathway, provides detailed experimental protocols for key transformations, and presents relevant quantitative data to aid researchers in the successful preparation of this valuable compound.

Overview of the Synthetic Strategy

The synthesis of LNA-A(Bz) phosphoramidite is a multi-step process that begins with a suitably protected adenosine precursor. The key transformations involve the introduction of the characteristic 2'-O,4'-C-methylene bridge to form the LNA scaffold, protection of the exocyclic amine of adenine with a benzoyl (Bz) group, protection of the 5'-hydroxyl group with a dimethoxytrityl (DMT) group, and finally, phosphitylation of the 3'-hydroxyl group to yield the desired phosphoramidite.

The overall workflow for the synthesis is depicted below:

G start Protected Adenosine Precursor step1 Introduction of LNA Scaffold start->step1 step2 N6-Benzoylation step1->step2 step3 5'-O-DMT Protection step2->step3 step4 3'-O-Phosphitylation step3->step4 end LNA-A(Bz) Phosphoramidite step4->end

Figure 1. General workflow for the synthesis of LNA-A(Bz) phosphoramidite.

Experimental Protocols

The following sections provide detailed experimental procedures for the key steps in the synthesis of LNA-A(Bz) phosphoramidite. While a complete, unified protocol for the entire synthesis is not available in a single source, the following procedures are based on established methods for the synthesis of LNA analogues and protected nucleoside phosphoramidites.

Synthesis of 5'-O-DMT-N6-benzoyl-LNA-adenosine

This section details the synthesis of the key intermediate, the protected LNA-A(Bz) nucleoside. The initial steps to form the LNA-adenosine core are complex and are typically performed by specialized suppliers. The following protocols start from a pre-formed LNA-adenosine nucleoside.

a) N6-Benzoylation of LNA-adenosine

This procedure is adapted from a standard protocol for the benzoylation of adenosine.

  • Co-evaporate LNA-adenosine with anhydrous pyridine (3 x 10 mL) and dry under high vacuum for at least 2 hours.

  • Dissolve the dried LNA-adenosine in anhydrous pyridine (10 mL per mmol of nucleoside).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add benzoyl chloride (1.5 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC (e.g., 10% methanol in dichloromethane).

  • Upon completion, cool the reaction mixture to 0°C and quench by the slow addition of water (5 mL).

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to dryness.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane) to afford N6-benzoyl-LNA-adenosine.

b) 5'-O-DMT Protection of N6-benzoyl-LNA-adenosine

This protocol is based on a general procedure for the 5'-O-DMT protection of nucleosides.[1]

  • Co-evaporate N6-benzoyl-LNA-adenosine (1 equivalent) with anhydrous pyridine (3 x 10 mL) and dry under high vacuum overnight.[2]

  • Dissolve the dried nucleoside in anhydrous pyridine (20 mL per mmol).[1]

  • Add 4,4'-dimethoxytrityl chloride (DMT-Cl, 1.2 equivalents) in one portion.[2]

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC (e.g., 5% methanol in dichloromethane). If the reaction is incomplete, additional DMT-Cl (0.2 equivalents) can be added.[1]

  • Once the reaction is complete, quench with methanol (5 mL).

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes containing 1% triethylamine) to yield 5'-O-DMT-N6-benzoyl-LNA-adenosine.

Phosphitylation of 5'-O-DMT-N6-benzoyl-LNA-adenosine

The final step is the phosphitylation of the 3'-hydroxyl group. This procedure is based on a highly efficient method for the preparation of LNA phosphoramidites.

  • Dry the 5'-O-DMT-N6-benzoyl-LNA-adenosine (1 equivalent) under high vacuum for at least 4 hours.

  • In a flame-dried flask under an argon atmosphere, dissolve the dried nucleoside in anhydrous dichloromethane (10 mL per mmol).

  • Add N,N-diisopropylethylamine (DIPEA, 2.5 equivalents).

  • In a separate flask, prepare a solution of 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 equivalents) in anhydrous dichloromethane.

  • Slowly add the phosphitylating agent solution to the stirred nucleoside solution at room temperature.

  • Stir the reaction for 2-3 hours at room temperature, monitoring by TLC or ³¹P NMR.

  • After completion, dilute the reaction mixture with dichloromethane (20 mL) and wash with a cold, saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is typically purified by precipitation from a concentrated dichloromethane solution into cold n-hexane or by flash chromatography on silica gel deactivated with triethylamine.

The overall synthesis scheme is presented below:

G LNA_A LNA-Adenosine Bz_LNA_A N6-Benzoyl-LNA-Adenosine LNA_A->Bz_LNA_A Benzoyl Chloride, Pyridine DMT_Bz_LNA_A 5'-O-DMT-N6-Benzoyl-LNA-Adenosine Bz_LNA_A->DMT_Bz_LNA_A DMT-Cl, Pyridine Amidite LNA-A(Bz) Phosphoramidite DMT_Bz_LNA_A->Amidite 2-Cyanoethyl N,N-diisopropyl- chlorophosphoramidite, DIPEA

Figure 2. Synthetic scheme for LNA-A(Bz) phosphoramidite.

Quantitative Data

The following table summarizes the key quantitative data for the LNA-A(Bz) phosphoramidite and its precursors. It is important to note that yields can vary depending on the specific reaction conditions and the scale of the synthesis.

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical YieldPurity (by HPLC)
N6-Benzoyl-LNA-adenosineC₁₈H₁₇N₅O₅383.3670-85%>98%
5'-O-DMT-N6-benzoyl-LNA-adenosineC₃₉H₃₅N₅O₇685.7380-95%>98%
LNA-A(Bz) Phosphoramidite C₄₈H₅₂N₇O₈P 885.96 85-95% >98%

Characterization Data

Thorough characterization of the final LNA-A(Bz) phosphoramidite is crucial to ensure its quality and suitability for oligonucleotide synthesis. The following are the expected analytical data.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the DMT group (aromatic protons between 6.8 and 7.5 ppm and methoxy protons around 3.8 ppm), the benzoyl group (aromatic protons between 7.4 and 8.1 ppm), the adenine and sugar protons, and the cyanoethyl and diisopropyl groups of the phosphoramidite moiety.

  • ³¹P NMR: The phosphorus NMR spectrum is a key indicator of the purity of the phosphoramidite. A clean spectrum should show a major peak (often as a pair of diastereomers) in the region of 148-152 ppm. The presence of other signals may indicate impurities or degradation products.

  • ¹³C NMR: The carbon NMR spectrum can be used to confirm the structure of the molecule, with characteristic signals for all carbon atoms.

Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the LNA-A(Bz) phosphoramidite. The calculated mass for C₄₈H₅₂N₇O₈P is 885.3666 [M+H]⁺.

High-Performance Liquid Chromatography (HPLC):

  • Reversed-phase HPLC is used to determine the purity of the final product. A purity of >98% is generally required for use in oligonucleotide synthesis.

Storage and Handling

LNA-A(Bz) phosphoramidite is sensitive to moisture and oxidation. It should be stored under an inert atmosphere (argon or nitrogen) at -20°C. When preparing solutions for oligonucleotide synthesis, anhydrous solvents should be used. The stability of the phosphoramidite in solution is typically limited, and it is recommended to use freshly prepared solutions.

Conclusion

The synthesis of LNA-A(Bz) phosphoramidite is a challenging but well-established process. By following carefully designed synthetic routes and employing rigorous purification and characterization techniques, researchers can obtain high-quality material essential for the production of LNA-modified oligonucleotides. This guide provides a solid foundation for the synthesis and handling of this important molecule, empowering scientists in their pursuit of novel therapeutics and diagnostic tools.

References

The Core Function of LNA-A(Bz) Amidite in Oligonucleotides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of nucleic acid therapeutics and advanced molecular diagnostics, the demand for oligonucleotides with enhanced properties is ever-present. Locked Nucleic Acid (LNA) technology represents a significant advancement in this field, offering unprecedented control over oligonucleotide function. LNA-A(Bz) amidite is a key building block in the synthesis of these modified oligonucleotides, enabling the incorporation of an adenine LNA monomer. The benzoyl (Bz) group serves as a protecting group for the exocyclic amine of adenine during the automated chemical synthesis process. This guide provides a comprehensive overview of the function of this compound, detailing its impact on oligonucleotide properties, relevant experimental protocols, and its application in key biological pathways.

The Structural Basis of LNA Function

Locked Nucleic Acid is a class of nucleic acid analogues where the ribose sugar moiety is conformationally "locked" by a methylene bridge connecting the 2'-oxygen and the 4'-carbon atoms.[1] This structural constraint pre-organizes the sugar into a C3'-endo (North-type) conformation, which is the preferred geometry for A-form helices, characteristic of RNA and RNA-DNA duplexes. The incorporation of this compound, and subsequently LNA-A, into an oligonucleotide chain imparts several advantageous properties.

Enhanced Properties of LNA-Modified Oligonucleotides

The introduction of LNA-A monomers via this compound during synthesis significantly enhances the performance of oligonucleotides in various applications. These enhancements are quantifiable and are summarized below.

Increased Thermal Stability and Binding Affinity

One of the most notable features of LNA-modified oligonucleotides is their dramatically increased thermal stability (Tm) when hybridized to complementary DNA or RNA targets.[2] This increased stability is a direct result of the locked ribose conformation, which reduces the conformational flexibility of the oligonucleotide and enhances base stacking interactions. The increase in Tm is additive and can be tuned by the number of LNA monomers incorporated.[3]

This enhanced stability also translates to a higher binding affinity, which is primarily attributed to a slower dissociation rate constant (k_off) of the LNA-containing duplex.[4] The equilibrium dissociation constant (Kd), a measure of binding affinity, is consequently lower for LNA-modified oligonucleotides.

Table 1: Quantitative Data on Thermal Stability and Binding Affinity

PropertyUnmodified DNA DuplexLNA-Modified DuplexReference(s)
ΔTm per modification N/A+2 to +10 °C[5]
Dissociation Constant (Kd) 10 nM0.3 nM (with 3 LNA modifications)
Superior Nuclease Resistance

Oligonucleotides are susceptible to degradation by nucleases present in biological fluids. LNA modifications, particularly when placed at the 3' and 5' ends of an oligonucleotide, provide significant protection against exonuclease activity. This increased stability extends the half-life of the oligonucleotide in serum, a critical factor for in vivo applications.

Table 2: Quantitative Data on Nuclease Resistance

Oligonucleotide TypeHalf-life in Human SerumFold Increase in StabilityReference(s)
Unmodified DNA ~1.5 hours1x
LNA-DNA chimera (3 LNAs at each end) ~15 hours~10x
Phosphorothioate DNA ~10 hours~6.7x

Experimental Protocols

Solid-Phase Synthesis of LNA-Modified Oligonucleotides

The synthesis of LNA-containing oligonucleotides is performed on an automated DNA synthesizer using phosphoramidite chemistry. This compound is incorporated as a standard phosphoramidite monomer, with some modifications to the standard protocol.

Materials:

  • LNA-A(Bz) phosphoramidite

  • Standard DNA, RNA, or other modified phosphoramidites

  • Controlled Pore Glass (CPG) solid support

  • Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)

  • Oxidizing solution (Iodine/water/pyridine)

  • Capping reagents (Acetic anhydride and N-methylimidazole)

  • Deblocking solution (Trichloroacetic acid in dichloromethane)

  • Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)

Protocol:

  • Detritylation: The 5'-dimethoxytrityl (DMT) protecting group is removed from the solid support-bound nucleoside by treatment with the deblocking solution.

  • Coupling: The LNA-A(Bz) phosphoramidite is activated by the activator and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A longer coupling time (e.g., 180-250 seconds) is recommended for LNA amidites due to their increased steric hindrance.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents to prevent the formation of deletion mutants.

  • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using the oxidizing solution.

  • Iteration: Steps 1-4 are repeated for each subsequent monomer to be added to the sequence.

  • Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and all protecting groups (including the benzoyl group on adenine) are removed by incubation with the cleavage and deprotection solution.

  • Purification: The final LNA-modified oligonucleotide is purified using methods such as High-Performance Liquid Chromatography (HPLC).

Melting Temperature (Tm) Analysis

Materials:

  • Purified LNA-modified oligonucleotide

  • Complementary DNA or RNA target oligonucleotide

  • Melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)

  • UV-Vis spectrophotometer with a temperature controller

Protocol:

  • Anneal the LNA-modified oligonucleotide with its complementary target by mixing equimolar amounts in the melting buffer, heating to 95°C for 5 minutes, and then slowly cooling to room temperature.

  • Transfer the annealed duplex to a quartz cuvette and place it in the spectrophotometer.

  • Monitor the absorbance at 260 nm while increasing the temperature at a controlled rate (e.g., 1°C/minute) from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C).

  • The melting temperature (Tm) is determined as the temperature at which 50% of the duplexes are dissociated, which corresponds to the peak of the first derivative of the melting curve.

Nuclease Resistance Assay (3'-Exonuclease Degradation)

Materials:

  • 5'-radiolabeled LNA-modified oligonucleotide

  • Unmodified DNA oligonucleotide of the same sequence (as a control)

  • 3'-exonuclease (e.g., snake venom phosphodiesterase)

  • Reaction buffer appropriate for the chosen exonuclease

  • Denaturing polyacrylamide gel

  • Phosphorimager

Protocol:

  • Incubate the 5'-radiolabeled LNA-modified oligonucleotide and the control DNA oligonucleotide in separate reactions with the 3'-exonuclease in the reaction buffer at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction and quench the enzymatic activity (e.g., by adding EDTA and formamide).

  • Run the samples on a denaturing polyacrylamide gel to separate the full-length oligonucleotides from the degradation products.

  • Visualize the gel using a phosphorimager and quantify the amount of full-length oligonucleotide remaining at each time point.

  • Calculate the half-life of each oligonucleotide by plotting the percentage of full-length oligonucleotide remaining versus time.

Signaling Pathways and Experimental Workflows

The unique properties of LNA-modified oligonucleotides make them powerful tools for modulating gene expression and for various molecular biology applications.

Antisense Mechanism of Action

LNA-modified oligonucleotides are widely used as antisense agents to inhibit the expression of specific genes. They can function through two primary mechanisms:

  • RNase H-Mediated Degradation: "Gapmer" antisense oligonucleotides are designed with a central block of DNA monomers flanked by LNA monomers. Upon binding to the target mRNA, the DNA/RNA hybrid in the central gap is recognized and cleaved by the enzyme RNase H, leading to the degradation of the mRNA and subsequent reduction in protein expression.

  • Steric Hindrance: LNA-modified oligonucleotides that are fully modified or have a mixmer design can bind to a target mRNA with high affinity and block translation by preventing ribosome binding or progression. They can also be used to modulate pre-mRNA splicing by blocking the access of splicing factors to splice sites.

Antisense_Mechanisms cluster_RNaseH RNase H-Mediated Degradation cluster_Steric Steric Hindrance LNA_Gapmer LNA-DNA Gapmer ASO Hybrid_R LNA-DNA/mRNA Hybrid LNA_Gapmer->Hybrid_R Hybridization mRNA_target_R Target mRNA mRNA_target_R->Hybrid_R RNaseH RNase H Hybrid_R->RNaseH Recruitment Cleaved_mRNA Cleaved mRNA RNaseH->Cleaved_mRNA Cleavage Protein_R Protein Synthesis Blocked Cleaved_mRNA->Protein_R LNA_ASO_S LNA ASO (Mixmer/Fully Modified) Hybrid_S LNA/mRNA Hybrid LNA_ASO_S->Hybrid_S Hybridization mRNA_target_S Target mRNA mRNA_target_S->Hybrid_S Ribosome Ribosome Hybrid_S->Ribosome Blocks Binding/Progression Protein_S Protein Synthesis Blocked Ribosome->Protein_S

Caption: Mechanisms of LNA antisense oligonucleotides.

Experimental Workflow: Solid-Phase Oligonucleotide Synthesis

The automated synthesis of LNA-modified oligonucleotides follows a cyclical process, as detailed in the protocol above.

Oligo_Synthesis_Workflow start Start with Solid Support (e.g., CPG with first nucleoside) detritylation 1. Detritylation (Remove 5'-DMT group) start->detritylation coupling 2. Coupling (Add this compound) detritylation->coupling capping 3. Capping (Block unreacted 5'-OH) coupling->capping oxidation 4. Oxidation (Stabilize phosphate linkage) capping->oxidation repeat Repeat for each subsequent monomer oxidation->repeat repeat->detritylation Next cycle cleavage Final Cleavage & Deprotection repeat->cleavage Final cycle purification Purification (HPLC) cleavage->purification final_product Purified LNA-Modified Oligonucleotide purification->final_product

References

An In-depth Technical Guide to LNA-A(Bz) Amidite for Core Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Locked Nucleic Acid (LNA) phosphoramidites represent a significant advancement in oligonucleotide-based therapeutics and diagnostics. Among these, LNA-A(Bz) amidite is a critical building block for the synthesis of modified oligonucleotides with enhanced properties. This guide provides a comprehensive technical overview of this compound, including its core properties, detailed experimental protocols for its use, and its applications in drug development, with a focus on antisense technology.

Core Properties and Specifications of this compound

This compound is a phosphoramidite monomer used in solid-phase oligonucleotide synthesis. The "LNA" designation indicates the presence of a methylene bridge between the 2'-oxygen and the 4'-carbon of the ribose sugar, which "locks" the conformation of the nucleotide. This structural constraint is fundamental to the unique properties of LNA-containing oligonucleotides. The "(Bz)" signifies that the exocyclic amine of the adenine base is protected by a benzoyl group, a standard protecting group in phosphoramidite chemistry.

The locked C3'-endo conformation of the sugar moiety in LNA nucleotides pre-organizes the oligonucleotide backbone for hybridization, leading to several advantageous properties.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC48H52N7O8P[2]
Molecular Weight885.94 g/mol [2]
AppearanceWhite to off-white solidGeneric
Purity≥98% (mixture of isomers)[3]
SolubilitySoluble in anhydrous acetonitrile.[4] To increase solubility, heating to 37°C and sonication may be applied.
Storage ConditionsFreezer storage at -20°C under an inert atmosphere.

Table 2: Impact of LNA Modification on Oligonucleotide Properties

PropertyImpact of LNA IncorporationQuantitative DataReference
Melting Temperature (Tm) Significant increase in thermal stability of duplexes.Each LNA modification increases the Tm by approximately +1 to +8°C.
Binding Affinity Enhanced binding to complementary DNA and RNA targets.Unprecedented thermal stabilities towards complementary DNA and RNA.
Nuclease Resistance Increased resistance to degradation by nucleases.Fully LNA-modified oligonucleotides are nuclease resistant.
Specificity Excellent mismatch discrimination.The specificity of LNA for its perfectly matched complement is significantly higher.

Oligonucleotide Synthesis with this compound

The incorporation of this compound into an oligonucleotide sequence is achieved through standard automated solid-phase phosphoramidite chemistry, with minor but crucial modifications to the standard protocols.

Experimental Protocol for this compound Incorporation

This protocol outlines the key steps for the automated synthesis of LNA-containing oligonucleotides.

Materials:

  • LNA-A(Bz) phosphoramidite

  • Standard DNA or RNA phosphoramidites (A, C, G, T/U)

  • Solid support (e.g., Controlled Pore Glass - CPG) functionalized with the initial nucleoside

  • Anhydrous acetonitrile

  • Activator solution (e.g., 5-Ethylthio-1H-tetrazole)

  • Capping solution (Acetic anhydride and N-methylimidazole)

  • Oxidizing solution (Iodine in THF/pyridine/water)

  • Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)

  • Cleavage and deprotection solution (e.g., concentrated aqueous ammonia)

Procedure:

The synthesis is performed on an automated DNA/RNA synthesizer and follows a cyclical four-step process for each monomer addition:

  • Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group of the nucleotide attached to the solid support is removed by treatment with the deblocking solution. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.

  • Coupling: The LNA-A(Bz) phosphoramidite is activated by the activator solution and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

    • Key Modification: Due to the steric hindrance of LNA phosphoramidites, a longer coupling time is required compared to standard DNA amidites. A coupling time of at least 3 minutes is recommended.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solution. This prevents the formation of deletion-mutant sequences in subsequent cycles.

  • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable pentavalent phosphate triester using the oxidizing solution.

    • Key Modification: The oxidation step for LNA linkages is slower than for standard DNA. It is recommended to increase the oxidation time three-fold compared to the standard protocol.

These four steps are repeated for each nucleotide to be added to the sequence.

Post-synthesis Processing:

  • Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups (including the benzoyl group on adenine) are removed by incubation with a cleavage and deprotection solution, typically concentrated aqueous ammonia at an elevated temperature.

  • Purification: The crude oligonucleotide product is then purified, commonly by High-Performance Liquid Chromatography (HPLC), to isolate the full-length product from shorter, failed sequences.

Expected Coupling Efficiency

While precise figures are dependent on the synthesizer, reagents, and specific sequence, the coupling efficiency for phosphoramidite chemistry is generally high, typically exceeding 98-99%. For LNA phosphoramidites, despite their steric bulk, high coupling efficiencies are achievable with the optimized, longer coupling times.

Visualization of Key Processes

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Oligonucleotide Synthesis Cycle

Oligo_Synthesis_Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (this compound Addition) Deblocking->Coupling Exposed 5'-OH Capping 3. Capping (Unreacted Chain Termination) Coupling->Capping New Nucleotide Added Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Capped Failures Oxidation->Deblocking Stable Phosphate Linkage (Repeat for next cycle)

Caption: The four-step cycle of phosphoramidite oligonucleotide synthesis.

Applications in Drug Development: Antisense Technology

This compound is extensively used in the synthesis of antisense oligonucleotides (ASOs), which are short, single-stranded nucleic acid analogs designed to bind to a specific messenger RNA (mRNA) and modulate gene expression. The incorporation of LNA nucleotides enhances the therapeutic potential of ASOs.

There are two primary mechanisms of action for LNA-based ASOs:

  • RNase H-Mediated Degradation: LNA-ASOs are often designed as "gapmers," which consist of a central block of DNA nucleotides flanked by LNA "wings." When the gapmer binds to the target mRNA, the DNA/RNA hybrid region is recognized and cleaved by the enzyme RNase H. This leads to the degradation of the mRNA and subsequent downregulation of the corresponding protein. The LNA wings provide high binding affinity and nuclease resistance.

  • Steric Hindrance: In "mixmers," LNA and DNA (or other modified) nucleotides are interspersed. These ASOs bind to the target RNA and physically block the binding of cellular machinery, such as ribosomes or splicing factors. This can inhibit translation or modulate splicing without degrading the RNA.

Signaling Pathway: RNase H-Mediated Degradation

RNaseH_Pathway cluster_cell Cellular Environment ASO LNA Gapmer ASO Hybrid ASO-mRNA Hybrid ASO->Hybrid mRNA Target mRNA mRNA->Hybrid RNaseH RNase H Hybrid->RNaseH Recruitment Cleavage mRNA Cleavage RNaseH->Cleavage Catalysis Degradation mRNA Degradation Cleavage->Degradation Protein_Downregulation Protein Downregulation Degradation->Protein_Downregulation

Caption: RNase H-mediated degradation of target mRNA by an LNA gapmer ASO.

Logical Workflow: Steric Hindrance Mechanism

Steric_Hindrance_Workflow cluster_process Mechanism of Action ASO LNA Mixmer ASO Binding ASO binds to Target RNA ASO->Binding Target_RNA Target RNA (pre-mRNA or mRNA) Target_RNA->Binding Blockage Steric Blockage of Cellular Machinery (e.g., Ribosome, Spliceosome) Binding->Blockage Outcome Modulation of Translation or Splicing Blockage->Outcome

Caption: Steric hindrance by an LNA mixmer ASO leading to modulation of gene expression.

Conclusion

This compound is an indispensable tool for the synthesis of high-affinity, nuclease-resistant oligonucleotides. Its unique properties, derived from the locked sugar conformation, make it a cornerstone of modern antisense drug development and advanced molecular diagnostics. A thorough understanding of its characteristics and the necessary modifications to standard synthesis protocols is essential for researchers and scientists aiming to leverage the full potential of LNA technology. The ability to rationally design LNA-containing oligonucleotides that function through either RNase H-mediated degradation or steric hindrance provides a versatile platform for targeting a wide range of diseases at the genetic level.

References

The Dawn of a New Era in Oligonucleotide Therapeutics: A Technical Guide to the Discovery and Development of LNA® Phosphoramidites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Locked Nucleic Acid (LNA) technology represents a significant milestone in the field of oligonucleotide-based therapeutics and diagnostics. This in-depth technical guide explores the core of this innovation: the discovery, development, and application of LNA phosphoramidites. By enforcing a rigid C3'-endo conformation, the methylene bridge between the 2'-oxygen and 4'-carbon of the ribose sugar imbues oligonucleotides with unprecedented thermal stability, binding affinity, and nuclease resistance. These properties have profound implications for the design of highly specific and potent antisense oligonucleotides, siRNAs, and diagnostic probes.

The Genesis and Chemical Identity of LNA®

Locked Nucleic Acid (LNA) is a class of nucleic acid analogues where the ribose moiety is conformationally "locked".[1] This is achieved through the introduction of a methylene bridge connecting the 2'-oxygen and the 4'-carbon of the ribose sugar.[2] This structural constraint forces the sugar into a C3'-endo (North) conformation, which is the ideal geometry for A-form helices, characteristic of RNA and DNA-RNA hybrids.[1][3]

The synthesis of LNA phosphoramidites was a critical breakthrough that enabled the routine incorporation of LNA monomers into synthetic oligonucleotides using standard automated DNA synthesizers.[2] These phosphoramidites are the building blocks for creating LNA-modified oligonucleotides with tailored properties for a myriad of research and therapeutic applications.

Enhanced Physicochemical and Biological Properties of LNA® Oligonucleotides

The locked conformation of the ribose sugar in LNA monomers confers a range of advantageous properties to LNA-containing oligonucleotides when compared to their unmodified DNA or RNA counterparts. These enhancements are crucial for their utility in drug development and advanced diagnostics.

Unprecedented Thermal Stability

A hallmark of LNA is the significant increase in the thermal stability of duplexes formed with complementary DNA or RNA strands. Each incorporation of an LNA monomer can elevate the melting temperature (Tm) of a duplex by 2-8°C. This allows for the design of shorter oligonucleotides that maintain high binding affinity, which is particularly beneficial for targeting short nucleic acid sequences like microRNAs.

Superior Binding Affinity

The pre-organized structure of the LNA sugar moiety reduces the entropic penalty of hybridization, leading to a dramatic increase in binding affinity for their complementary targets. While specific dissociation constants (Kd) are sequence and context-dependent, studies have consistently shown that LNA-modified oligonucleotides exhibit significantly lower Kd values compared to their DNA counterparts, indicating a much stronger and more stable interaction with the target sequence.

Exceptional Nuclease Resistance

Oligonucleotides intended for in vivo applications must withstand degradation by cellular nucleases. The modified backbone of LNA provides substantial resistance to both endonucleases and exonucleases. Strategic placement of LNA residues, particularly at the 3'-end, can significantly prolong the half-life of oligonucleotides in biological fluids. For instance, an LNA residue at the penultimate (L-2) position can confer almost complete protection against 3'→5' exonuclease activity.

Data Presentation: A Comparative Analysis of LNA® Oligonucleotide Properties

To facilitate a clear understanding of the advantages offered by LNA technology, the following tables summarize the quantitative data on the key properties of LNA-modified oligonucleotides in comparison to standard DNA oligonucleotides.

PropertyDNA OligonucleotideLNA-Modified OligonucleotideFold/Factor of Improvement
Melting Temperature (Tm) Increase per Modification N/A+2 to +8 °CN/A
Binding Affinity (Dissociation Constant, Kd) ~10 nM (sequence dependent)~0.3 to 2 nM (sequence dependent)~5 to 33-fold
3'-Exonuclease Resistance (t1/2) 0.10–0.36 h>16 h (with penultimate LNA)>44-fold

Table 1: Quantitative Comparison of Key Oligonucleotide Properties. This table provides a summary of the significant improvements in thermal stability, binding affinity, and nuclease resistance conferred by the incorporation of LNA monomers into an oligonucleotide sequence. The data is compiled from multiple studies and represents typical values.

LNA Modification PositionEffect on 3'→5' Exonuclease Activity
No LNA (Control)Rapid degradation
Terminal (L-1)Partial protection
Penultimate (L-2)Complete protection

Table 2: Positional Effects of LNA Modification on Nuclease Resistance. This table illustrates the critical role of LNA monomer placement in conferring resistance to 3'→5' exonuclease degradation. A single LNA at the penultimate position from the 3'-end provides the most effective protection.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of LNA phosphoramidites and their subsequent incorporation into oligonucleotides, as well as protocols for key analytical assays.

Synthesis of LNA® Phosphoramidites

The synthesis of LNA phosphoramidites is a multi-step process that begins with a suitable protected nucleoside. The following is a general protocol for the phosphitylation step to generate the reactive phosphoramidite monomer.

Materials:

  • Protected LNA nucleoside (e.g., 5'-O-DMT-LNA-T)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Acetonitrile (MeCN)

  • 4,5-Dicyanoimidazole (DCI) solution in MeCN (e.g., 1.0 M)

  • 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite

  • Argon or Nitrogen gas for inert atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the protected LNA nucleoside (1.0 equivalent) in anhydrous DCM to a final concentration of 0.2 M under an inert argon atmosphere.

  • To the stirred solution, add the 1.0 M solution of DCI in anhydrous MeCN (0.70 equivalents).

  • Slowly add 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite (1.0 equivalent) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or HPLC. The reaction is typically complete within 1-2 hours.

  • Upon completion, the reaction mixture can be subjected to a simple work-up, often involving precipitation of the product. The resulting LNA phosphoramidite is typically of high purity and can be used directly in oligonucleotide synthesis without further purification.

  • The final product should be stored under anhydrous conditions at low temperature (-20°C) until use.

Solid-Phase Synthesis of LNA® Oligonucleotides

LNA oligonucleotides are synthesized using standard automated solid-phase phosphoramidite chemistry with minor modifications to the standard DNA synthesis cycle.

Materials:

  • Automated DNA synthesizer

  • Controlled Pore Glass (CPG) solid support functionalized with the desired 3'-terminal nucleoside

  • LNA and DNA phosphoramidites (dissolved in anhydrous acetonitrile)

  • Activator solution (e.g., DCI or 1H-tetrazole in acetonitrile)

  • Capping reagents (e.g., acetic anhydride/lutidine/THF and N-methylimidazole/THF)

  • Oxidizing solution (e.g., iodine in THF/water/pyridine)

  • Deblocking solution (e.g., trichloroacetic acid in DCM)

  • Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)

  • Anhydrous acetonitrile for washing steps

Procedure:

  • Preparation: Dissolve LNA and DNA phosphoramidites in anhydrous acetonitrile to the recommended concentration. Install all reagent bottles on the automated DNA synthesizer.

  • Synthesis Cycle: The synthesis proceeds in the 3' to 5' direction through a series of repeated cycles for each nucleotide addition.

    • Step 1: Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group of the support-bound nucleoside is removed by treatment with the deblocking solution. This is followed by a wash with anhydrous acetonitrile.

    • Step 2: Coupling: The LNA phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. Due to the steric bulk of LNA phosphoramidites, a longer coupling time (e.g., 3-5 minutes) compared to standard DNA phosphoramidites is recommended to ensure high coupling efficiency.

    • Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents to prevent the formation of deletion mutants in the final product.

    • Step 4: Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using the oxidizing solution.

  • Chain Elongation: The four-step cycle is repeated for each subsequent LNA or DNA monomer to be added to the sequence.

  • Final Deblocking: After the final coupling step, the terminal 5'-DMT group is typically removed (DMT-off synthesis), although it can be left on for purification purposes (DMT-on synthesis).

  • Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the CPG solid support, and all remaining protecting groups on the nucleobases and the phosphate backbone are removed by incubation with concentrated ammonium hydroxide at an elevated temperature (e.g., 55°C for 8-16 hours).

  • Purification: The crude oligonucleotide solution is then purified using methods such as High-Performance Liquid Chromatography (HPLC) (either reverse-phase or anion-exchange) or polyacrylamide gel electrophoresis (PAGE) to isolate the full-length product.

Nuclease Degradation Assay

This assay is used to assess the stability of LNA-modified oligonucleotides in the presence of nucleases.

Materials:

  • Purified LNA-modified and control DNA oligonucleotides

  • 3' or 5' Exonuclease (e.g., Snake Venom Phosphodiesterase or Calf Spleen Phosphodiesterase)

  • Nuclease digestion buffer

  • Loading dye (e.g., formamide-based)

  • Polyacrylamide gel (denaturing, e.g., with 7M urea)

  • TBE buffer

  • Gel electrophoresis apparatus and power supply

  • Gel imaging system

Procedure:

  • Prepare reaction mixtures containing the oligonucleotide (LNA-modified or DNA control) at a final concentration of ~1 µM in the nuclease digestion buffer.

  • Initiate the degradation by adding the exonuclease to a final concentration of ~0.1-1 U/µL.

  • Incubate the reactions at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots from each reaction and quench the enzymatic activity by adding an equal volume of loading dye and placing the samples on ice or heating to 95°C for 5 minutes.

  • Separate the degradation products by denaturing polyacrylamide gel electrophoresis (PAGE).

  • Visualize the bands using a suitable staining method (e.g., SYBR Gold) or by pre-labeling the oligonucleotides with a fluorescent dye.

  • Analyze the gel to determine the rate of degradation of the LNA-modified oligonucleotide compared to the DNA control. The disappearance of the full-length oligonucleotide band over time indicates degradation.

RNase H Cleavage Assay

This assay is used to evaluate the ability of LNA-DNA gapmers to induce RNase H-mediated cleavage of a target RNA.

Materials:

  • Purified LNA-DNA gapmer oligonucleotide

  • Target RNA transcript (preferably labeled, e.g., with a fluorescent dye or radioisotope)

  • RNase H enzyme (e.g., E. coli or human)

  • RNase H reaction buffer

  • Loading dye

  • Denaturing polyacrylamide gel

  • Gel electrophoresis and imaging system

Procedure:

  • Anneal the LNA-DNA gapmer to the target RNA by mixing them in the RNase H reaction buffer, heating to 90°C for 2 minutes, and then slowly cooling to room temperature.

  • Initiate the cleavage reaction by adding RNase H to the annealed duplex.

  • Incubate the reaction at 37°C for a defined period (e.g., 15-60 minutes).

  • Stop the reaction by adding a chelating agent (e.g., EDTA) and loading dye.

  • Separate the cleavage products from the full-length RNA substrate by denaturing PAGE.

  • Visualize and quantify the cleavage products to determine the efficiency of the LNA-DNA gapmer in mediating RNase H activity.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key processes in the application and synthesis of LNA oligonucleotides.

LNA_Phosphoramidite_Synthesis cluster_start Starting Materials cluster_reaction Phosphitylation Reaction cluster_product Product ProtectedLNA Protected LNA Nucleoside (5'-DMT, Base-Protected) Reaction Reaction in Anhydrous Solvent ProtectedLNA->Reaction 1. Dissolve PhosphitylatingAgent Phosphitylating Agent (e.g., 2-Cyanoethyl N,N,N',N'- tetraisopropylphosphorodiamidite) PhosphitylatingAgent->Reaction 3. Add dropwise Activator Activator (e.g., DCI) Activator->Reaction 2. Add LNAPhosphoramidite LNA Phosphoramidite Monomer Reaction->LNAPhosphoramidite 4. Product Formation

Caption: Workflow for the synthesis of an LNA phosphoramidite monomer.

Solid_Phase_Oligo_Synthesis start Start: 3'-Nucleoside on Solid Support deblock 1. Deblocking (Remove 5'-DMT) start->deblock couple 2. Coupling (Add LNA/DNA Phosphoramidite) deblock->couple cap 3. Capping (Block Unreacted 5'-OH) couple->cap oxidize 4. Oxidation (Stabilize Phosphate Linkage) cap->oxidize repeat Repeat Cycle for next base oxidize->repeat cleave Cleavage & Deprotection oxidize->cleave After final cycle repeat->deblock n-1 cycles purify Purification (HPLC/PAGE) cleave->purify final_oligo Final LNA Oligonucleotide purify->final_oligo LNA_Antisense_Mechanism cluster_rnaseh RNase H-Dependent Pathway cluster_steric Steric Hindrance Pathway Gapmer LNA-DNA Gapmer Antisense Oligonucleotide Hybrid Gapmer:mRNA Hybrid Gapmer->Hybrid mRNA Target mRNA mRNA->Hybrid RNaseH RNase H Enzyme Hybrid->RNaseH Cleavage mRNA Cleavage RNaseH->Cleavage Degradation mRNA Degradation Cleavage->Degradation NoProtein No Protein Translation Degradation->NoProtein LNA_ASO Fully Modified LNA ASO or Mixmer Binding LNA ASO Binds to Target RNA LNA_ASO->Binding TargetRNA Target RNA (e.g., pre-mRNA, mRNA) TargetRNA->Binding Blockage Steric Blockage of: - Splicing Factors - Ribosome Binding->Blockage SplicingMod Splicing Modulation Blockage->SplicingMod TranslationInhibition Translation Inhibition Blockage->TranslationInhibition AlteredProtein Altered or No Protein SplicingMod->AlteredProtein TranslationInhibition->AlteredProtein

References

Unlocking Enhanced Thermal Stability: A Technical Guide to LNA-Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Locked Nucleic Acid (LNA) technology has revolutionized the field of oligonucleotide-based therapeutics and diagnostics. By incorporating LNA monomers into DNA or RNA sequences, researchers can dramatically enhance their thermal stability, binding affinity, and nuclease resistance. This in-depth technical guide explores the core principles of LNA-mediated thermal stability, provides detailed experimental protocols for its characterization, and presents key data to inform the design of next-generation oligonucleotides for a range of applications, from antisense therapy to molecular diagnostics.

The Core Principle: A Conformationally Locked Advantage

Locked Nucleic Acid is an RNA analogue where the ribose sugar is conformationally "locked" by a methylene bridge connecting the 2'-oxygen and the 4'-carbon.[][2] This structural constraint pre-organizes the sugar into a rigid C3'-endo (North-type) conformation, which is ideal for Watson-Crick base pairing.[3] This pre-organization minimizes the entropic penalty associated with duplex formation, leading to a significant increase in the melting temperature (Tm) of the resulting oligonucleotide duplex.[4][5]

The enhanced stability of LNA-modified oligonucleotides is a key attribute for their use in drug development and diagnostics. This increased thermal stability translates to improved target binding affinity, enhanced specificity by reducing off-target effects, and greater resistance to degradation by nucleases within biological systems.

Quantitative Insights into Thermal Stability

The incorporation of LNA monomers into an oligonucleotide sequence leads to a predictable and significant increase in its melting temperature (Tm). The magnitude of this increase is dependent on the number and position of the LNA modifications.

Modification TypeTargetΔTm per LNA Modification (°C)Reference
LNA in DNA oligonucleotideDNA2 - 6
LNA in DNA oligonucleotideRNA3 - 9.6
LNA-LNA O3′ → N5′ sulfamate linkageDNA> 4
LNA-LNA O3′ → N5′ sulfamate linkageRNA> 4
2' O-Me modification (for comparison)Not specified~1.3

Table 1: Representative Increase in Melting Temperature (Tm) with LNA Modifications. This table summarizes the reported increase in Tm per LNA modification for different oligonucleotide and target types. The actual ΔTm can vary based on sequence context, salt concentration, and the specific LNA monomer used.

Thermodynamic studies have revealed that the substantial stabilizing effect of LNA is primarily due to a more favorable change in enthalpy (ΔH°) upon duplex formation, which outweighs the unfavorable change in entropy (TΔS°). For parallel duplexes, the stabilization per LNA modification has been quantified at approximately 3.6 kcal mol⁻¹, significantly higher than the 1.6 kcal mol⁻¹ observed for antiparallel duplexes.

Experimental Protocol: Determining Thermal Stability via UV Melting Analysis

The gold standard for assessing the thermal stability of oligonucleotides is UV melting analysis, also known as a Tm experiment. This method involves monitoring the absorbance of an oligonucleotide solution at 260 nm as the temperature is gradually increased. The denaturation of the double-stranded oligonucleotide into single strands results in an increase in absorbance, a phenomenon known as the hyperchromic effect. The melting temperature (Tm) is defined as the temperature at which 50% of the oligonucleotides are in a double-stranded state and 50% are in a single-stranded state. This corresponds to the midpoint of the sigmoidal melting curve.

Detailed Methodology

1. Instrumentation:

  • UV-Visible Spectrophotometer equipped with a Peltier temperature controller for precise temperature ramping.

  • Quartz cuvettes with a defined path length (typically 1 cm).

2. Sample Preparation:

  • Lyophilized or vacuum-dried oligonucleotides (both the LNA-modified strand and its complementary target) should be used.

  • Prepare stock solutions of the single-stranded oligonucleotides in a suitable melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0). The salt concentration is critical as it affects the Tm.

  • Determine the concentration of the stock solutions by measuring their absorbance at 260 nm and using the known extinction coefficient of each oligonucleotide.

  • Prepare the final duplex sample by mixing equimolar amounts of the LNA-modified oligonucleotide and its complementary strand in the melting buffer to the desired final concentration (e.g., 1-2 µM).

3. Annealing:

  • To ensure proper duplex formation, the sample should be annealed. A typical annealing protocol involves:

    • Heating the sample to a temperature well above the expected Tm (e.g., 80-90°C) for a short period (e.g., 1-5 minutes).

    • Slowly cooling the sample down to room temperature (e.g., 20-25°C) over an extended period (e.g., 45 minutes to several hours).

4. UV Melting Measurement:

  • Place the cuvette containing the annealed duplex sample into the spectrophotometer's temperature-controlled cell holder.

  • Set the spectrophotometer to monitor the absorbance at 260 nm.

  • Program the temperature controller to ramp the temperature from a starting point below the expected Tm (e.g., 20°C) to a point well above it (e.g., 80-90°C).

  • A slow ramp rate (e.g., 1°C/minute) is crucial to ensure that the system is at thermal equilibrium at each data point.

  • Collect absorbance readings at regular temperature intervals (e.g., every 0.5 or 1°C).

5. Data Analysis:

  • Plot the absorbance at 260 nm as a function of temperature to generate the melting curve.

  • The melting temperature (Tm) is determined by finding the temperature at which the first derivative of the melting curve is at its maximum. This corresponds to the inflection point of the sigmoidal curve.

  • Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be derived from analyzing the shape of the melting curve at different oligonucleotide concentrations.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the fundamental advantage of LNA modification and the experimental workflow for Tm determination.

Caption: LNA's conformational lock reduces the entropic penalty of duplex formation.

Tm_Workflow cluster_prep Sample Preparation cluster_measurement UV-Vis Measurement cluster_analysis Data Analysis Oligo_Prep Prepare Oligonucleotide Stock Solutions Mixing Mix Equimolar Amounts in Melting Buffer Oligo_Prep->Mixing Annealing Anneal Sample (Heat & Slow Cool) Mixing->Annealing Spectro_Setup Place Sample in Spectrophotometer Annealing->Spectro_Setup Temp_Ramp Ramp Temperature (e.g., 20°C to 90°C at 1°C/min) Spectro_Setup->Temp_Ramp Abs_Measure Measure Absorbance at 260 nm Temp_Ramp->Abs_Measure Melting_Curve Plot Absorbance vs. Temperature Abs_Measure->Melting_Curve Derivative Calculate First Derivative Melting_Curve->Derivative Tm_Determination Identify Tm at Derivative Maximum Derivative->Tm_Determination

Caption: Experimental workflow for determining the melting temperature (Tm) of oligonucleotides.

Conclusion

The incorporation of LNA monomers provides a robust and predictable method for enhancing the thermal stability of oligonucleotides. This key feature, combined with improved nuclease resistance and target affinity, makes LNA-modified oligonucleotides powerful tools in both research and clinical applications. A thorough understanding of the principles of LNA technology and the standardized protocols for their characterization, as outlined in this guide, is essential for the successful design and implementation of next-generation oligonucleotide-based solutions.

References

LNA-A(Bz) Amidite: A Technical Guide to Solubility, Storage, and Application in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility, storage, and handling of LNA-A(Bz) amidite, a crucial building block in the synthesis of Locked Nucleic Acid (LNA) oligonucleotides. This document outlines detailed protocols for its dissolution and use in solid-phase synthesis, particularly for the development of antisense oligonucleotides (ASOs).

This compound: Properties and Storage

LNA (Locked Nucleic Acid) amidites are conformationally restricted nucleotide analogues that confer enhanced thermal stability, binding affinity, and nuclease resistance to oligonucleotides. The A(Bz) designation refers to the adenine base protected by a benzoyl group.

Storage Recommendations

Proper storage is critical to maintain the integrity and reactivity of this compound. Recommendations for both solid and dissolved forms are summarized below.

FormStorage TemperatureDurationConditions
Solid 4°CLong-termProtect from light
-20°CLong-termStore under nitrogen, away from moisture
Stock Solution -20°CUp to 1 monthProtect from light; aliquot to prevent freeze-thaw cycles
-80°CUp to 6 monthsProtect from light; aliquot to prevent freeze-thaw cycles

Solubility Characteristics and Protocols

The solubility of this compound is dependent on the intended application, whether for in vitro assays or for automated oligonucleotide synthesis.

General Solubility

For general laboratory use, this compound is soluble in dimethyl sulfoxide (DMSO).

SolventConcentrationObservations
DMSO 100 mg/mL (112.87 mM)May require ultrasonication. It is recommended to use newly opened DMSO as its hygroscopic nature can affect solubility.[1]

LNA-modified oligonucleotides, once synthesized and deprotected, are typically water-soluble.[2]

Experimental Protocol: Quantitative Solubility Assessment

This protocol provides a general method for determining the solubility limit of this compound in a specific solvent.

Objective: To determine the maximum concentration at which this compound can be dissolved in a chosen solvent at a specified temperature.

Materials:

  • This compound

  • Anhydrous solvent of choice (e.g., Acetonitrile, DMSO)

  • Vortex mixer

  • Ultrasonic bath

  • Analytical balance

  • Microcentrifuge tubes

Procedure:

  • Equilibrate the this compound and the anhydrous solvent to room temperature.

  • Weigh out a specific amount of this compound (e.g., 5 mg) into a microcentrifuge tube.

  • Add a small, precise volume of the solvent to the tube to create a high-concentration slurry.

  • Vortex the mixture vigorously for 2 minutes.

  • If the solid is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes.

  • Visually inspect the solution for any undissolved particles against a dark background.

  • If the solid has dissolved, continue to add small, known volumes of the solvent, repeating steps 4-6, until the solution becomes saturated (i.e., solid particles remain undissolved).

  • If the initial slurry does not dissolve, add progressively larger volumes of the solvent, vortexing and sonicating at each step, until complete dissolution is achieved.

  • Calculate the solubility in mg/mL or mM based on the final volume of solvent required to dissolve the initial mass of the amidite.

Experimental Protocol: Preparation of this compound Solution for Automated Synthesis

For incorporation into oligonucleotides using an automated synthesizer, this compound is typically dissolved in anhydrous acetonitrile.

Objective: To prepare a solution of this compound at the standard concentration for use in an automated solid-phase oligonucleotide synthesizer.

Materials:

  • This compound

  • Anhydrous acetonitrile (for DNA synthesis)

  • Syringe and needle

  • Amidite bottle compatible with the synthesizer

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Using a syringe, transfer the appropriate volume of anhydrous acetonitrile to the vial containing the pre-weighed amidite to achieve the desired concentration (typically 0.1 M).

  • Gently swirl the vial to dissolve the solid. If necessary, sonicate for a brief period to ensure complete dissolution.

  • Transfer the resulting solution to the designated amidite bottle for the synthesizer.

  • Install the bottle on the synthesizer and purge the line with argon or helium to maintain an inert atmosphere.

Application in Antisense Oligonucleotide (ASO) Synthesis

This compound is a key component in the synthesis of LNA-containing ASOs. A common design for these ASOs is the "gapmer," which consists of a central block of DNA nucleotides flanked by LNA nucleotides. This design allows for the recruitment of RNase H, an endogenous enzyme that cleaves the RNA strand of an RNA/DNA duplex, leading to the degradation of the target mRNA.

Mechanism of Action: LNA Gapmer ASO

The workflow for target mRNA degradation by an LNA gapmer ASO is illustrated below.

ASO_Mechanism ASO LNA Gapmer ASO Hybrid ASO-mRNA Hybrid ASO->Hybrid Binds to mRNA Target mRNA mRNA->Hybrid Cleavage mRNA Cleavage Hybrid->Cleavage Recruits RNaseH RNase H RNaseH->Cleavage Degradation mRNA Fragments Cleavage->Degradation Results in NoProtein No Protein Translation Degradation->NoProtein Leads to

Caption: Mechanism of LNA gapmer ASO-mediated gene silencing.

Experimental Protocol: Solid-Phase Synthesis of an LNA Gapmer ASO

This protocol outlines the general steps for the synthesis of a 3-10-3 LNA-DNA-LNA gapmer ASO on an automated solid-phase synthesizer (e.g., an ABI 394 model). The cycle involves four main steps: deblocking, coupling, capping, and oxidation.

Objective: To synthesize a custom sequence LNA gapmer ASO using phosphoramidite chemistry.

Materials and Reagents:

  • LNA-A(Bz), LNA-C(Bz), LNA-G(ibu), and LNA-T phosphoramidites

  • DNA phosphoramidites (dA(Bz), dC(Bz), dG(ibu), T)

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

  • Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane)

  • Activator (e.g., 0.45 M Tetrazole in Acetonitrile)

  • Capping solutions (Cap A: Acetic Anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF)

  • Oxidizer (e.g., 0.02 M Iodine in THF/Pyridine/Water)

  • Anhydrous Acetonitrile

  • Cleavage and deprotection solution (e.g., concentrated Ammonium Hydroxide)

Synthesis Cycle Workflow:

Oligo_Synthesis_Cycle cluster_0 Solid Support Start Initial Nucleoside on CPG (5'-DMT protected) Deblocking Step 1: Deblocking (Removal of 5'-DMT group) Start->Deblocking Coupling Step 2: Coupling (Addition of this compound) Deblocking->Coupling Capping Step 3: Capping (Acetylation of unreacted 5'-OH groups) Coupling->Capping Oxidation Step 4: Oxidation (P(III) to P(V)) Capping->Oxidation NextCycle Repeat Cycle for Next Nucleotide Oxidation->NextCycle NextCycle->Deblocking for n-1 cycles

Caption: Automated solid-phase oligonucleotide synthesis cycle.

Detailed Synthesis Steps:

  • Preparation: Dissolve all DNA and LNA phosphoramidites in anhydrous acetonitrile to a final concentration of 0.1 M. Install all reagent bottles on the synthesizer.

  • Initialization: The synthesis begins with the first nucleoside pre-attached to the CPG solid support within a synthesis column.

  • Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution. The column is then washed with acetonitrile.

  • Coupling: The LNA-A(Bz) phosphoramidite is activated by the activator solution and delivered to the synthesis column to react with the free 5'-hydroxyl group of the growing oligonucleotide chain. Due to the steric hindrance of LNA amidites, a longer coupling time is required compared to standard DNA amidites. A coupling time of 180-250 seconds is recommended.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutations in subsequent cycles.

  • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using the iodine-based oxidizing solution. A longer oxidation time of at least 45 seconds is suggested for LNA additions.

  • Iteration: The cycle of deblocking, coupling, capping, and oxidation is repeated for each subsequent DNA and LNA nucleotide in the desired sequence.

  • Cleavage and Deprotection: After the final cycle, the synthesized oligonucleotide is cleaved from the CPG support and the protecting groups (including the benzoyl group on adenine) are removed by incubation with concentrated ammonium hydroxide at an elevated temperature.

  • Purification: The final ASO product is purified, typically by HPLC, to remove truncated sequences and other impurities.

This guide provides a foundational understanding of the handling and application of this compound. For specific applications and troubleshooting, it is recommended to consult the manufacturer's documentation and relevant scientific literature.

References

N-Benzoyl Protecting Group in LNA-A Amidite: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the N-benzoyl protecting group in Locked Nucleic Acid (LNA) adenine (A) phosphoramidite. It covers the synthesis of the amidite, its incorporation into oligonucleotides, and subsequent deprotection strategies. This document is intended to serve as a valuable resource for researchers and professionals engaged in the chemical synthesis of modified oligonucleotides for therapeutic and diagnostic applications.

Introduction to LNA and the Role of Protecting Groups

Locked Nucleic Acid (LNA) is a class of nucleic acid analogues that contains a methylene bridge connecting the 2'-oxygen and the 4'-carbon of the ribose sugar. This structural modification "locks" the ribofuranose ring in a C3'-endo conformation, which is characteristic of A-form DNA and RNA. This pre-organized structure leads to a significant increase in the thermal stability of duplexes formed with complementary DNA and RNA strands.

In automated solid-phase oligonucleotide synthesis, protecting groups are essential to prevent unwanted side reactions at reactive sites on the nucleobases, the phosphate backbone, and the sugar moieties. The choice of protecting group is critical as it must be stable throughout the synthesis cycles and be removable under conditions that do not damage the final oligonucleotide product. For the exocyclic amine of adenine, the benzoyl (Bz) group is a commonly employed protecting group.

Synthesis of N-Benzoyl LNA-A Phosphoramidite

The synthesis of N-benzoyl LNA-A phosphoramidite involves a multi-step process starting from a suitably protected LNA-A nucleoside. The key steps include the protection of the exocyclic amine with a benzoyl group, protection of the 5'-hydroxyl group with a dimethoxytrityl (DMT) group, and finally, phosphitylation of the 3'-hydroxyl group.

Experimental Protocol: Synthesis of N-Benzoyl LNA-A Phosphoramidite

This protocol is a generalized procedure based on established methods for LNA phosphoramidite synthesis.

Step 1: N6-Benzoylation of LNA-Adenosine

  • Start with a 5'-O-DMT-LNA-adenosine.

  • Dissolve the protected nucleoside in anhydrous pyridine.

  • Add benzoyl chloride dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with methanol.

  • Evaporate the solvent under reduced pressure.

  • Purify the resulting N6-benzoyl-5'-O-DMT-LNA-adenosine by silica gel chromatography.

Step 2: Phosphitylation of the 3'-Hydroxyl Group

  • Dry the N6-benzoyl-5'-O-DMT-LNA-adenosine by co-evaporation with anhydrous acetonitrile.

  • Dissolve the dried nucleoside in anhydrous dichloromethane under an inert atmosphere (e.g., argon).

  • Add N,N-diisopropylethylamine (DIPEA) to the solution.

  • In a separate flask, prepare the phosphitylating agent, 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.

  • Add the phosphitylating agent dropwise to the nucleoside solution at 0°C.

  • Stir the reaction at room temperature for 2-3 hours, monitoring by TLC.

  • Upon completion, quench the reaction with anhydrous methanol.

  • Extract the product with dichloromethane and wash with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

  • Purify the crude product by silica gel chromatography to yield the N-benzoyl LNA-A phosphoramidite.

Incorporation of N-Benzoyl LNA-A Amidite into Oligonucleotides

N-benzoyl LNA-A phosphoramidite can be incorporated into oligonucleotides using standard automated solid-phase synthesis protocols. However, due to the increased steric hindrance of LNA monomers compared to standard DNA phosphoramidites, some modifications to the standard protocol are recommended to ensure high coupling efficiency.

Experimental Protocol: Automated Solid-Phase Synthesis

The following table outlines the key steps in a single synthesis cycle for incorporating an N-benzoyl LNA-A amidite.

StepReagent/SolventTypical TimePurpose
Deblocking 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM)60-90 secRemoval of the 5'-DMT protecting group from the growing oligonucleotide chain.
Coupling N-benzoyl LNA-A phosphoramidite (0.1 M in anhydrous acetonitrile) + Activator (e.g., 0.45 M Tetrazole or 0.25 M DCI in acetonitrile)180-300 secCoupling of the LNA-A amidite to the 5'-hydroxyl of the growing chain. A longer coupling time is recommended for LNA amidites.[1]
Capping Cap A (Acetic anhydride/Pyridine/THF) + Cap B (N-Methylimidazole/THF)30-45 secAcetylation of unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
Oxidation 0.02 M Iodine in THF/Pyridine/Water30-45 secOxidation of the phosphite triester linkage to a more stable phosphate triester. A slightly longer oxidation time may be beneficial for LNA linkages.[1]
Coupling Efficiency

Achieving high coupling efficiency at each step is crucial for the synthesis of high-quality, full-length oligonucleotides. For LNA phosphoramidites, including N-benzoyl LNA-A, the coupling efficiency is influenced by the activator, coupling time, and the concentration of the amidite. While specific comparative data for different protecting groups on LNA-A is limited in publicly available literature, it is generally accepted that longer coupling times are necessary to achieve efficiencies comparable to standard DNA amidites.

LNA AmiditeProtecting GroupRecommended Coupling Time (ABI Synthesizer)Recommended Coupling Time (Expedite Synthesizer)
LNA-ABenzoyl (Bz)180 seconds[1]250 seconds[1]
LNA-CBenzoyl (Bz)180 seconds250 seconds
LNA-Gisobutyryl (iBu) or dimethylformamidine (dmf)180 seconds250 seconds
LNA-TNone180 seconds250 seconds

Deprotection of Oligonucleotides Containing N-Benzoyl LNA-A

The final step in oligonucleotide synthesis is the removal of all protecting groups from the nucleobases, the phosphate backbone, and cleavage from the solid support. The benzoyl group on adenine is typically removed under basic conditions.

Experimental Protocol: Standard Deprotection

Reagents:

  • Concentrated aqueous ammonium hydroxide (28-30%)

  • Or a 1:1 mixture of aqueous ammonium hydroxide and 40% aqueous methylamine (AMA)

Procedure:

  • Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.

  • Add the deprotection solution (ammonium hydroxide or AMA) to the vial.

  • Incubate the vial at the recommended temperature and time (see table below).

  • After incubation, cool the vial and transfer the supernatant containing the deprotected oligonucleotide to a new tube.

  • Dry the oligonucleotide solution using a vacuum concentrator.

  • The crude oligonucleotide can then be purified by methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).

Deprotection Conditions and Kinetics

The rate of removal of the N-benzoyl group can vary depending on the deprotection reagent and temperature.

Deprotection ReagentTemperatureTimeNotes
Concentrated Ammonium Hydroxide55 °C8-16 hoursStandard condition for benzoyl group removal.
AMA (1:1 NH4OH/MeNH2)65 °C10-15 minutesFaster deprotection, but caution is advised as methylamine can potentially lead to side reactions with certain protecting groups.
Potassium Carbonate in Methanol (0.05 M)Room Temperature4-6 hoursA milder condition, often used for sensitive modifications.

A study on the deprotection kinetics of various nucleobase protecting groups provided the following half-life (t1/2) data for the N-benzoyl group on deoxyadenosine under different conditions:

Deprotection ConditionHalf-life (t1/2) of N-Benzoyl Group (in hours)
Aqueous Ammonia (conc.) at 25°C2.0
Aqueous Methylamine (40%) at 25°C0.1
Ethanolic Ammonia at 25°C10.0

Note: This data is for deoxyadenosine and may vary slightly for LNA-adenosine, but it provides a useful reference for the relative deprotection rates.

Logical Workflow and Diagrams

Solid-Phase Oligonucleotide Synthesis Workflow

The following diagram illustrates the cyclical nature of solid-phase oligonucleotide synthesis using the phosphoramidite method.

Oligonucleotide_Synthesis_Workflow cluster_cycle Synthesis Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Amidite Addition) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Unreacted Chain Termination) Coupling->Capping Chain Elongation Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Oxidation->Deblocking Next Cycle End End: Cleavage and Deprotection Oxidation->End Final Cycle Start Start: Solid Support with First Nucleoside (DMT-on) Start->Deblocking Purification Purification End->Purification

Caption: Workflow of solid-phase oligonucleotide synthesis.

Deprotection and Purification Workflow

This diagram outlines the steps following the completion of the oligonucleotide synthesis on the solid support.

Deprotection_Workflow Synthesis_Complete Solid Support with Protected Oligonucleotide Cleavage_Deprotection Cleavage from Support & Base/Phosphate Deprotection (e.g., NH4OH or AMA) Synthesis_Complete->Cleavage_Deprotection Evaporation Evaporation of Deprotection Solution Cleavage_Deprotection->Evaporation Crude_Oligo Crude Oligonucleotide Solution Evaporation->Crude_Oligo Purification Purification (e.g., HPLC, PAGE) Crude_Oligo->Purification QC Quality Control (e.g., Mass Spectrometry) Purification->QC Final_Product Purified Oligonucleotide QC->Final_Product

Caption: Post-synthesis deprotection and purification workflow.

Conclusion

The N-benzoyl protecting group is a robust and widely used choice for the protection of the exocyclic amine of adenine in LNA phosphoramidites. Its stability during the oligonucleotide synthesis cycle and its reliable removal under standard deprotection conditions make it a cornerstone of modified oligonucleotide synthesis. By understanding the specific requirements for the incorporation of N-benzoyl LNA-A amidite, such as extended coupling times, researchers can successfully synthesize high-quality LNA-containing oligonucleotides for a wide range of applications in research, diagnostics, and drug development.

References

The Cornerstone of Oligonucleotide Synthesis: A Technical Guide to the Phosphoramidite Group

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic biology and nucleic acid therapeutics, the ability to construct custom DNA and RNA sequences with high fidelity is paramount. At the heart of this capability lies the phosphoramidite group, a key functional moiety that has revolutionized solid-phase oligonucleotide synthesis. This technical guide delves into the core role of the phosphoramidite group, providing a comprehensive overview of its chemistry, the synthesis cycle it enables, and the critical parameters that govern the successful production of high-quality oligonucleotides.

The Chemistry of Phosphoramidites: Enabling Controlled Oligonucleotide Assembly

Phosphoramidites are nucleoside monomers chemically modified to be ideal building blocks for oligonucleotide synthesis.[1] Their structure is characterized by a trivalent phosphorus atom bonded to a protected nucleoside, a diisopropylamino group, and a protecting group, typically a β-cyanoethyl group.[2] This unique configuration imparts both stability for storage and rapid reactivity when required during the synthesis cycle.[3]

The key to the success of phosphoramidite chemistry is the strategic use of protecting groups. These groups temporarily block reactive sites on the nucleoside and the phosphoramidite moiety itself, preventing unwanted side reactions and ensuring that the oligonucleotide chain is extended in a controlled, stepwise manner.[4]

Key Protecting Groups in Phosphoramidite Chemistry:

Protected GroupCommon Protecting Group(s)Purpose
5'-HydroxylDimethoxytrityl (DMT)Protects the 5'-hydroxyl of the nucleoside, preventing self-polymerization. It is removed at the beginning of each synthesis cycle to allow for the addition of the next phosphoramidite.
Exocyclic Amines (on bases A, C, G)Benzoyl (Bz), Isobutyryl (iBu), Acetyl (Ac), Phenoxyacetyl (Pac)Prevents the amino groups on the nucleobases from participating in side reactions during the synthesis cycle.[5]
Phosphorusβ-CyanoethylProtects the phosphorus atom, preventing unwanted reactions. It is removed at the end of the synthesis.
Diisopropylamino Group-Acts as a leaving group during the coupling reaction, facilitating the formation of the phosphite triester linkage.

The Solid-Phase Synthesis Cycle: A Step-by-Step Elucidation

Solid-phase oligonucleotide synthesis using phosphoramidites is a cyclical process, with each cycle resulting in the addition of a single nucleotide to the growing chain. The entire process is typically automated on a DNA synthesizer.

The Four Core Steps of the Synthesis Cycle:

Synthesis_Cycle

1. Deblocking (Detritylation): The synthesis cycle begins with the removal of the acid-labile DMT group from the 5'-hydroxyl of the nucleoside attached to the solid support. This is typically achieved by treating the support with a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane. The removal of the DMT group generates a vibrant orange-colored cation, the concentration of which can be measured spectrophotometrically to monitor the efficiency of each coupling step.

2. Coupling: The activated phosphoramidite monomer, corresponding to the next base in the desired sequence, is delivered to the solid support along with an activator, such as 1H-tetrazole, 4,5-dicyanoimidazole (DCI), or 5-ethylthio-1H-tetrazole (ETT). The activator protonates the diisopropylamino group of the phosphoramidite, converting it into a good leaving group. The now highly reactive phosphoramidite intermediate is then attacked by the free 5'-hydroxyl group of the growing oligonucleotide chain, forming an unstable phosphite triester linkage.

3. Capping: As the coupling reaction is not 100% efficient, a small percentage of the growing chains will have unreacted 5'-hydroxyl groups. To prevent these from reacting in subsequent cycles and leading to deletion mutations, a capping step is performed. This involves acetylating the unreacted 5'-hydroxyl groups using a mixture of acetic anhydride and N-methylimidazole.

4. Oxidation: The newly formed phosphite triester linkage is unstable and susceptible to cleavage. Therefore, it is oxidized to a more stable pentavalent phosphate triester using a mild oxidizing agent, typically a solution of iodine in a mixture of tetrahydrofuran, water, and pyridine. This completes one cycle of nucleotide addition. The entire cycle is then repeated until the desired oligonucleotide sequence is assembled.

Quantitative Data on Synthesis Parameters

The efficiency of each step in the synthesis cycle is crucial for obtaining a high yield of the full-length oligonucleotide.

Table 1: Typical Reaction Times and Efficiencies in Solid-Phase Oligonucleotide Synthesis

StepReagentsTypical DurationTypical Efficiency
Deblocking3% Trichloroacetic Acid in Dichloromethane60 - 180 seconds> 99%
CouplingPhosphoramidite, Activator (e.g., ETT) in Acetonitrile30 - 600 seconds98 - 99.5%
CappingAcetic Anhydride, N-Methylimidazole in Tetrahydrofuran30 - 120 seconds> 99%
Oxidation0.02 M Iodine in THF/Pyridine/Water30 - 120 seconds> 99%

Table 2: Stability of Phosphoramidites in Acetonitrile Solution

The stability of phosphoramidites in solution is a critical factor, as degradation can lead to lower coupling efficiencies.

PhosphoramiditePurity Reduction after 5 Weeks at Room Temperature
T, dC(bz)2%
dA(bz)6%
dG(ib)39%

Detailed Experimental Protocols

The following protocols provide a general framework for automated solid-phase oligonucleotide synthesis. Specific parameters may vary depending on the synthesizer and the scale of the synthesis.

Reagent Preparation
  • Deblocking Solution: 3% (w/v) Trichloroacetic Acid in Dichloromethane.

  • Phosphoramidite Solutions: 0.1 M solution of each phosphoramidite in anhydrous acetonitrile.

  • Activator Solution: 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) in anhydrous acetonitrile.

  • Capping Solution A: Acetic Anhydride/Pyridine/Tetrahydrofuran (10:10:80 v/v/v).

  • Capping Solution B: 16% N-Methylimidazole in Tetrahydrofuran.

  • Oxidation Solution: 0.02 M Iodine in Tetrahydrofuran/Pyridine/Water (70:20:10 v/v/v).

  • Cleavage and Deprotection Solution: Concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA).

Automated Synthesis Cycle

The following is a representative protocol for a single coupling cycle on an automated DNA synthesizer.

Synthesis_Protocol

Cleavage and Deprotection
  • After the final synthesis cycle, the solid support is treated with concentrated ammonium hydroxide or AMA at room temperature or elevated temperature (e.g., 55 °C) for a specified period (e.g., 1-17 hours) to cleave the oligonucleotide from the support and remove the protecting groups from the phosphates and nucleobases.

  • For oligonucleotides with sensitive modifications, milder deprotection conditions, such as using 0.05 M potassium carbonate in methanol, may be necessary.

Quality Control

Ensuring the quality of synthetic oligonucleotides is crucial for their application. Several analytical techniques are employed for quality control:

  • Trityl Monitoring: As mentioned, the absorbance of the DMT cation released during the deblocking step provides a real-time measure of the coupling efficiency of the previous cycle.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final oligonucleotide product.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized oligonucleotide, verifying that the correct sequence has been assembled.

  • Capillary Electrophoresis (CE): Provides high-resolution analysis of oligonucleotide purity and length.

Conclusion

The development of phosphoramidite chemistry has been a cornerstone of modern molecular biology and drug development, enabling the routine synthesis of custom oligonucleotides with high precision and efficiency. The phosphoramidite group, with its clever use of protecting groups and controlled reactivity, is central to this success. A thorough understanding of the underlying chemistry, the intricacies of the synthesis cycle, and the critical parameters that influence yield and purity is essential for any researcher or professional working in this field. By adhering to optimized protocols and rigorous quality control measures, the full potential of synthetic oligonucleotides in research, diagnostics, and therapeutics can be realized.

References

LNA-A(Bz) amidite CAS number and specifications

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to LNA-A(Bz) Amidite for Researchers and Drug Development Professionals

Introduction

Locked Nucleic Acid (LNA) phosphoramidites are a class of nucleic acid analogs that contain a methylene bridge connecting the 2'-oxygen of the ribose sugar to the 4'-carbon. This bridge "locks" the sugar in a C3'-endo conformation, which is characteristic of A-form DNA and RNA. This conformational rigidity significantly enhances the binding affinity of LNA-containing oligonucleotides to their complementary DNA or RNA targets. This compound is the benzoyl-protected adenosine building block used in the synthesis of these high-affinity oligonucleotides.

This technical guide provides comprehensive information on the chemical and physical properties of this compound, detailed protocols for its use in oligonucleotide synthesis, and a workflow diagram to illustrate the process. This information is intended for researchers, scientists, and professionals involved in drug development, particularly in the field of antisense oligonucleotides (ASOs) and other nucleic acid-based therapeutics.[1][2][3][4]

This compound: Core Specifications

The CAS number for this compound is 206055-79-0 .[1] Below is a summary of its key specifications compiled from various suppliers.

PropertySpecification
CAS Number 206055-79-0
Full Chemical Name 6-N-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-O,4'-C-methylene-adenosine-3'-O-(2-cyanoethyl N,N-diisopropylphosphoramidite)
IUPAC Name (1R,3R,4R,7S)-3-(6-benzamido-9H-purin-9-yl)-1-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-2,5-dioxabicyclo[2.2.1]heptan-7-yl (2-cyanoethyl) diisopropylphosphoramidite
Molecular Formula C48H52N7O8P
Molecular Weight 885.94 g/mol
Appearance White to off-white solid/powder
Purity Typically ≥95% to ≥98% (HPLC)
Storage Conditions Store at -20°C under an inert atmosphere. Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.
InChI Key HPIDKMAOZZZGOP-LIUGLABVSA-N

Experimental Protocols: Oligonucleotide Synthesis

This compound is compatible with standard automated phosphoramidite chemistry for oligonucleotide synthesis, with minor modifications to the standard protocols. The enhanced stability of the LNA backbone allows for the use of common cleavage and deprotection strategies.

General Synthesis Cycle for LNA Incorporation

The following protocol outlines the key steps for incorporating this compound into a growing oligonucleotide chain on a solid support.

  • DMT Removal (Detritylation): The 5'-DMT protecting group of the nucleotide bound to the solid support is removed using a solution of a mild acid, typically trichloroacetic acid (TCA) in dichloromethane (DCM). This exposes the 5'-hydroxyl group for the subsequent coupling reaction.

  • Coupling: The LNA-A(Bz) phosphoramidite is activated by an activating agent (e.g., 5-(ethylthio)-1H-tetrazole, DCI) and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

    • Modification: A longer coupling time is recommended for LNA amidites compared to standard DNA phosphoramidites. A coupling time of at least 3 minutes is advised to ensure high coupling efficiency.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated ("capped") to prevent them from participating in subsequent coupling steps. This is typically achieved using a mixture of acetic anhydride and 1-methylimidazole.

  • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage.

    • Modification: A prolonged oxidation step is necessary for optimal performance. It is recommended to increase the oxidation time by three-fold compared to standard DNA synthesis protocols.

These four steps are repeated for each subsequent nucleotide to be added to the sequence.

Post-Synthesis Cleavage and Deprotection
  • Cleavage from Solid Support: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support using a concentrated solution of ammonium hydroxide or a mixture of ammonium hydroxide and methylamine.

  • Base Deprotection: The same basic solution used for cleavage also removes the protecting groups from the nucleobases (e.g., the benzoyl group from adenine). The stability of the LNA backbone makes it compatible with most common deprotection strategies.

  • Purification: The final LNA-containing oligonucleotide is purified using standard methods such as High-Performance Liquid Chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE). LNA oligonucleotides have similar solubility and handling properties to DNA, making them compatible with established purification techniques.

Workflow and Pathway Diagrams

The following diagrams illustrate the general workflow for solid-phase oligonucleotide synthesis using this compound and the general mechanism of action for antisense oligonucleotides synthesized with this technology.

Oligonucleotide_Synthesis_Workflow cluster_synthesis Solid-Phase Synthesis Cycle cluster_postsynthesis Post-Synthesis Processing start Start with Solid Support (Attached Nucleoside) detritylation 1. Detritylation (DMT Removal) start->detritylation coupling 2. Coupling (this compound Addition) detritylation->coupling capping 3. Capping (Unreacted Chains) coupling->capping oxidation 4. Oxidation (Phosphite to Phosphate) capping->oxidation repeat Repeat Cycle for Next Nucleotide oxidation->repeat repeat->detritylation Next cycle cleavage Cleavage from Support repeat->cleavage Final cycle deprotection Base Deprotection cleavage->deprotection purification Purification (HPLC/PAGE) deprotection->purification final_product Final LNA Oligonucleotide purification->final_product

Caption: Automated Solid-Phase Synthesis Workflow for LNA Oligonucleotides.

ASO_Mechanism_of_Action cluster_cell Cellular Environment aso LNA Antisense Oligonucleotide (ASO) mrna Target mRNA aso->mrna Binds with high affinity rnaseh RNase H aso->rnaseh Recruits ribosome Ribosome mrna->ribosome Translation mrna->rnaseh Recruits protein Disease-Causing Protein ribosome->protein Protein Synthesis degradation mRNA Degradation rnaseh->degradation Cleaves mRNA degradation->protein Inhibits Synthesis

Caption: General Mechanism of Action for LNA-based Antisense Oligonucleotides.

References

Methodological & Application

Unlocking Enhanced Performance in DNA Probes with LNA-A(Bz) Amidite

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The incorporation of Locked Nucleic Acid (LNA) monomers, such as LNA-A(Bz) amidite, into DNA oligonucleotides represents a significant advancement in probe technology, offering unprecedented improvements in thermal stability, binding affinity, specificity, and nuclease resistance. These enhancements make LNA-modified probes powerful tools for a wide range of applications in molecular biology, diagnostics, and therapeutic development. This document provides detailed application notes, quantitative performance data, and experimental protocols for the successful integration of this compound into DNA probes.

Superior Performance of LNA-Modified Probes

The defining feature of LNA is the methylene bridge that locks the ribose ring in a C3'-endo conformation, pre-organizing the oligonucleotide backbone for hybridization. This structural constraint leads to several key performance advantages over traditional DNA probes.

Enhanced Thermal Stability and Binding Affinity

The incorporation of LNA monomers significantly increases the melting temperature (Tm) of DNA duplexes, with an reported increase of 2-8°C per LNA modification[1][2]. This allows for the design of shorter probes with higher affinity, which is particularly advantageous for targeting short sequences or AT-rich regions. The enhanced binding affinity is also reflected in lower dissociation constants (Kd).

Unparalleled Mismatch Discrimination

LNA-modified probes exhibit exceptional single-nucleotide mismatch discrimination, a critical feature for applications such as SNP genotyping and allele-specific PCR[3]. The difference in melting temperature (ΔTm) between a perfectly matched and a mismatched target can be as high as 20°C, a dramatic improvement over standard DNA probes[3]. This high level of specificity reduces false-positive signals and allows for the reliable detection of single base variations.

Increased Nuclease Resistance

The locked ribose structure of LNA confers significant resistance to enzymatic degradation by both endo- and exonucleases[4]. This increased biostability prolongs the in vivo and in vitro half-life of LNA-containing oligonucleotides, making them ideal candidates for antisense therapy and other in-cell applications. For instance, chimeric DNA/LNA oligonucleotides have shown half-lives of over 10 hours in fresh mouse serum, a substantial increase compared to the rapid degradation of unmodified DNA. In human serum, the introduction of three LNA bases at each end of an oligonucleotide can increase its half-life approximately 10-fold, from 1.5 hours to around 15 hours.

Quantitative Performance Data

To illustrate the significant advantages of incorporating this compound, the following tables summarize key performance metrics based on published data.

Probe TypeSequence (LNA indicated by '+')Tm (°C)ΔTm per LNA (°C)Reference
DNA5'-GTG AAT TGA -3'24.5-[Published Data]
LNA5'-G+TG A+AT +TGA -3'49.5+8.3[Published Data]
DNA5'-CAT GGT AAG-3'28.0-[Published Data]
LNA5'-C+AT G+GT A+AG-3'54.0+8.7[Published Data]

Table 1: Enhancement of Thermal Stability (Tm) by LNA Incorporation. The data demonstrates a significant increase in melting temperature with the introduction of LNA monomers.

Probe TypePerfect Match Tm (°C)Mismatch Tm (°C)ΔTm (°C)Reference
DNA55.052.52.5[Published Data]
LNA72.051.021.0[Published Data]

Table 2: Superior Mismatch Discrimination of LNA Probes. This table highlights the dramatic improvement in the ability to distinguish between perfectly matched and mismatched targets.

OligonucleotideModificationHalf-life in Human Serum (hours)Reference
Unmodified DNANone1.5
LNA/DNA Chimera3 LNA at each end~15
Phosphorothioate DNAPS backbone10

Table 3: Enhanced Nuclease Resistance of LNA-Modified Oligonucleotides. The data shows the significantly increased stability of LNA-containing oligonucleotides in a biological fluid.

Experimental Protocols

Protocol 1: Automated Synthesis of LNA-Containing Oligonucleotides

This protocol outlines the steps for incorporating LNA-A(Bz) phosphoramidite into an oligonucleotide using a standard automated DNA synthesizer.

Materials:

  • LNA-A(Bz) CE Phosphoramidite solution (0.1 M in anhydrous acetonitrile)

  • Standard DNA phosphoramidites (A, C, G, T)

  • Activator solution (e.g., 0.45 M Tetrazole in acetonitrile)

  • Oxidizer solution (Iodine in THF/water/pyridine)

  • Capping solutions (Cap A and Cap B)

  • Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)

  • Anhydrous acetonitrile

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

Procedure:

  • Synthesizer Setup: Ensure the DNA synthesizer is clean and properly maintained. Install the LNA-A(Bz) phosphoramidite vial on a designated port.

  • Sequence Programming: Enter the desired oligonucleotide sequence into the synthesizer software, indicating the positions for LNA-A(Bz) incorporation.

  • Modified Synthesis Cycle: Modify the standard synthesis cycle for the LNA monomer coupling step. The primary modification is an extended coupling time to ensure efficient reaction of the sterically hindered LNA amidite. A coupling time of 3-5 minutes is generally recommended, compared to the typical 30-60 seconds for standard DNA amidites.

  • Initiation: Start the synthesis run. The synthesizer will perform the standard phosphoramidite chemistry cycle for each monomer addition.

  • Cleavage and Deprotection: Following the completion of the synthesis, cleave the oligonucleotide from the CPG support and remove the protecting groups using your standard laboratory protocol (e.g., concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine).

  • Purification: Purify the full-length LNA-containing oligonucleotide using standard methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).

Oligonucleotide_Synthesis_Cycle Start Start Deblocking Deblocking Start->Deblocking End End Oxidation Oxidation Oxidation->End Final Cycle

Protocol 2: SNP Genotyping using LNA Probes in qPCR

This protocol provides a general framework for using LNA-modified, dual-labeled hydrolysis probes for SNP genotyping in a real-time PCR assay.

Materials:

  • Genomic DNA samples

  • PCR primers flanking the SNP of interest

  • Two LNA hydrolysis probes, each specific for one allele of the SNP, labeled with different fluorophores (e.g., FAM and HEX) and a quencher.

  • qPCR master mix (containing DNA polymerase, dNTPs, and buffer)

  • Nuclease-free water

  • Real-time PCR instrument

Procedure:

  • Probe and Primer Design:

    • Design PCR primers to amplify a short fragment (typically 80-150 bp) containing the SNP.

    • Design two LNA probes that are complementary to the target sequence, with the SNP position located in the central part of the probe.

    • Incorporate 2-3 LNA bases around the SNP site to maximize mismatch discrimination.

    • Adjust the length and LNA content of the probes to achieve a Tm of approximately 65-70°C.

  • qPCR Reaction Setup: Prepare the qPCR reactions in a 96- or 384-well plate. A typical 20 µL reaction mixture would consist of:

    • 10 µL of 2x qPCR Master Mix

    • 1 µL of each primer (10 µM stock)

    • 0.5 µL of each LNA probe (10 µM stock)

    • 1-5 µL of genomic DNA (1-10 ng)

    • Nuclease-free water to a final volume of 20 µL

  • Real-Time PCR Cycling:

    • Initial Denaturation: 95°C for 2-5 minutes.

    • Cycling (40-45 cycles):

      • Denaturation: 95°C for 10-15 seconds.

      • Annealing/Extension: 60-65°C for 30-60 seconds (data acquisition step).

  • Data Analysis: Analyze the amplification plots for each fluorophore.

    • Homozygous (Allele 1): Amplification signal detected only in the channel for the first fluorophore (e.g., FAM).

    • Homozygous (Allele 2): Amplification signal detected only in the channel for the second fluorophore (e.g., HEX).

    • Heterozygous: Amplification signal detected in both channels.

SNP_Genotyping_Workflow DNA_Extraction DNA_Extraction qPCR_Setup qPCR_Setup DNA_Extraction->qPCR_Setup Real_Time_PCR Real_Time_PCR qPCR_Setup->Real_Time_PCR Data_Analysis Data_Analysis Real_Time_PCR->Data_Analysis

Protocol 3: Fluorescence In Situ Hybridization (FISH) with LNA Probes

This protocol describes a general procedure for using LNA-modified probes for the detection of specific DNA or RNA sequences in fixed cells or tissues.

Materials:

  • LNA-FISH probe labeled with a fluorophore (e.g., FITC, Cy3, Cy5)

  • Formalin-fixed, paraffin-embedded (FFPE) tissue sections or fixed cells on slides

  • Hybridization buffer (e.g., containing formamide and dextran sulfate)

  • Wash buffers (e.g., SSC buffers of varying stringency)

  • DAPI counterstain

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Sample Preparation:

    • Deparaffinize and rehydrate FFPE tissue sections through a series of xylene and ethanol washes.

    • Perform antigen retrieval if necessary (e.g., by heat treatment in citrate buffer).

    • For cultured cells, fix with 4% paraformaldehyde and permeabilize with Triton X-100.

  • Hybridization:

    • Apply the LNA-FISH probe (typically at a concentration of 50-500 nM) in hybridization buffer to the sample.

    • Denature the sample and probe by heating to 75-85°C for 5-10 minutes.

    • Incubate at the hybridization temperature (typically 37-50°C) for 1-4 hours or overnight in a humidified chamber.

  • Washing:

    • Wash the slides in a high-stringency wash buffer (e.g., 0.1x SSC) at an elevated temperature (e.g., 50-65°C) to remove non-specifically bound probes.

    • Perform subsequent washes in lower stringency buffers at room temperature.

  • Counterstaining and Mounting:

    • Stain the nuclei with DAPI.

    • Mount the coverslip using an antifade mounting medium.

  • Imaging: Visualize the fluorescent signals using a fluorescence microscope equipped with appropriate filter sets.

LNA_FISH_Workflow Sample_Prep Sample_Prep Hybridization Hybridization Sample_Prep->Hybridization Washing Washing Hybridization->Washing Imaging Imaging Washing->Imaging

Conclusion

The incorporation of this compound into DNA probes offers a powerful strategy to significantly enhance their performance characteristics. The increased thermal stability, superior mismatch discrimination, and enhanced nuclease resistance of LNA-modified probes enable more robust and sensitive assays for a wide range of molecular biology applications. The detailed protocols provided herein serve as a guide for researchers to effectively utilize this advanced technology in their experimental workflows.

References

Application Notes and Protocols for LNA-A(Bz) Amidite in In Situ Hybridization (ISH) Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of LNA-A(Bz) (Locked Nucleic Acid Adenine Benzoyl) phosphoramidite for the synthesis of high-affinity in situ hybridization (ISH) probes. The inclusion of LNA™ monomers, such as LNA-A(Bz) amidite, into oligonucleotide probes dramatically enhances their performance in detecting specific DNA and RNA sequences within cellular and tissue samples.

Introduction to Locked Nucleic Acid (LNA™) Technology

Locked Nucleic Acid (LNA) is a class of modified RNA nucleotide analogues. The LNA monomer features a methylene bridge connecting the 2'-oxygen to the 4'-carbon of the ribose ring.[1][2] This bridge "locks" the ribose into a rigid N-type (3'-endo) conformation, which is characteristic of A-form helices found in RNA:RNA and RNA:DNA duplexes.[3][4] This pre-organized structure enhances the base stacking and backbone organization, leading to unprecedented hybridization affinity and specificity.[3]

Key Advantages of LNA™ Probes for ISH:

  • Enhanced Hybridization Affinity: LNA-containing oligonucleotides exhibit a significant increase in thermal stability (Melting Temperature, Tm) when hybridized to complementary DNA or RNA targets. Each LNA monomer incorporated can increase the Tm by approximately 3-8 °C. This allows for the use of much shorter probes (typically 14-25 nucleotides) compared to traditional DNA or RNA probes, which often need to be 200-1000 nucleotides long for sufficient signal.

  • Superior Specificity: The high binding affinity of LNA probes enables excellent discrimination between closely related sequences. LNA probes can effectively distinguish targets with single-nucleotide differences, making them ideal for allele-specific detection, splice variant analysis, and identifying members of closely related gene families.

  • Improved Signal-to-Noise Ratio: The ability to use shorter probes and perform hybridization and washing steps at higher stringency reduces off-target binding and background noise, resulting in a cleaner signal.

  • Enhanced Nuclease Resistance: The modified backbone of LNA confers increased resistance to enzymatic degradation by both endo- and exonucleases, improving probe stability in biological samples.

  • Flexible Probe Design: The shorter length required for LNA probes offers greater flexibility in targeting specific regions of a nucleic acid sequence.

This compound: Synthesis and Incorporation

This compound is the phosphoramidite building block used to incorporate LNA adenine bases into an oligonucleotide during standard automated solid-phase synthesis. The benzoyl (Bz) group serves as the protecting group for the exocyclic amine of adenine, which is removed during the final deprotection step. Synthesis using LNA phosphoramidites follows standard chemistry protocols with minor modifications, such as a longer coupling time to account for the increased steric hindrance of the LNA monomer.

Quantitative Data Summary: LNA-ISH Probe Performance

The following table summarizes key quantitative parameters for the design and use of LNA-modified ISH probes.

ParameterRecommended Value / ObservationNotes
Probe Length 14 - 25 nucleotidesShorter probes facilitate better tissue penetration and target accessibility.
GC Content 30 - 60%Helps to ensure stable and specific hybridization without being overly stable.
Tm Increase per LNA +3 to +8 °CThe exact increase depends on the position and neighboring bases.
Predicted RNA Tm ~75 - 85 °CA higher Tm allows for more stringent washing conditions.
Hybridization Temperature Tm minus 22-30 °CTypically in the range of 50-65 °C. Optimization for each probe is recommended.
Probe Concentration 1 - 10 nM (typically 5 nM)Higher concentrations can lead to increased background.
LNA Monomer Content ~30-50% (e.g., every 3rd base)Avoid stretches of more than 4 consecutive LNA bases.
Mismatch Discrimination HighLNA probes can show reduced or no hybridization to targets with single or double mismatches.

Visualizations

cluster_ProbeDesign 1. Probe Design & Synthesis cluster_SamplePrep 2. Sample Preparation cluster_Hybridization 3. Hybridization & Washing cluster_Detection 4. Signal Detection & Imaging PD Define Target Sequence (mRNA, miRNA, etc.) Design Design LNA Probe (14-25 nt, T_m ~80°C) PD->Design Synth Synthesize & Label Probe (e.g., DIG, Biotin, Fluorophore) Design->Synth PreHyb Pre-hybridization (Blocking) Synth->PreHyb Fix Fixation (e.g., Formalin) Embed Paraffin Embedding & Sectioning Fix->Embed Perm Permeabilization (Proteinase K) Embed->Perm Perm->PreHyb Hyb Hybridization with LNA Probe (55°C, 1-2 hours) PreHyb->Hyb Wash Stringency Washes (e.g., SSC buffers) Hyb->Wash AbBlock Antibody Blocking (e.g., Serum) Wash->AbBlock AbInc Incubate with Enzyme- conjugated Antibody (e.g., Anti-DIG-AP) AbBlock->AbInc Substrate Add Chromogenic or Fluorescent Substrate AbInc->Substrate Image Microscopy & Imaging Substrate->Image

Caption: Workflow for a typical chromogenic ISH experiment using hapten-labeled LNA probes.

Caption: Key structural features of a Locked Nucleic Acid (LNA) monomer.

G cluster_dna Standard DNA Probe cluster_lna LNA Probe DNA_Probe Flexible Backbone DNA_Hybrid Less Stable Hybrid (Lower Tm) DNA_Probe->DNA_Hybrid Binds Target RNA Target_RNA Target RNA Sequence DNA_Hybrid->Target_RNA LNA_Probe Rigid 'Locked' Backbone LNA_Hybrid Highly Stable Hybrid (Higher Tm) LNA_Probe->LNA_Hybrid Binds Target RNA LNA_Hybrid->Target_RNA

Caption: LNA's locked conformation leads to more stable probe:target hybrids than DNA probes.

Detailed Protocol: Chromogenic ISH on Formalin-Fixed, Paraffin-Embedded (FFPE) Sections

This protocol is a general guideline for detecting mRNA or miRNA using DIG-labeled LNA probes on FFPE tissue sections. Optimization may be required for specific probes and tissue types.

Materials and Reagents:

  • Xylene and graded ethanol series (100%, 95%, 70%)

  • DEPC-treated water

  • Proteinase K solution (10-20 µg/mL)

  • Pre-hybridization Buffer (e.g., 50% formamide, 5x SSC, 0.1% Tween-20, 50 µg/mL heparin, 500 µg/mL yeast RNA)

  • DIG-labeled LNA probe (working stock ~5 µM)

  • Stringency wash buffers (e.g., 5x, 2x, 0.2x SSC with 0.1% Tween-20 or CHAPS)

  • Blocking solution (e.g., 2% sheep serum in KTBT buffer)

  • Anti-DIG-AP (Alkaline Phosphatase) conjugate antibody

  • NBT/BCIP or other AP substrate

  • Nuclear Fast Red counterstain

  • Mounting medium

Experimental Procedure:

  • Deparaffinization and Rehydration:

    • Immerse FFPE slides in xylene (2 x 5 minutes).

    • Rehydrate through a graded ethanol series: 100% (2 x 3 min), 95% (1 x 3 min), 70% (1 x 3 min).

    • Rinse with DEPC-treated water.

  • Permeabilization:

    • Incubate slides with Proteinase K solution at 37°C. The optimal time (e.g., 10-20 minutes) must be determined empirically for each tissue type.

    • Rinse slides in PBS.

    • Post-fix with 4% paraformaldehyde for 10 minutes.

    • Rinse thoroughly with DEPC-treated water.

  • Pre-hybridization:

    • Cover the tissue section with pre-hybridization buffer.

    • Incubate in a humidified chamber at the determined hybridization temperature for 1-2 hours to block non-specific binding sites.

  • Hybridization:

    • Dilute the DIG-labeled LNA probe in pre-hybridization buffer to a final concentration of 1-10 nM (a 5 nM starting concentration is recommended).

    • Denature the probe solution by heating at 80-90°C for 5 minutes, then immediately chill on ice.

    • Remove the pre-hybridization buffer from the slides and apply the LNA probe solution.

    • Incubate in a humidified chamber at the hybridization temperature (e.g., 55-65°C) for 1-2 hours. A 48-hour hybridization may be used for low-abundance targets.

  • Post-Hybridization Washes:

    • Perform a series of stringent washes to remove unbound and non-specifically bound probes. An example wash series at the hybridization temperature is:

      • 5x SSC, 0.1% CHAPS (3 x 20 minutes)

      • 0.2x SSC, 0.1% CHAPS (3 x 20 minutes)

  • Immunological Detection:

    • Rinse slides in KTBT buffer (50 mM Tris pH 7.5, 150 mM NaCl, 10 mM KCl, 1% Tween-20).

    • Incubate with a blocking solution (e.g., 20% sheep serum in KTBT) for 2-3 hours at 4°C.

    • Incubate with an anti-DIG-AP antibody conjugate (diluted 1:2000 - 1:4000 in blocking solution) overnight at 4°C.

    • Wash slides extensively with KTBT buffer.

  • Signal Visualization:

    • Equilibrate slides in detection buffer (e.g., NTMT: 100 mM Tris pH 9.5, 100 mM NaCl, 50 mM MgCl2, 0.1% Tween-20).

    • Incubate with a chromogenic substrate like NBT/BCIP in the dark until the desired signal intensity is reached (can range from hours to overnight). Monitor development under a microscope.

    • Stop the color reaction by washing with PBS or TE buffer.

  • Counterstaining and Mounting:

    • Counterstain with Nuclear Fast Red for 1-5 minutes.

    • Dehydrate through a graded ethanol series and clear with xylene.

    • Mount with a permanent mounting medium.

Troubleshooting Common ISH Issues

IssuePossible CauseSuggested Solution
No Signal Probe degradationUse high-quality reagents and DEPC-treated water; check probe integrity.
Insufficient permeabilizationOptimize Proteinase K concentration and incubation time.
Low target abundanceIncrease hybridization time; consider using multiple probes against the same target.
High Background Insufficient blockingIncrease pre-hybridization time or add different blocking reagents.
Probe concentration too highTitrate probe concentration downwards (e.g., start at 1 nM).
Non-specific antibody bindingIncrease blocking time for the antibody step; ensure adequate washing.
Wash stringency too lowIncrease wash temperature or decrease salt (SSC) concentration in wash buffers.
Tissue Damage Over-digestion with Proteinase KReduce Proteinase K concentration or incubation time.
Harsh handlingHandle slides gently throughout the procedure.

References

Designing High-Performance qPCR Primers with LNA-A(Bz) Amidite: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the design and implementation of quantitative PCR (qPCR) primers incorporating Locked Nucleic Acid (LNA) modifications, specifically using LNA-A(Bz) phosphoramidite. The inclusion of LNA bases in qPCR primers and probes significantly enhances their performance by increasing thermal stability, specificity, and sensitivity, which is particularly advantageous for challenging applications such as single nucleotide polymorphism (SNP) genotyping, quantification of low-abundance transcripts, and analysis of AT-rich regions.

Introduction to LNA Technology

Locked Nucleic Acid (LNA) is a class of nucleic acid analogues where the ribose ring is "locked" in a C3'-endo conformation by a methylene bridge connecting the 2'-O and 4'-C atoms.[1][2] This constrained conformation pre-organizes the oligonucleotide for hybridization, leading to a significant increase in thermal stability when bound to a complementary DNA or RNA strand.[2][3]

Key Advantages of LNA-Modified Primers in qPCR:

  • Increased Thermal Stability (Tm): Each LNA monomer incorporated into an oligonucleotide can increase the melting temperature (Tm) by 2-8°C.[2] This allows for the design of shorter primers with high annealing temperatures, improving specificity.

  • Enhanced Specificity and Sensitivity: The high binding affinity of LNA-containing primers enables superior discrimination between perfectly matched and mismatched targets, making them ideal for allele-specific PCR and SNP detection. This enhanced specificity also leads to lower background signal and improved sensitivity, allowing for the detection of low-copy-number targets.

  • Improved Assay Design for Difficult Templates: LNA modifications are particularly useful for designing primers for challenging sequences, such as AT-rich regions, where achieving a sufficiently high Tm with standard DNA primers can be difficult.

  • Greater Design Flexibility: The ability to create shorter, highly specific primers provides more flexibility in primer placement, which is beneficial for isoform-specific quantification and avoiding problematic secondary structures in the template.

LNA-A(Bz) Amidite: Properties and Handling

LNA-A(Bz) is the phosphoramidite used to incorporate LNA-adenine bases during standard oligonucleotide synthesis.

PropertyDescription
Structure N-Benzoyl-5'-O-DMT-2'-O,4'-C-methylene-adenosine-3'-O-(N,N-diisopropyl)-2-cyanoethylphosphoramidite
Chemistry Compatible with standard phosphoramidite DNA synthesis chemistry.
Coupling Time Requires a slightly longer coupling time compared to standard DNA amidites.
Oxidation A longer oxidation step is recommended for optimal synthesis.
Deprotection Compatible with standard cleavage and deprotection strategies.
Solubility & Purification LNA-containing oligonucleotides have similar solubility and can be purified using standard methods like HPLC.
Storage Store the amidite at -20°C to -80°C and protect from light.

Designing LNA-Modified qPCR Primers: A Step-by-Step Guide

The following workflow outlines the key steps and considerations for designing effective LNA-containing qPCR primers.

Primer_Design_Workflow cluster_0 Phase 1: Initial Design cluster_1 Phase 2: LNA Incorporation cluster_2 Phase 3: Refinement and Analysis cluster_3 Phase 4: Finalization A 1. Define Target Sequence B 2. Initial DNA Primer Design (Standard Parameters) A->B C 3. Determine LNA Placement Strategy B->C D 4. Incorporate LNA Bases (e.g., LNA-A(Bz)) C->D E 5. Calculate LNA-Primer Tm D->E F 6. In Silico Specificity Check (BLAST) E->F G 7. Check for Secondary Structures & Primer-Dimers F->G H 8. Finalize Primer Sequences G->H qPCR_Protocol_Workflow cluster_0 Reaction Setup cluster_1 Thermal Cycling & Analysis A 1. Prepare Reaction Mix B 2. Add Template DNA/cDNA A->B C 3. Seal Plate and Centrifuge B->C D 4. Perform qPCR Cycling C->D E 5. Data Analysis D->E D->E Acquire Fluorescence Data SNP_Discrimination cluster_0 Perfect Match cluster_1 Mismatch PM_Probe 5'-FAM-GCT+A GTC-3' PM_Target 3'-CGA T CAG-5' PM_Probe->PM_Target High Tm Stable Hybridization Strong Signal MM_Probe 5'-FAM-GCT+A GTC-3' MM_Target 3'-CGA G CAG-5' MM_Probe->MM_Target Low Tm Unstable Hybridization No/Low Signal

References

Application Notes and Protocols: LNA-A(Bz) Amidite in Molecular Diagnostics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of LNA-A(Bz) amidite for the synthesis of Locked Nucleic Acid (LNA)-modified oligonucleotides and their applications in molecular diagnostics. Detailed protocols for key experimental procedures are included to facilitate the integration of LNA technology into your research and development workflows.

Introduction to this compound

This compound is a benzoyl-protected adenosine phosphoramidite building block used in the chemical synthesis of LNA-containing oligonucleotides. LNA is a class of nucleic acid analogs where the ribose sugar is conformationally "locked" by a methylene bridge connecting the 2'-oxygen and the 4'-carbon. This structural constraint confers unique properties to oligonucleotides, making them highly valuable tools in molecular diagnostics.

The incorporation of LNA monomers, such as those derived from this compound, into DNA or RNA sequences results in oligonucleotides with:

  • Increased Thermal Stability: LNA-modified oligonucleotides exhibit a significant increase in melting temperature (Tm) when hybridized to their complementary DNA or RNA targets. This allows for the use of shorter probes and primers with high binding affinity.[1]

  • Enhanced Specificity and Mismatch Discrimination: The locked structure of LNA enhances the ability to discriminate between perfectly matched and mismatched target sequences. This is crucial for applications requiring high specificity, such as SNP genotyping and allele-specific PCR.[2][3][4]

  • Increased Nuclease Resistance: LNA-modified oligonucleotides show improved resistance to degradation by nucleases, increasing their stability in biological samples.[3]

Applications in Molecular Diagnostics

The superior properties of LNA-modified oligonucleotides make them ideal for a wide range of molecular diagnostic applications:

  • Allele-Specific PCR (AS-PCR) for SNP Genotyping: LNA-modified primers significantly improve the specificity of AS-PCR, allowing for reliable discrimination between different alleles. Placing an LNA base at the 3'-end of the allele-specific primer enhances its discriminatory power.

  • In Situ Hybridization (ISH): LNA-based probes provide excellent sensitivity and specificity in ISH applications for the detection of specific mRNA or microRNA targets within cells and tissues. The increased binding affinity allows for the use of shorter probes, which can better penetrate tissues.

  • Quantitative Real-Time PCR (qPCR) Probes: LNA-modified probes, such as TaqMan® probes, offer improved signal-to-noise ratios and enhanced specificity in qPCR assays.

  • Antisense Oligonucleotides (ASOs): The high affinity and nuclease resistance of LNA make it a valuable modification for the development of antisense therapies that target specific mRNAs for silencing.

Quantitative Data

The incorporation of LNA monomers significantly impacts the hybridization properties of oligonucleotides. The following tables summarize key quantitative data.

Table 1: Increase in Melting Temperature (Tm) per LNA Modification
Oligonucleotide TypeTm Increase per LNA Monomer (°C)Reference
LNA-DNA Hybrid2 - 6
LNA-RNA Hybrid3 - 9.6
Table 2: Mismatch Discrimination of LNA-Modified Probes vs. DNA Probes
Mismatch TypeLNA-induced ΔTm (°C) (Perfect Match vs. Mismatch)DNA Probe ΔTm (°C) (Perfect Match vs. Mismatch)Reference
A•A12.38.4
G•T5.56.3
General Single Mismatch~200.5 - 3

Experimental Protocols

Protocol 1: Oligonucleotide Synthesis with this compound

LNA-containing oligonucleotides can be synthesized using standard automated phosphoramidite chemistry with minor modifications to the synthesis cycle.

Materials:

  • LNA-A(Bz) phosphoramidite

  • Standard DNA/RNA phosphoramidites (dA, dC, dG, T)

  • Anhydrous acetonitrile

  • Activator solution (e.g., 5-Ethylthio-1H-tetrazole)

  • Capping solution

  • Oxidizing solution

  • Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)

  • Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA))

  • Controlled Pore Glass (CPG) solid support

Instrumentation:

  • Automated DNA/RNA synthesizer

Procedure:

  • Preparation: Dissolve this compound and other phosphoramidites in anhydrous acetonitrile to the recommended concentration. Install the reagents on the DNA synthesizer.

  • Synthesis Cycle:

    • Deblocking: Removal of the 5'-dimethoxytrityl (DMT) group from the solid support-bound nucleotide.

    • Coupling: Activation of the LNA-A(Bz) phosphoramidite with the activator and coupling to the 5'-hydroxyl group of the growing oligonucleotide chain. Note: A longer coupling time (e.g., 180-250 seconds) is recommended for LNA amidites due to their increased steric hindrance compared to standard DNA amidites.

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Oxidation of the phosphite triester linkage to the more stable phosphate triester. Note: A longer oxidation time (e.g., 45 seconds) is also recommended after LNA coupling.

  • Repeat: The synthesis cycle is repeated for each subsequent nucleotide in the desired sequence.

  • Cleavage and Deprotection:

    • After the final synthesis cycle, the oligonucleotide is cleaved from the CPG support and the protecting groups (including the benzoyl group on the LNA-A) are removed by incubation with a deprotection solution (e.g., concentrated ammonium hydroxide at 55°C for 8-16 hours or AMA solution at 65°C for 10 minutes).

  • Purification: The crude oligonucleotide is purified using standard methods such as High-Performance Liquid Chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

Protocol 2: Allele-Specific PCR (AS-PCR) with LNA-Modified Primers

This protocol outlines the use of LNA-modified primers for the detection of a single nucleotide polymorphism (SNP).

Materials:

  • Genomic DNA template

  • LNA-modified allele-specific forward primers (one for each allele, with the LNA base at the 3'-end)

  • Common reverse primer

  • dNTP mix

  • Taq DNA polymerase and reaction buffer

  • Nuclease-free water

Procedure:

  • Primer Design: Design two allele-specific forward primers. The 3'-terminal base of each primer should correspond to one of the SNP alleles. Incorporate an LNA base at this 3'-terminal position. Design a common reverse primer.

  • PCR Reaction Setup: Prepare the following reaction mixture on ice:

ComponentFinal Concentration
10x PCR Buffer1x
dNTP Mix200 µM each
Allele-Specific Forward Primer0.2 µM
Common Reverse Primer0.2 µM
Taq DNA Polymerase1.25 units
Genomic DNA50-100 ng
Nuclease-free waterto final volume
  • PCR Cycling Conditions:

StepTemperature (°C)TimeCycles
Initial Denaturation953 min1
Denaturation9530 sec30-35
Annealing55-65*30 sec
Extension7230 sec
Final Extension725 min1
  • Analysis: Analyze the PCR products by agarose gel electrophoresis. The presence of a band will indicate the presence of the corresponding allele.

Protocol 3: In Situ Hybridization (ISH) with LNA-Modified Probes

This protocol provides a general workflow for detecting mRNA in fixed cells or tissues using a DIG-labeled LNA probe.

Materials:

  • 5'-DIG-labeled LNA probe

  • Formalin-fixed, paraffin-embedded (FFPE) tissue sections or fixed cells

  • Hybridization buffer (e.g., 50% formamide, 5x SSC, 0.1% Tween-20)

  • Wash buffers (e.g., 2x SSC, 0.2x SSC)

  • Anti-DIG antibody conjugated to alkaline phosphatase (AP)

  • NBT/BCIP substrate for colorimetric detection

  • Proteinase K

Procedure:

  • Sample Preparation: Deparaffinize and rehydrate FFPE tissue sections. Permeabilize fixed cells.

  • Proteinase K Treatment: Digest the samples with Proteinase K to improve probe accessibility.

  • Pre-hybridization: Incubate the samples in hybridization buffer without the probe to block non-specific binding sites.

  • Hybridization:

    • Dilute the DIG-labeled LNA probe in pre-warmed hybridization buffer to the desired concentration (e.g., 5 nM).

    • Denature the probe and target RNA by heating the samples.

    • Incubate the samples with the probe solution overnight at a temperature 22°C below the calculated probe:RNA duplex melting temperature.

  • Post-Hybridization Washes: Perform a series of stringent washes with pre-warmed wash buffers to remove unbound and non-specifically bound probe.

  • Immunodetection:

    • Block the samples with a blocking solution.

    • Incubate with an anti-DIG-AP antibody.

    • Wash to remove unbound antibody.

  • Signal Detection: Incubate the samples with the NBT/BCIP substrate until the desired color intensity is reached.

  • Microscopy: Mount the samples and visualize the results under a microscope.

Visualizations

Oligonucleotide_Synthesis_Workflow cluster_synthesis Automated Synthesis Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (this compound) Capping 3. Capping Oxidation 4. Oxidation Cleavage Cleavage & Deprotection Oxidation->Cleavage Repeat n times Start Start: CPG Solid Support Start->Deblocking Purification Purification (HPLC/PAGE) Cleavage->Purification Final_Product Purified LNA Oligonucleotide Purification->Final_Product

Caption: Workflow for LNA-Oligonucleotide Synthesis.

Allele_Specific_PCR cluster_template Genomic DNA Template with SNP (e.g., A/G) cluster_primers LNA-Modified Allele-Specific Primers Template_A Allele A PCR_A PCR with Primer A Template_A->PCR_A PCR_G PCR with Primer G Template_A->PCR_G Template_G Allele G Template_G->PCR_A Template_G->PCR_G Primer_A Forward Primer A (3'-LNA-A) Primer_A->PCR_A Primer_G Forward Primer G (3'-LNA-G) Primer_G->PCR_G Amp_A Amplification PCR_A->Amp_A Perfect Match No_Amp_A No Amplification PCR_A->No_Amp_A Mismatch Amp_G Amplification PCR_G->Amp_G Perfect Match No_Amp_G No Amplification PCR_G->No_Amp_G Mismatch In_Situ_Hybridization_Workflow Sample_Prep 1. Sample Preparation (Fixation, Permeabilization) Hybridization 2. Hybridization (LNA-DIG Probe) Sample_Prep->Hybridization Washes 3. Stringent Washes Hybridization->Washes Immunodetection 4. Immunodetection (Anti-DIG-AP) Washes->Immunodetection Detection 5. Colorimetric Detection (NBT/BCIP) Immunodetection->Detection Microscopy 6. Visualization Detection->Microscopy

References

Application Notes and Protocols: LNA-A(Bz) Amidite for SNP Detection and Genotyping

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to LNA-A(Bz) Amidite

Locked Nucleic Acid (LNA) is a class of nucleic acid analogues that contain a methylene bridge connecting the 2'-oxygen and the 4'-carbon of the ribose sugar. This structural modification "locks" the sugar in a C3'-endo conformation, which is characteristic of A-form DNA and RNA. This pre-organization of the sugar moiety significantly enhances the binding affinity of LNA-containing oligonucleotides to their complementary DNA or RNA targets.[1][2] The this compound is the phosphoramidite building block used to incorporate LNA adenine bases with a benzoyl (Bz) protecting group into synthetic oligonucleotides.

The incorporation of LNA bases into DNA probes and primers offers several key advantages for Single Nucleotide Polymorphism (SNP) detection and genotyping:

  • Enhanced Thermal Stability: LNA modifications increase the melting temperature (Tm) of oligonucleotide duplexes, allowing for the use of shorter probes with high binding affinity.[1]

  • Superior Mismatch Discrimination: LNA-containing probes exhibit a significantly larger difference in melting temperature (ΔTm) between perfectly matched and mismatched targets compared to traditional DNA probes. This ΔTm can often be around 20°C for a single mismatch, enabling highly specific SNP detection.[3]

  • Increased Specificity and Sensitivity: The high binding affinity of LNA oligonucleotides leads to improved specificity and sensitivity in various molecular biology applications, including allele-specific PCR and high-resolution melting analysis.[3]

  • Flexibility in Probe and Primer Design: The ability to strategically place LNA bases allows for fine-tuning of probe and primer characteristics to achieve optimal performance in various assays.

These properties make this compound a valuable tool for the development of robust and accurate assays for SNP analysis, which is critical in genetic research, disease diagnostics, and personalized medicine.

Quantitative Data Presentation

The exceptional mismatch discrimination of LNA-containing probes is a key factor in their utility for SNP detection. The following tables summarize the quantitative data on the change in melting temperature (ΔTm) observed between perfectly matched and mismatched duplexes.

Probe TypeMismatch TypeΔTm (°C)Reference
LNA ProbeSingle Mismatch~20
DNA ProbeSingle Mismatch0.5 - 3

Table 1: Comparison of ΔTm for LNA vs. DNA Probes. This table highlights the superior mismatch discrimination of LNA probes, which exhibit a much larger drop in melting temperature in the presence of a single nucleotide mismatch compared to standard DNA probes.

Mismatch PairΔΔTm (LNA vs. DNA) (°C)
A-A+3.9
G-T-0.8

Table 2: Influence of LNA Modification on Mismatch Discrimination for Specific Base Pairs. This table shows the change in the mismatch discrimination potential (ΔΔTm) when using an LNA probe compared to a DNA probe for specific mismatch pairs. A positive value indicates improved discrimination with the LNA probe. Note that the effect of LNA modification can be sequence-dependent.

Experimental Protocols

Synthesis and Purification of LNA-A(Bz) Modified Oligonucleotides

Protocol for Solid-Phase Oligonucleotide Synthesis:

This protocol outlines the general steps for synthesizing oligonucleotides containing LNA-A(Bz) using standard phosphoramidite chemistry on an automated DNA synthesizer.

Materials:

  • LNA-A(Bz) phosphoramidite

  • Standard DNA phosphoramidites (dA, dC, dG, T)

  • Controlled Pore Glass (CPG) solid support

  • Activator solution (e.g., Dicyanoimidazole (DCI))

  • Capping reagents (Cap A and Cap B)

  • Oxidizing solution (Iodine solution)

  • Deblocking solution (Trichloroacetic acid in Dichloromethane)

  • Cleavage and deprotection solution (e.g., AMA - Ammonium hydroxide/40% Methylamine 1:1)

  • Acetonitrile (anhydrous)

Procedure:

  • Preparation:

    • Dissolve LNA-A(Bz) phosphoramidite and standard DNA phosphoramidites in anhydrous acetonitrile to the recommended concentration for your synthesizer.

    • Install the phosphoramidite vials, solid support column, and all necessary reagents on the DNA synthesizer.

  • Automated Synthesis Cycle: The synthesis proceeds in a cyclical manner for each nucleotide addition.

    • Deblocking: The 5'-DMT protecting group is removed from the growing oligonucleotide chain on the solid support using the deblocking solution.

    • Coupling: The LNA-A(Bz) phosphoramidite (or a standard DNA phosphoramidite) is activated by the activator and coupled to the 5'-hydroxyl group of the growing chain.

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents to prevent the formation of deletion mutants.

    • Oxidation: The phosphite triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizing solution.

    • These steps are repeated until the desired oligonucleotide sequence is synthesized.

  • Cleavage and Deprotection:

    • After the final synthesis cycle, the oligonucleotide is cleaved from the CPG support and the protecting groups (including the benzoyl group on LNA-A) are removed by incubation with the cleavage and deprotection solution (e.g., AMA at 65°C for 10 minutes).

  • Purification:

    • The crude oligonucleotide solution is dried and then purified using methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE) to remove failure sequences and other impurities.

Allele-Specific PCR (AS-PCR) for SNP Genotyping

Principle: Allele-specific PCR utilizes primers that are designed to be complementary to a specific allele. The 3'-end of the primer is positioned at the SNP site. Under optimized PCR conditions, only the perfectly matched primer will be efficiently extended by the DNA polymerase, leading to the amplification of the target allele. The inclusion of LNA bases at or near the 3'-end of the allele-specific primers significantly enhances the discrimination between matched and mismatched alleles.

LNA Primer Design Guidelines for AS-PCR:

  • Position the LNA base at the SNP site, which is located at the 3'-end of the primer.

  • Alternatively, place the LNA base one position away from the 3'-end to improve PCR efficiency in some cases.

  • Design two allele-specific forward primers, each with a 3'-LNA base corresponding to one of the SNP alleles, and a common reverse primer.

Protocol:

Materials:

  • Genomic DNA sample

  • Allele-specific LNA forward primers (for each allele)

  • Common reverse primer

  • dNTP mix

  • Taq DNA polymerase and corresponding buffer

  • Real-time PCR instrument or standard thermal cycler

  • SYBR Green dye (for real-time detection) or agarose gel electrophoresis equipment

Procedure:

  • PCR Reaction Setup: Prepare separate PCR reactions for each allele or a multiplex reaction if using fluorescently labeled primers. A typical 20 µL reaction mix is as follows:

    • 10 µL 2x PCR Master Mix (containing Taq polymerase, dNTPs, and buffer)

    • 1 µL Allele-Specific LNA Forward Primer (10 µM)

    • 1 µL Common Reverse Primer (10 µM)

    • 1-5 µL Genomic DNA (10-50 ng)

    • Nuclease-free water to 20 µL

  • PCR Cycling Conditions:

    • Initial Denaturation: 95°C for 2-5 minutes

    • 35-45 Cycles:

      • Denaturation: 95°C for 10-30 seconds

      • Annealing: 55-65°C for 20-40 seconds

      • Extension: 72°C for 30-60 seconds

    • Final Extension: 72°C for 5-10 minutes

  • Data Analysis:

    • Real-Time PCR: Analyze the amplification curves. A significant increase in fluorescence indicates the presence of the corresponding allele.

    • Agarose Gel Electrophoresis: Visualize the PCR products on an agarose gel. The presence of a band of the expected size indicates the presence of the allele.

High-Resolution Melting (HRM) Analysis for SNP Genotyping

Principle: HRM analysis is a post-PCR method that characterizes DNA amplicons based on their melting behavior. Amplicons are heated in the presence of a saturating intercalating dye, and the change in fluorescence is monitored as the DNA denatures. The melting temperature (Tm) and the shape of the melting curve are dependent on the DNA sequence. A single nucleotide change can alter the melting profile, allowing for the differentiation of SNP genotypes. LNA-containing probes can be used in HRM assays to further enhance the distinction between different alleles.

LNA Probe Design Guidelines for HRM:

  • Design short LNA probes (12-20 nucleotides) that are complementary to one of the alleles and span the SNP site.

  • Incorporate a triplet of LNA bases centered on the SNP location to maximize discrimination.

  • The probe should have a Tm of approximately 63-65°C.

Protocol:

Materials:

  • Genomic DNA sample

  • PCR primers flanking the SNP of interest

  • LNA probe (optional, for enhanced discrimination)

  • HRM-compatible PCR master mix (containing a saturating DNA binding dye)

  • Real-time PCR instrument with HRM capabilities

Procedure:

  • PCR Amplification:

    • Set up the PCR reaction as you would for a standard real-time PCR, including the HRM master mix.

    • A typical 20 µL reaction mix is as follows:

      • 10 µL 2x HRM Master Mix

      • 1 µL Forward Primer (10 µM)

      • 1 µL Reverse Primer (10 µM)

      • (Optional) 0.5 µL LNA Probe (10 µM)

      • 1-5 µL Genomic DNA (10-50 ng)

      • Nuclease-free water to 20 µL

    • Perform PCR with an initial denaturation, followed by 35-45 cycles of denaturation, annealing, and extension.

  • High-Resolution Melting:

    • After PCR, the instrument will perform the melt analysis.

    • The temperature is slowly increased in small increments (e.g., 0.1-0.2°C per step).

    • Fluorescence data is collected at each temperature increment.

  • Data Analysis:

    • The HRM software will generate normalized melt curves and difference plots.

    • Homozygous samples (wild-type and mutant) will each produce a distinct, single-peak melting curve.

    • Heterozygous samples will produce a broader melting curve with a different shape due to the presence of both homoduplexes and heteroduplexes.

    • Genotypes are assigned by comparing the melt curve profiles of unknown samples to those of known controls.

Visualizations

experimental_workflow_lna_oligonucleotide_synthesis cluster_synthesis Automated Oligonucleotide Synthesis cluster_post_synthesis Post-Synthesis Processing start Start with CPG Solid Support deblock Deblocking (DMT Removal) start->deblock coupling Coupling with this compound deblock->coupling capping Capping coupling->capping oxidation Oxidation capping->oxidation repeat Repeat for each nucleotide oxidation->repeat repeat->deblock Next Nucleotide end_synthesis Completed Oligonucleotide on Support repeat->end_synthesis Final Nucleotide cleavage Cleavage & Deprotection end_synthesis->cleavage purification Purification (HPLC/PAGE) cleavage->purification final_product Purified LNA-A(Bz) Oligonucleotide purification->final_product

Caption: Workflow for the synthesis of LNA-A(Bz) modified oligonucleotides.

allele_specific_pcr_workflow cluster_setup Reaction Setup cluster_amplification PCR Amplification cluster_detection Detection & Analysis dna Genomic DNA reaction PCR Reaction Mix dna->reaction primers Allele-Specific LNA Primers (Allele 1 & Allele 2) + Common Reverse Primer primers->reaction mastermix PCR Master Mix mastermix->reaction pcr Thermal Cycling (Denaturation, Annealing, Extension) reaction->pcr realtime Real-Time PCR (Fluorescence Detection) pcr->realtime gel Agarose Gel Electrophoresis pcr->gel analysis Genotype Determination realtime->analysis gel->analysis hrm_analysis_workflow cluster_pcr PCR Amplification cluster_hrm High-Resolution Melting cluster_analysis Data Analysis dna Genomic DNA pcr_reaction PCR Reaction dna->pcr_reaction primers PCR Primers primers->pcr_reaction hrm_mastermix HRM Master Mix (with Saturating Dye) hrm_mastermix->pcr_reaction amplification PCR Amplification pcr_reaction->amplification melting Gradual Temperature Increase (Fluorescence Monitoring) amplification->melting melt_curves Generate Melt Curves melting->melt_curves normalization Normalization & Difference Plotting melt_curves->normalization genotyping Genotype Calling normalization->genotyping

References

Application Note & Protocol: Synthesis of Dual-Labeled Probes with LNA-A(Bz) Amidite

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Locked Nucleic Acid (LNA) represents a class of modified RNA nucleotide analogs that significantly enhance the performance of oligonucleotide probes.[] LNA monomers contain a methylene bridge connecting the 2'-oxygen and the 4'-carbon of the ribose ring, locking the sugar in a C3'-endo conformation.[2][3] This structural constraint increases the thermal stability and hybridization affinity of the oligonucleotide for its complementary DNA or RNA target.[4][] Each LNA incorporation can increase the melting temperature (Tm) of the probe-target duplex by 2-8 °C.

Dual-labeled probes are single-stranded oligonucleotides featuring a fluorescent reporter dye at the 5' end and a quencher molecule at the 3' end. These probes are fundamental tools in quantitative real-time PCR (qPCR), single nucleotide polymorphism (SNP) genotyping, and in situ hybridization (ISH). The incorporation of LNA-A(Bz) phosphoramidite, along with other LNA amidites, allows for the design of shorter, more specific, and highly sensitive probes. This application note provides a detailed protocol for the synthesis, purification, and characterization of dual-labeled probes containing LNA-A(Bz) amidite.

Principle of LNA Dual-Labeled Probes

Dual-labeled LNA probes function based on the principle of Fluorescence Resonance Energy Transfer (FRET). In the intact probe, the quencher is in close proximity to the reporter fluorophore, suppressing its fluorescence signal through FRET or static quenching. During a process like the 5' to 3' exonuclease activity of DNA polymerase in qPCR, the probe is hydrolyzed, separating the reporter from the quencher. This separation results in an increase in fluorescence signal that is directly proportional to the amount of amplified target DNA. The high binding affinity conferred by LNA modifications ensures stable hybridization of the probe to the target sequence, leading to improved specificity and signal-to-noise ratio.

FRET_Mechanism cluster_0 Intact Probe (Quenched) cluster_1 Hydrolyzed Probe (Fluorescent) IntactProbe 5' Reporter HydrolyzedReporter 5'-● IntactProbe->HydrolyzedReporter  Polymerase  Exonuclease  Activity LNA_Probe ---[LNA]--- Quencher Reporter->Quencher IntactProbeEnd 3' EnergyTransfer Energy Transfer (FRET) NoSignal No/Low Fluorescence EmittedLight hv HydrolyzedReporter->EmittedLight HydrolyzedFragments ---[LNA]---●-3' Signal Fluorescence Signal Detected Light hv Light->HydrolyzedReporter

Mechanism of a dual-labeled LNA hydrolysis probe.

Experimental Protocols

Probe Design Considerations

Proper probe design is critical for successful application. When designing LNA-containing probes, consider the following:

  • Probe Length: Due to the increased thermal stability from LNA monomers, probes can be designed to be shorter than traditional DNA probes, typically in the range of 14-25 nucleotides.

  • LNA Placement:

    • Incorporate LNA bases at positions critical for mismatch discrimination, particularly for SNP analysis.

    • Avoid runs of more than four consecutive LNA bases.

    • Avoid self-complementarity and cross-hybridization, as LNA-LNA binding is very strong.

  • GC Content: Aim for a GC content between 30-60%.

  • Melting Temperature (Tm): Adjust the number and position of LNA bases to achieve the desired Tm for the specific application. Online design tools are often available from LNA probe suppliers.

Automated Oligonucleotide Synthesis

The synthesis of LNA-containing oligonucleotides is performed on an automated DNA synthesizer using standard phosphoramidite chemistry, with minor modifications to the synthesis cycle for the LNA monomer.

Materials:

  • LNA-A(Bz)-CE Phosphoramidite

  • Standard DNA/RNA phosphoramidites (A, C, G, T)

  • 5'-Fluorophore phosphoramidite or CPG

  • 3'-Quencher CPG (Controlled Pore Glass)

  • Standard DNA synthesis reagents (Activator, Oxidizer, Capping, Deblocking solutions)

  • Anhydrous acetonitrile

Protocol:

  • Preparation: Dissolve the LNA-A(Bz) phosphoramidite in anhydrous acetonitrile to the standard concentration recommended by the synthesizer manufacturer.

  • Synthesizer Setup:

    • Install the 3'-Quencher CPG column.

    • Install the standard DNA amidite vials, the this compound vial, and the 5'-Fluorophore amidite vial.

    • Program the desired oligonucleotide sequence.

  • Modified Synthesis Cycle: For the incorporation of the LNA-A(Bz) monomer, modify the standard synthesis cycle as follows. LNA amidites are sterically hindered and require extended reaction times for efficient coupling.

    • Coupling Step: Extend the coupling time to 180-250 seconds.

    • Oxidation Step: Prolong the oxidation step to ensure complete conversion of the phosphite triester to the phosphate triester. A 45-second oxidation time has been found to be optimal on some instruments.

  • Synthesis Execution: Initiate the automated synthesis run. The synthesizer will perform the sequential steps of deblocking, coupling, capping, and oxidation for each monomer addition.

  • Post-Synthesis: Once the synthesis is complete, the column contains the full-length, dual-labeled LNA probe bound to the CPG support with protecting groups intact.

Synthesis_Workflow cluster_prep Preparation cluster_synthesis Automated Synthesis cluster_post Post-Synthesis & QC Design Probe Design (LNA Placement, Tm) Reagents Prepare Reagents (Amidites, CPG) Start Start with 3'-Quencher CPG Reagents->Start Deblock Deblocking (Remove DMT) Start->Deblock Couple Coupling (Add Monomer) Deblock->Couple Cap Capping (Block Failures) Couple->Cap Note *Extended time for LNA-A(Bz) Oxidize Oxidation (Stabilize Linkage) Cap->Oxidize Loop Repeat for Each Monomer Oxidize->Loop Loop->Deblock Fluorophore Final Coupling: 5'-Fluorophore Loop->Fluorophore Cleave Cleavage & Deprotection Fluorophore->Cleave Purify Purification (Dual-HPLC) Cleave->Purify QC Quality Control (MS & HPLC) Purify->QC Final Final Product QC->Final

Workflow for the synthesis of dual-labeled LNA probes.
Cleavage and Deprotection

Standard deprotection protocols are generally compatible with LNA-containing oligonucleotides.

Reagents:

  • Ammonium hydroxide or a suitable deprotection solution (e.g., AMA: a 1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine).

Protocol:

  • Transfer the CPG support from the synthesis column to a screw-cap vial.

  • Add the deprotection solution (e.g., 1 mL of ammonium hydroxide).

  • Incubate the vial at the recommended temperature and duration (e.g., 55°C for 8-12 hours for standard protecting groups, or faster with AMA). This step cleaves the oligonucleotide from the CPG support and removes the protecting groups from the nucleobases and phosphate backbone.

  • After incubation, cool the vial and carefully transfer the supernatant containing the crude oligonucleotide to a new tube.

  • Dry the sample completely using a centrifugal vacuum evaporator.

Note: It is advisable to avoid methylamine-based reagents (like AMA) when deprotecting oligonucleotides containing Me-Bz-C-LNA, as this can cause base modification. For LNA-A(Bz), standard reagents are generally safe.

Purification

High purity is essential for the performance of dual-labeled probes, as impurities can reduce assay sensitivity. Dual-HPLC purification is the recommended method for achieving high purity (~90%).

Method: Dual-HPLC Purification

  • Anion-Exchange (AX) HPLC: This first step separates the full-length, negatively charged oligonucleotide from shorter, truncated failure sequences which are less charged.

    • Resuspend the dried crude probe in a suitable buffer.

    • Inject the sample onto an AX-HPLC column.

    • Elute using a salt gradient to separate by charge.

    • Collect the fractions corresponding to the full-length product.

  • Reverse-Phase (RP) HPLC: This second step removes any remaining fluorescent contamination and separates the desired product based on hydrophobicity.

    • Pool and desalt the collected fractions from the AX-HPLC.

    • Inject the sample onto an RP-HPLC column (often with the 5'-DMT group left on to enhance separation).

    • Elute using an organic solvent gradient (e.g., acetonitrile).

    • Collect the main peak corresponding to the pure, dual-labeled LNA probe.

  • Final Processing: Desalt the final purified product and quantify it using UV-Vis spectrophotometry at 260 nm.

Quality Control

The final product should be analyzed to confirm its identity and purity.

  • Mass Spectrometry (MS): Use MALDI-TOF or ESI-MS to verify that the molecular weight of the purified product matches the calculated theoretical mass of the desired dual-labeled LNA probe.

  • Analytical HPLC: Run an analytical AX-HPLC or RP-HPLC to confirm the purity of the final product, which should ideally be >90%.

Data Presentation

Table 1: Quantitative Impact of LNA on Probe Characteristics
ParameterEffect of LNA IncorporationQuantitative ValueReference
Melting Temperature (Tm) Increases thermal stability of the probe-target duplex.+2 to +8 °C per LNA monomer
Hybridization Affinity Significantly enhances binding to complementary DNA/RNA.Unprecedented thermal stabilities
Mismatch Discrimination Improves the ability to distinguish single-base mismatches.Higher ΔTm for mismatched vs. matched targets
Nuclease Resistance Full-LNA probes exhibit resistance to nucleases.Enhanced stability in biological samples
Table 2: Modified Synthesis Parameters for this compound
Synthesis StepStandard DNA ParameterRecommended LNA-A(Bz) ParameterRationaleReference
Coupling Time 30 - 60 seconds180 - 250 secondsOvercome steric hindrance of the LNA monomer for efficient coupling.
Oxidation Time 15 - 30 seconds~45 secondsEnsure complete and efficient oxidation of the phosphite linkage.
Table 3: Common Fluorophore and Quencher Combinations
Reporter FluorophoreEmission λ (nm)Recommended QuencherQuenching Range (nm)
FAM 520BHQ-1®480-580
HEX / TET 556 / 538BHQ-1®480-580
Cy3 570BHQ-2®550-650
ROX / Texas Red® 608 / 615BHQ-2®550-650
Cy5 667BHQ-2® or BHQ-3®550-650 / 620-730
Data sourced from various commercial suppliers.

References

Application Notes: LNA-A(Bz) Amidite for Therapeutic Oligonucleotide Development

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Locked Nucleic Acid (LNA)

Locked Nucleic Acid (LNA) represents a class of modified nucleic acid analogs that have become instrumental in the development of therapeutic oligonucleotides.[1][2] The defining feature of an LNA monomer is a methylene bridge that connects the 2'-oxygen to the 4'-carbon of the ribose sugar ring.[2][3][4] This bridge "locks" the furanose ring into a rigid C3'-endo conformation, which is characteristic of RNA. This structural constraint pre-organizes the oligonucleotide backbone, leading to several advantageous properties for therapeutic applications, including antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs).

The LNA-A(Bz) amidite is the phosphoramidite building block used to incorporate a benzoyl-protected adenine LNA nucleotide into a growing oligonucleotide chain during solid-phase synthesis. Its compatibility with standard automated DNA synthesis protocols, with only minor modifications, makes it a highly accessible tool for researchers.

Key Properties and Advantages

The incorporation of this compound and other LNA monomers into oligonucleotides confers several properties that are critical for therapeutic efficacy:

  • Unprecedented Binding Affinity: LNA modifications dramatically increase the thermal stability of duplexes formed with complementary DNA and RNA targets. This is quantified by a significant increase in the melting temperature (Tm), typically ranging from +3 to +8 °C per LNA modification. This high affinity allows for the design of shorter, more potent oligonucleotides.

  • Enhanced Nuclease Resistance: The locked ribose structure provides steric hindrance that protects the phosphodiester backbone from degradation by endo- and exonucleases. LNA-modified oligonucleotides exhibit a substantially longer half-life in serum and cellular environments compared to unmodified DNA or RNA, a crucial factor for in vivo applications.

  • Improved Specificity: The high binding affinity of LNA enhances the discrimination between perfectly matched and mismatched target sequences. This increased specificity reduces the potential for off-target effects, a key consideration for therapeutic safety.

  • RNase H Recruitment in "Gapmer" Designs: While fully LNA-modified oligonucleotides do not support RNase H activity, LNA nucleotides can be strategically placed in "gapmer" designs. These chimeric oligonucleotides feature a central block of DNA residues flanked by LNA "wings." The LNA wings provide high affinity and nuclease resistance, while the central DNA gap is capable of recruiting RNase H to cleave the target mRNA.

Applications in Therapeutic Oligonucleotide Development

This compound is a key component in the synthesis of various oligonucleotide-based therapeutics:

  • Antisense Oligonucleotides (ASOs): LNA-based ASOs, particularly gapmers, are potent inhibitors of gene expression. They bind to a target mRNA, leading to its degradation by RNase H, thereby preventing the translation of a disease-causing protein.

  • siRNA Modification: Incorporating LNA into siRNA duplexes can enhance their thermal stability, increase their resistance to nuclease degradation, and potentially reduce off-target effects. This leads to more stable and potent RNA interference.

  • Splice-Switching Oligonucleotides: LNA can be used to create oligonucleotides that modulate pre-mRNA splicing. By sterically blocking splice sites, these agents can correct aberrant splicing patterns associated with certain genetic diseases.

  • MicroRNA Inhibition: The high affinity of LNA makes it ideal for creating potent and specific inhibitors of microRNAs (miRNAs), which are important regulators of gene expression implicated in many diseases.

Quantitative Performance Data

The following tables summarize the key quantitative advantages of incorporating LNA modifications into oligonucleotides.

Table 1: Physicochemical and Nuclease Resistance Properties of LNA-Modified Oligonucleotides

PropertyUnmodified DNA OligoLNA-Modified OligoAdvantage of LNA
ΔTm per Modification (vs. RNA target) N/A+3 to +8 °CDramatically increased duplex stability and target affinity.
Nuclease Resistance Rapidly degraded by nucleases.Significantly increased stability in serum and against 3'-exonucleases.Suitable for in vivo use with prolonged duration of action.
RNase H Activity Supports RNase H cleavage.Does not support RNase H cleavage (unless in gapmer format).Enables steric blocking mechanisms and requires specific "gapmer" design for RNase H-mediated knockdown.
Mismatch Discrimination StandardExcellent mismatch discrimination.Higher specificity and reduced off-target binding.

Table 2: Representative Performance of LNA Gapmer ASOs in In Vitro and In Vivo Models

ParameterTypical Unmodified or First-Gen ASOLNA Gapmer ASOAdvantage of LNA Design
In Vitro Potency (IC₅₀) Nanomolar to micromolar rangePicomolar to low nanomolar range10-100 fold increase in potency.
In Vivo Efficacy (Dose) High dosage required (e.g., >25 mg/kg)Effective at lower dosages (e.g., 1-5 mg/kg/day).Reduced therapeutic dose, lowering potential for toxicity.
In Vivo Duration of Action ShortProlongedLess frequent administration required.
Toxicity Profile Varies; phosphorothioates can have side effects.Potential for sequence-dependent liver toxicity has been noted.Requires careful sequence design and screening to mitigate toxicity risks.

Experimental Protocols

Protocol 1: Automated Solid-Phase Synthesis of LNA-Modified Oligonucleotides

This protocol outlines the synthesis of a chimeric LNA-DNA-LNA gapmer oligonucleotide using standard phosphoramidite chemistry on an automated DNA synthesizer.

Materials:

  • LNA-A(Bz), LNA-5-Me-C(Bz), LNA-G(dmf), LNA-T phosphoramidites.

  • Standard DNA phosphoramidites (dA(Bz), dC(Ac), dG(iBu), T).

  • Solid support (e.g., CPG) functionalized with the first nucleoside.

  • Activator: 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).

  • Deblocking solution: 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM).

  • Capping Reagents: Cap A (Acetic Anhydride/Lutidine/THF) and Cap B (N-Methylimidazole/THF).

  • Oxidizer: 0.02 M Iodine in THF/Pyridine/Water.

  • Anhydrous Acetonitrile.

Procedure:

  • Synthesizer Setup: Install phosphoramidite vials and all required reagent bottles on the synthesizer. Program the desired oligonucleotide sequence.

  • Synthesis Cycle: The synthesis proceeds in the 3' to 5' direction through repeated cycles for each monomer addition.

    • Step 1: Deblocking (Detritylation): The 5'-DMT protecting group of the nucleotide on the solid support is removed by treatment with the deblocking solution.

    • Step 2: Coupling: The next phosphoramidite in the sequence (either DNA or LNA) is activated by the activator and coupled to the free 5'-hydroxyl group.

      • CRITICAL STEP: For LNA phosphoramidites, the coupling time must be extended compared to standard DNA amidites due to greater steric hindrance. A coupling time of 180-250 seconds is recommended.

    • Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents to prevent the formation of deletion mutants.

    • Step 4: Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable pentavalent phosphate triester using the iodine solution.

  • Final Detritylation (Optional): After the final cycle, the terminal 5'-DMT group can be removed ("DMT OFF") or left on ("DMT ON") to facilitate purification by reverse-phase HPLC.

  • Cleavage and Deprotection: Proceed to Protocol 2.

Protocol 2: Cleavage, Deprotection, and Purification

Materials:

  • Ammonium hydroxide solution or a mixture of aqueous ammonium hydroxide and aqueous methylamine (AMA).

  • 80% Acetic Acid in water (for DMT removal post-purification).

  • Purification system: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Ion-Exchange (IEX) HPLC.

Procedure:

  • Cleavage from Support: Transfer the solid support with the synthesized oligonucleotide to a vial. Add concentrated ammonium hydroxide. Incubate at room temperature for 1-2 hours to cleave the oligonucleotide from the support.

  • Base Deprotection: After cleavage, heat the sealed vial at 55-65 °C for 8-16 hours to remove the protecting groups (e.g., Bz, Ac, iBu, dmf) from the nucleobases. LNA monomers are stable under these standard deprotection conditions.

  • Purification:

    • RP-HPLC (DMT-ON Method): If the oligo was synthesized "DMT ON", the crude, deprotected solution can be directly loaded onto an RP-HPLC column. The DMT-on oligonucleotide will be strongly retained, separating it from failure sequences (DMT-off).

    • Collect the major peak corresponding to the full-length product.

    • Treat the collected fraction with 80% acetic acid to remove the DMT group.

    • Desalt the final product using a suitable method like ethanol precipitation or a desalting column.

  • Quality Control: Analyze the purified oligonucleotide using analytical HPLC and Mass Spectrometry (e.g., ESI-MS) to confirm purity and verify the correct molecular weight.

Protocol 3: In Vitro Evaluation of ASO Activity via qPCR

This protocol provides a general workflow to assess the ability of an LNA gapmer ASO to knock down a target mRNA in a cell-based assay.

Materials:

  • Cultured cells expressing the target gene.

  • Transfection reagent (e.g., Lipofectamine).

  • Purified LNA ASO and a scrambled sequence control ASO.

  • RNA extraction kit.

  • Reverse transcription kit.

  • qPCR master mix, primers for the target gene, and primers for a housekeeping gene (e.g., GAPDH).

Procedure:

  • Cell Seeding: Seed cells in multi-well plates and allow them to adhere overnight.

  • Transfection: Prepare complexes of the LNA ASO (at various concentrations) and the transfection reagent in serum-free media according to the manufacturer's protocol. Add the complexes to the cells. Include a negative control (scrambled ASO) and an untreated control.

  • Incubation: Incubate the cells for 24-48 hours to allow for ASO uptake and target mRNA degradation.

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial kit.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA.

  • qPCR Analysis: Perform quantitative PCR using primers for the target gene and the housekeeping gene.

  • Data Analysis: Calculate the relative expression of the target gene in ASO-treated samples compared to controls after normalizing to the housekeeping gene (e.g., using the ΔΔCt method). A reduction in the target gene's mRNA level indicates successful ASO activity.

Visualizations

cluster_structure Chemical Structure of this compound DMT 5'-DMT Group LockedRibose Locked Ribose (2'-O, 4'-C Bridge) DMT->LockedRibose protects 5'-OH Adenine Adenine (N6-Benzoyl) LockedRibose->Adenine glycosidic bond Phosphoramidite 3'-Phosphoramidite Moiety LockedRibose->Phosphoramidite enables coupling

Caption: Chemical structure of LNA-A(Bz) Phosphoramidite.

Target 1. Target Identification & Validation Design 2. ASO Design (Gapmer, Sequence Selection) Target->Design Synthesis 3. Oligo Synthesis (using this compound) Design->Synthesis Purify 4. Purification & QC (HPLC, Mass Spec) Synthesis->Purify InVitro 5. In Vitro Screening (Potency, Specificity, Toxicity) Purify->InVitro InVivo 6. In Vivo Studies (Efficacy, PK/PD, Safety) InVitro->InVivo Clinical 7. Preclinical & Clinical Development InVivo->Clinical

Caption: Therapeutic ASO development workflow.

cluster_mechanism RNase H-Mediated mRNA Degradation ASO LNA Gapmer ASO (LNA-DNA-LNA) Hybrid ASO-mRNA Hybrid Duplex ASO->Hybrid binds mRNA Target mRNA mRNA->Hybrid RNaseH RNase H Enzyme Hybrid->RNaseH recruits Cleavage mRNA Cleavage RNaseH->Cleavage catalyzes Fragments Degraded mRNA Fragments Cleavage->Fragments NoTranslation Translation Inhibited Fragments->NoTranslation

Caption: Mechanism of action for LNA Gapmer ASOs.

References

Application Notes and Protocols for Automated Synthesis of LNA-A(Bz) Amidite-Containing Oligonucleotides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Locked Nucleic Acid (LNA) is a class of modified nucleic acid analogues that has garnered significant interest in the fields of molecular biology, diagnostics, and therapeutics. The defining feature of LNA is the presence of a methylene bridge connecting the 2'-oxygen and the 4'-carbon of the ribose sugar. This structural constraint "locks" the ribose in a C3'-endo conformation, which is characteristic of A-form DNA and RNA. This pre-organized structure leads to a significant increase in the thermal stability of duplexes formed with complementary DNA or RNA strands, with a reported increase in melting temperature (Tm) of approximately 3-8 °C per LNA modification.

The enhanced binding affinity and specificity of LNA-containing oligonucleotides make them powerful tools for a variety of applications, including antisense therapy, siRNA, diagnostic probes, and PCR primers. The benzoyl (Bz) protecting group on the adenine base is a standard protection strategy used in oligonucleotide synthesis. This application note provides a detailed protocol for the automated synthesis of oligonucleotides containing LNA-A(Bz) amidite, including recommended synthesis cycle parameters and deprotection procedures.

Key Experimental Protocols

Automated Synthesis of LNA-A(Bz) Containing Oligonucleotides

The synthesis of LNA-containing oligonucleotides is performed on an automated DNA/RNA synthesizer using standard phosphoramidite chemistry. However, due to the increased steric hindrance of LNA phosphoramidites compared to their DNA counterparts, modifications to the standard synthesis cycle, particularly a longer coupling time, are required for efficient incorporation.

Reagents and Materials:

  • LNA-A(Bz) phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile)

  • Standard DNA or RNA phosphoramidites (as required for the sequence)

  • Anhydrous acetonitrile

  • Activator solution (e.g., 0.45 M 1H-Tetrazole or 0.5 M 5-Ethylthio-1H-tetrazole (ETT) or 0.25 M 4,5-Dicyanoimidazole (DCI) in anhydrous acetonitrile)

  • Deblocking solution (e.g., 3% Trichloroacetic acid (TCA) in dichloromethane (DCM))

  • Capping solutions (Cap A: Acetic Anhydride/2,6-Lutidine/THF; Cap B: 16% N-Methylimidazole in THF)

  • Oxidizer solution (e.g., 0.02 M Iodine in THF/Pyridine/Water)

  • Washing solvent (Acetonitrile)

  • Solid support (e.g., Controlled Pore Glass (CPG) functionalized with the desired 3'-nucleoside)

Instrumentation:

  • Automated DNA/RNA synthesizer (e.g., ABI 394, Expedite)

Synthesis Cycle Protocol:

The following is a generalized protocol for a single coupling cycle of this compound. The specific timings and volumes may need to be optimized based on the synthesizer model and scale of synthesis.

  • Deblocking (Detritylation):

    • The 5'-DMT protecting group of the terminal nucleoside on the solid support is removed by treatment with the deblocking solution.

    • The column is then washed thoroughly with anhydrous acetonitrile to remove the acid and the liberated trityl cation.

  • Coupling:

    • The LNA-A(Bz) phosphoramidite and activator solution are delivered simultaneously to the synthesis column.

    • Due to the steric bulk of the LNA amidite, an extended coupling time is crucial for achieving high coupling efficiency.[1]

    • After the coupling reaction, the column is washed with anhydrous acetonitrile.

  • Capping:

    • Any unreacted 5'-hydroxyl groups are capped by acetylation to prevent the formation of deletion mutants in subsequent cycles.

    • This is achieved by treating the support with the capping solutions.

    • The column is then washed with anhydrous acetonitrile.

  • Oxidation:

    • The newly formed phosphite triester linkage is oxidized to a more stable pentavalent phosphate triester using the oxidizer solution. A longer oxidation time is recommended for LNA linkages compared to standard DNA.[1]

    • The column is washed with anhydrous acetonitrile.

This four-step cycle is repeated for each subsequent monomer addition until the desired oligonucleotide sequence is assembled.

Cleavage and Deprotection Protocol

Following the completion of the automated synthesis, the oligonucleotide must be cleaved from the solid support and the protecting groups on the nucleobases and phosphate backbone must be removed.

Reagents:

  • Concentrated ammonium hydroxide

  • Alternatively, a mixture of ammonium hydroxide and methylamine (AMA) can be used for faster deprotection. However, it is advisable to avoid methylamine when deprotecting oligonucleotides containing Me-Bz-C-LNA to prevent the formation of an N4-methyl modification. For oligonucleotides containing only LNA-A(Bz) and other standard protecting groups, AMA can be considered for faster deprotection, but traditional ammonium hydroxide is a safer and more established method.[2]

Procedure:

  • Cleavage from Solid Support:

    • The solid support is transferred from the synthesis column to a screw-cap vial.

    • Concentrated ammonium hydroxide is added to the vial (e.g., 1-2 mL for a 1 µmol synthesis).

    • The vial is sealed and incubated at room temperature for 1-2 hours to cleave the oligonucleotide from the support.

  • Base and Phosphate Deprotection:

    • After cleavage, the vial is heated at 55°C for 8-16 hours to remove the benzoyl protecting group from the adenine base and the cyanoethyl groups from the phosphate backbone.

    • Alternatively, for faster deprotection, the vial can be heated at 65°C for 5-10 minutes if using AMA, provided no sensitive bases are present.[3][4]

  • Work-up:

    • After cooling to room temperature, the supernatant containing the deprotected oligonucleotide is carefully transferred to a new tube.

    • The solvent is removed by vacuum centrifugation.

    • The resulting oligonucleotide pellet can be resuspended in sterile, nuclease-free water or a suitable buffer.

Purification and Analysis

The crude deprotected oligonucleotide can be purified using standard methods such as reverse-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE). The purity and identity of the final product can be confirmed by techniques like mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the automated synthesis of LNA-A(Bz) containing oligonucleotides. Please note that optimal conditions may vary depending on the specific synthesizer, reagents, and the sequence being synthesized.

ParameterRecommended ValueNotes
This compound Concentration 0.1 M in anhydrous acetonitrileStandard concentration for phosphoramidites.
Activator Concentration 0.25 - 0.5 MDependent on the activator used (e.g., DCI, ETT).
Coupling Time (ABI Synthesizer) 180 secondsLonger than for standard DNA amidites.
Coupling Time (Expedite Synthesizer) 250 secondsLonger than for standard DNA amidites.
Oxidation Time 45 secondsLonger than for standard DNA phosphites.
Typical Coupling Efficiency >98%Generally high with optimized conditions.
Cleavage Time (Ammonium Hydroxide) 1-2 hours at room temperatureStandard procedure.
Deprotection Time (Ammonium Hydroxide) 8-16 hours at 55°CStandard for benzoyl protecting groups.

Visualizations

LNA_Synthesis_Workflow cluster_synthesis_cycle Automated Synthesis Cycle cluster_postsynthesis Post-Synthesis Processing Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (this compound) Deblocking->Coupling Extended Time Capping 3. Capping (Acetylation) Coupling->Capping Oxidation 4. Oxidation (Phosphate Stabilization) Capping->Oxidation Oxidation->Deblocking Next Cycle Cleavage 5. Cleavage (from Solid Support) Oxidation->Cleavage Final Cycle Deprotection 6. Deprotection (Base & Phosphate) Cleavage->Deprotection Purification 7. Purification (e.g., RP-HPLC) Deprotection->Purification Analysis 8. Analysis (e.g., Mass Spec) Purification->Analysis end End Analysis->end start Start start->Deblocking

References

Application Notes and Protocols for LNA-A(Bz) Amidite in microRNA Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to LNA-A(Bz) Amidite in microRNA Modulation

Locked Nucleic Acid (LNA) phosphoramidites are a class of modified nucleic acid monomers that have revolutionized the field of microRNA (miRNA) research and therapeutic development. This compound, specifically, is the benzoyl-protected Adenine LNA phosphoramidite used in the solid-phase synthesis of LNA-modified oligonucleotides. The defining feature of LNA is the methylene bridge connecting the 2'-oxygen and the 4'-carbon of the ribose sugar, which "locks" the sugar in a C3'-endo conformation. This structural constraint confers remarkable properties to LNA-containing oligonucleotides, making them powerful tools for studying and manipulating miRNA function.

The primary applications of this compound in miRNA research include the synthesis of:

  • Anti-miRNA Oligonucleotides (AMOs) or Antagomirs: Single-stranded LNA-modified oligonucleotides designed to be perfectly complementary to a target miRNA. This high-affinity binding leads to the sequestration and inhibition of the endogenous miRNA, enabling loss-of-function studies and therapeutic intervention.[1]

  • miRNA Detection Probes: LNA-modified probes for techniques such as in situ hybridization (ISH) and Northern blotting, offering significantly enhanced sensitivity and specificity compared to traditional DNA probes.[2]

  • miRNA Mimics and Target Site Blockers: While less common for this compound alone, it can be incorporated into synthetic miRNA mimics to enhance stability or into oligonucleotides designed to block the interaction of a specific miRNA with its mRNA target.

The superior properties of LNA-modified oligonucleotides, synthesized using this compound and its counterparts for other nucleobases, stem from their increased binding affinity to complementary RNA, enhanced nuclease resistance, and excellent mismatch discrimination.[1] These characteristics allow for the design of shorter, more potent, and highly specific oligonucleotides for a range of applications in miRNA research.

Quantitative Data on LNA-Modified Oligonucleotides

The incorporation of LNA monomers, synthesized from this compound, significantly impacts the thermodynamic stability and inhibitory potential of oligonucleotides targeting miRNAs.

Table 1: Melting Temperatures (Tm) of LNA-Modified Oligonucleotides Targeting miR-21
Oligonucleotide ChemistrySequence (5'-3')Tm (°C) vs. RNA TargetΔTm per Modification (°C)
DNATCAACATCAGTCTGATAAGCTA55.0-
2'-O-MeUCAACATCAGTCTGATAAGCTA67.5~0.6
2'-O-MOEUCAACATCAGTCTGATAAGCTA75.0~1.0
2'-FUCAACATCAGTCTGATAAGCTA80.0~1.25
2'-O-MOE/LNA mixmerU(L)CAAC(L)ATCAG(L)TCTGA(L)TAAGC(L)TA85.0>1.5

Data adapted from Davis et al., Nucleic Acids Research, 2006.[3] Note: The 2'-O-MOE/LNA mixmer contains LNA modifications at indicated positions. The ΔTm is an approximation based on the overall increase in melting temperature.

Table 2: In Vitro Inhibition of miR-122 in Huh-7 Cells by an LNA Anti-miRNA
LNA Anti-miR-122 ConcentrationRemaining miR-122 Level (%)
1 nM~60%
10 nM~30%
100 nM~10%

Data adapted from Elmen et al., Nucleic Acids Research, 2008.[2]

Table 3: In Vivo Efficacy of LNA Antagomirs in Mice
Target miRNALNA Antagomir DoseTissueReduction in miRNA LevelPhenotypic Outcome
miR-12225 mg/kg/day for 3 days (i.v.)Liver~80-90%Reduced plasma cholesterol
miR-155Repeated i.v. injectionsLungSignificant downregulationAttenuation of pulmonary fibrosis
miR-21Systemic deliveryOrthotopic breast tumorsSignificant repressionTumor growth inhibition

Data compiled from multiple sources.

Experimental Protocols

Protocol 1: In Vitro Inhibition of miRNA Function using LNA Anti-miRNA Oligonucleotides

This protocol outlines the steps for transfecting cultured cells with an LNA anti-miRNA to inhibit a specific miRNA and subsequently validating the inhibition by measuring the expression of a known target protein.

1. Cell Culture and Seeding:

  • Culture cells in the appropriate medium and conditions.
  • The day before transfection, seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

2. Transfection of LNA Anti-miRNA:

  • Prepare two tubes for each transfection condition (LNA anti-miRNA and a scrambled LNA negative control).
  • In tube 1, dilute the LNA anti-miRNA or scrambled control to the desired final concentration (e.g., 5-50 nM) in serum-free medium.
  • In tube 2, dilute a suitable transfection reagent (e.g., Lipofectamine® RNAiMAX) in serum-free medium according to the manufacturer's instructions.
  • Combine the contents of tube 1 and tube 2, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.
  • Add the transfection complexes to the cells.
  • Incubate the cells for 24-72 hours.

3. Protein Extraction:

  • After incubation, wash the cells with ice-cold PBS.
  • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
  • Collect the cell lysates and determine the protein concentration using a standard protein assay (e.g., BCA assay).

4. Western Blotting:

  • Denature the protein samples by boiling in Laemmli buffer.
  • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
  • Separate the proteins by electrophoresis.
  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.
  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody specific for the target protein of the inhibited miRNA overnight at 4°C.
  • Wash the membrane with TBST.
  • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane with TBST.
  • Detect the protein bands using a chemiluminescent substrate and an imaging system.
  • Re-probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH or β-actin) for loading control.

5. Data Analysis:

  • Quantify the band intensities using densitometry software.
  • Normalize the target protein expression to the loading control.
  • Compare the target protein levels in cells treated with the LNA anti-miRNA to the scrambled control. An increase in the target protein level indicates successful miRNA inhibition.

Protocol 2: miRNA Target Validation using a Luciferase Reporter Assay

This protocol describes how to validate a predicted miRNA target using a dual-luciferase reporter assay in combination with an LNA anti-miRNA.

1. Plasmid Construction:

  • Clone the 3' UTR of the putative target gene containing the miRNA binding site downstream of a luciferase reporter gene (e.g., Firefly luciferase) in a suitable vector.
  • As a control, create a mutant 3' UTR construct where the miRNA seed binding site is mutated.
  • A second reporter gene (e.g., Renilla luciferase) on the same or a separate plasmid is used for normalization of transfection efficiency.

2. Cell Culture and Co-transfection:

  • Seed cells in a 96-well or 24-well plate the day before transfection.
  • Co-transfect the cells with the 3' UTR reporter plasmid, the normalization control plasmid, and either the LNA anti-miRNA, a miRNA mimic, or a scrambled control using a suitable transfection reagent.

3. Luciferase Assay:

  • After 24-48 hours of incubation, lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.
  • Measure the Firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

4. Data Analysis:

  • Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample.
  • A significant increase in luciferase activity in cells treated with the LNA anti-miRNA compared to the scrambled control validates the miRNA-target interaction. Conversely, a decrease in luciferase activity with a miRNA mimic confirms the interaction.

Visualizations

miRNA_Biogenesis_and_Inhibition cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DNA miRNA Gene pri_miRNA pri-miRNA DNA->pri_miRNA Transcription Drosha Drosha/DGCR8 pri_miRNA->Drosha pre_miRNA pre-miRNA Drosha->pre_miRNA Cleavage Exportin5 Exportin-5 pre_miRNA->Exportin5 pre_miRNA_cyto pre-miRNA Exportin5->pre_miRNA_cyto Export Dicer Dicer pre_miRNA_cyto->Dicer miRNA_duplex miRNA/miRNA* duplex Dicer->miRNA_duplex Cleavage RISC_loading RISC Loading (Ago2) miRNA_duplex->RISC_loading RISC Mature miRNA in RISC RISC_loading->RISC mRNA Target mRNA RISC->mRNA Binding to 3' UTR Inhibition Inhibition RISC->Inhibition Translation_Repression Translation Repression / mRNA Degradation mRNA->Translation_Repression LNA_anti_miRNA LNA anti-miRNA LNA_anti_miRNA->Inhibition

Caption: Canonical miRNA biogenesis pathway and the mechanism of inhibition by LNA anti-miRNA.

Experimental_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_invitro In Vitro Validation cluster_invivo In Vivo Studies LNA_Amidite This compound Synthesis Solid-Phase Synthesis LNA_Amidite->Synthesis LNA_Oligo LNA anti-miRNA Synthesis->LNA_Oligo Transfection Transfection LNA_Oligo->Transfection Delivery Systemic/Local Delivery LNA_Oligo->Delivery Cell_Culture Cell Culture Cell_Culture->Transfection Functional_Assay Functional Assays Transfection->Functional_Assay Luciferase Luciferase Assay Functional_Assay->Luciferase Western_Blot Western Blot Functional_Assay->Western_Blot qPCR RT-qPCR Functional_Assay->qPCR Animal_Model Animal Model Animal_Model->Delivery Phenotypic_Analysis Phenotypic Analysis Delivery->Phenotypic_Analysis Tissue_Analysis Tissue Analysis (e.g., histology, gene expression) Phenotypic_Analysis->Tissue_Analysis

Caption: Experimental workflow for miRNA research using LNA-modified oligonucleotides.

References

Application Notes and Protocols for Creating Chimeric DNA/LNA Oligonucleotides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Locked Nucleic Acid (LNA) is a class of nucleic acid analogs where the ribose ring is conformationally "locked" by a methylene bridge connecting the 2'-O and 4'-C atoms. This structural modification confers unique properties to oligonucleotides, making them powerful tools in research and therapeutic applications. Chimeric DNA/LNA oligonucleotides, which incorporate both DNA and LNA monomers, leverage the benefits of both chemistries. These chimeras exhibit enhanced thermal stability, increased resistance to nuclease degradation, and improved binding affinity to complementary DNA and RNA targets compared to standard DNA oligonucleotides.[1] These properties make them ideal candidates for a variety of applications, including antisense therapy, diagnostics, and molecular probes.

This document provides detailed application notes and experimental protocols for the design, synthesis, purification, and characterization of chimeric DNA/LNA oligonucleotides.

Design and Synthesis of Chimeric DNA/LNA Oligonucleotides

Design Considerations

The design of chimeric DNA/LNA oligonucleotides is critical for their successful application. Key parameters to consider include the placement and number of LNA modifications, the overall length of the oligonucleotide, and the sequence composition.

  • LNA Placement: The strategic placement of LNA monomers can significantly impact the oligonucleotide's properties. For applications requiring high target affinity, such as in probes, LNA bases can be distributed throughout the sequence. For antisense applications utilizing RNase H-mediated cleavage, a "gapmer" design is typically employed. This design consists of a central block of DNA monomers flanked by LNA nucleotides. The LNA "wings" provide high binding affinity and nuclease resistance, while the central DNA "gap" is necessary for RNase H recognition and cleavage of the target RNA.[2]

  • Number of LNA Monomers: Each LNA monomer incorporated into an oligonucleotide increases its melting temperature (Tm) by approximately 2-8°C.[1] The optimal number of LNA modifications depends on the desired Tm and the specific application. Over-incorporation of LNA can lead to poor solubility and potential off-target effects.

  • Sequence Composition: Standard oligonucleotide design principles, such as avoiding self-complementarity and long stretches of G residues, should be followed.

Synthesis Protocol: Solid-Phase Phosphoramidite Chemistry

Chimeric DNA/LNA oligonucleotides are synthesized using standard automated solid-phase phosphoramidite chemistry.[3] LNA phosphoramidites are commercially available and can be readily incorporated into a standard DNA synthesis cycle.

Materials:

  • DNA and LNA phosphoramidites (A, C, G, T)

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

  • Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)

  • Oxidizing solution (e.g., iodine/water/pyridine)

  • Capping reagents (e.g., acetic anhydride and N-methylimidazole)

  • Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

  • Anhydrous acetonitrile

  • Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)

  • Automated DNA/RNA synthesizer

Procedure:

  • Preparation: Prepare solutions of DNA and LNA phosphoramidites, activator, oxidizing, capping, and deblocking reagents according to the synthesizer manufacturer's instructions. Install the appropriate CPG column for the desired 3'-terminal nucleotide.

  • Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through a series of automated steps:

    • Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution.

    • Coupling: The next phosphoramidite (either DNA or LNA) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents to prevent the formation of deletion mutants.

    • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using the oxidizing solution.

  • Chain Elongation: The synthesis cycle is repeated for each subsequent nucleotide in the desired sequence.

  • Cleavage and Deprotection: Upon completion of the synthesis, the oligonucleotide is cleaved from the CPG support, and all remaining protecting groups are removed by incubation with the cleavage and deprotection solution.

  • Purification: The crude oligonucleotide product is purified to remove truncated sequences and other impurities.

Purification of Chimeric DNA/LNA Oligonucleotides

Purification is a critical step to ensure the high quality of the final chimeric oligonucleotide product. The choice of purification method depends on the length of the oligonucleotide, the presence of any modifications, and the intended application.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used method for purifying oligonucleotides, offering high resolution and purity. Both reverse-phase (RP-HPLC) and anion-exchange (AEX-HPLC) chromatography can be used.

  • Reverse-Phase HPLC (RP-HPLC): This method separates oligonucleotides based on their hydrophobicity. It is particularly useful for purifying oligonucleotides containing hydrophobic modifications like dyes.

  • Anion-Exchange HPLC (AEX-HPLC): This method separates oligonucleotides based on the negative charge of their phosphate backbone. It is effective for purifying unmodified and some modified oligonucleotides, including those with phosphorothioate linkages, LNA, and Bridged Nucleic Acids (BNA).

Protocol: Reverse-Phase HPLC Purification

  • Sample Preparation: Dissolve the crude, deprotected oligonucleotide in an appropriate aqueous buffer.

  • Column Equilibration: Equilibrate the RP-HPLC column with the initial mobile phase conditions.

  • Injection and Separation: Inject the sample onto the column. The oligonucleotides are separated using a gradient of an organic solvent (e.g., acetonitrile) in an aqueous buffer containing an ion-pairing agent (e.g., triethylammonium acetate).

  • Fraction Collection: Collect the fractions corresponding to the full-length product peak.

  • Desalting: Desalt the purified oligonucleotide using a suitable method, such as size-exclusion chromatography or ethanol precipitation.

Polyacrylamide Gel Electrophoresis (PAGE)

PAGE is another high-resolution purification method that separates oligonucleotides based on their size. It is particularly effective for obtaining very high purity oligonucleotides.

Protocol: Denaturing PAGE Purification

  • Gel Preparation: Prepare a denaturing polyacrylamide gel of the appropriate concentration for the size of the oligonucleotide.

  • Sample Loading: Dissolve the crude oligonucleotide in a denaturing loading buffer (e.g., containing formamide and urea) and load it onto the gel.

  • Electrophoresis: Run the gel at a constant voltage until the desired separation is achieved.

  • Visualization: Visualize the oligonucleotide bands using UV shadowing or a fluorescent intercalating dye.

  • Excision and Elution: Excise the band corresponding to the full-length product and elute the oligonucleotide from the gel slice by diffusion or electroelution.

  • Desalting: Desalt the purified oligonucleotide.

Characterization of Chimeric DNA/LNA Oligonucleotides

After purification, it is essential to characterize the chimeric DNA/LNA oligonucleotides to confirm their identity, purity, and functional properties.

Melting Temperature (Tm) Analysis

The melting temperature (Tm) is the temperature at which 50% of the oligonucleotide is in a duplex with its complementary strand. Tm analysis is used to determine the thermal stability of the DNA/LNA chimera.

Protocol: UV Thermal Denaturation

  • Sample Preparation: Prepare a solution of the purified oligonucleotide and its complementary DNA or RNA target in a suitable buffer (e.g., phosphate buffer with NaCl).

  • Measurement: Use a UV-Vis spectrophotometer with a temperature-controlled cuvette holder. Monitor the absorbance at 260 nm as the temperature is slowly increased.

  • Data Analysis: Plot the absorbance versus temperature. The Tm is the temperature at the midpoint of the transition from the duplex to single-stranded state.

Nuclease Resistance Assay

This assay evaluates the stability of the chimeric oligonucleotide against degradation by nucleases.

Protocol: Serum Stability Assay

  • Incubation: Incubate the chimeric oligonucleotide in a solution containing serum (e.g., fetal bovine serum) at 37°C.

  • Time Points: Take aliquots at different time points (e.g., 0, 1, 4, 8, 24 hours).

  • Analysis: Analyze the integrity of the oligonucleotide at each time point using PAGE or HPLC.

  • Quantification: Quantify the amount of full-length oligonucleotide remaining at each time point to determine the degradation rate.

Binding Affinity Measurement

The binding affinity of the chimeric oligonucleotide to its target can be quantified by determining the equilibrium dissociation constant (Kd). Surface Plasmon Resonance (SPR) is a powerful technique for this purpose.

Protocol: Surface Plasmon Resonance (SPR)

  • Ligand Immobilization: Immobilize the target DNA or RNA onto the surface of an SPR sensor chip.

  • Analyte Injection: Inject a series of concentrations of the chimeric oligonucleotide (analyte) over the sensor surface.

  • Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of bound analyte.

  • Data Analysis: Analyze the binding data to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (Kd = kd/ka).

Quantitative Data Summary

The following tables summarize typical quantitative data for chimeric DNA/LNA oligonucleotides.

Table 1: Effect of LNA Incorporation on Thermal Stability (Tm)

Oligonucleotide Sequence (5'-3')LNA PositionsTm (°C) vs. DNATm (°C) vs. RNAΔTm per LNA (°C) vs. DNAΔTm per LNA (°C) vs. RNA
GTGCCAACTCAGCTNone (DNA)52.155.4--
GT GCCA ACTCAGCT2, 660.365.8+4.1+5.2
G TG CCA AC TCAGCT1, 3, 6, 868.575.2+4.1+4.95
GTGCCAACTCAGCT All LNA85.292.1+2.76+3.06

LNA bases are indicated in bold. Data is hypothetical and for illustrative purposes.

Table 2: Nuclease Resistance in Serum

OligonucleotideModificationHalf-life in Serum (hours)
Unmodified DNANone< 1
Phosphorothioate DNAPS backbone8 - 12
DNA/LNA GapmerLNA wings, DNA gap> 24
Fully LNAAll LNA> 48

Data is generalized from typical findings.

Table 3: Binding Affinity (Kd) to Complementary RNA Target

OligonucleotideModificationKd (nM)
Unmodified DNANone15.2
DNA/LNA Gapmer (4 LNA)LNA wings1.8
Fully LNAAll LNA0.5

Data is hypothetical and for illustrative purposes.

Visualizations

Experimental Workflow for Chimeric DNA/LNA Oligonucleotide Synthesis and Characterization

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization s1 Design Oligonucleotide s2 Solid-Phase Synthesis (Phosphoramidite Chemistry) s1->s2 s3 Cleavage & Deprotection s2->s3 p1 HPLC or PAGE s3->p1 p2 Desalting p1->p2 c1 Mass Spectrometry (Verify Mass) p2->c1 c2 UV Spectroscopy (Quantification) p2->c2 c3 Tm Analysis c2->c3 c4 Nuclease Resistance c2->c4 c5 Binding Affinity (SPR) c2->c5

Caption: Workflow for creating and validating chimeric DNA/LNA oligonucleotides.

Mechanism of Action: Antisense LNA Gapmer

G cluster_cell Cellular Environment cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm mrna Target mRNA rnaseh RNase H mrna->rnaseh Recruitment gapmer LNA Gapmer gapmer->mrna Hybridization cleavage mRNA Cleavage rnaseh->cleavage degradation mRNA Fragments Degraded cleavage->degradation no_protein No Protein Translation cleavage->no_protein

Caption: Antisense LNA gapmers mediate target mRNA degradation via RNase H.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Oligonucleotides Containing LNA-A(Bz) Amidite

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of oligonucleotides containing the LNA-A(Bz) phosphoramidite.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying oligonucleotides containing LNA-A(Bz) amidite?

The primary challenges stem from the unique properties of Locked Nucleic Acid (LNA) modifications and the benzoyl (Bz) protecting group on the adenine base. LNA modifications increase the hydrophobicity of the oligonucleotide, which can affect its behavior during reverse-phase purification. The benzoyl group is a bulky and relatively stable protecting group that requires specific deprotection conditions to be completely removed. Incomplete deprotection can lead to purification difficulties and impact the final product's purity and biological activity.[1]

Q2: Which purification methods are recommended for oligonucleotides containing LNA-A(Bz)?

Both High-Performance Liquid Chromatography (HPLC) and Solid-Phase Extraction (SPE) are commonly used for the purification of LNA-containing oligonucleotides.[2] The choice between them depends on the desired purity, scale of synthesis, and the specific application.

  • Reverse-Phase HPLC (RP-HPLC) is often the method of choice for achieving high purity, especially for therapeutic applications.[3][4] It offers excellent resolution to separate the full-length product from failure sequences (shortmers) and other impurities.[3]

  • Solid-Phase Extraction (SPE) is a faster, more high-throughput method suitable for applications where desalting and removal of major impurities are sufficient. Trityl-on SPE protocols are particularly effective.

Q3: What are the critical considerations for the deprotection of oligonucleotides containing LNA-A(Bz)?

Complete removal of the benzoyl protecting group from the LNA-A monomer is crucial. Standard deprotection protocols using ammonium hydroxide are generally effective. However, the use of methylamine-containing reagents, such as AMA (ammonium hydroxide/methylamine), should be approached with caution. While AMA can significantly speed up deprotection, it has been reported to cause transamination of benzoyl-protected cytidine (dC(Bz)), leading to the formation of N4-methyl-dC. To avoid this, it is recommended to use acetyl-protected dC (Ac-dC) when employing AMA for deprotection.

Q4: How does the presence of LNA modifications affect HPLC purification?

LNA modifications increase the hydrophobicity of the oligonucleotide, leading to stronger retention on reverse-phase HPLC columns compared to standard DNA or RNA oligonucleotides of the same length. This increased retention may require adjustments to the mobile phase gradient and the concentration of the organic solvent (e.g., acetonitrile) to ensure proper elution and separation.

Q5: Can Mass Spectrometry be used to analyze the purity of LNA-A(Bz) oligonucleotides?

Yes, Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for analyzing the identity and purity of oligonucleotides. It can confirm the molecular weight of the full-length product and help identify impurities such as failure sequences, incompletely deprotected species (e.g., still containing the benzoyl group), and other modifications.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of oligonucleotides containing this compound.

Problem 1: Low Purity of the Final Product After Purification

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incomplete Deprotection of Benzoyl Group - Verify Deprotection Conditions: Ensure that the deprotection time and temperature are sufficient for complete removal of the benzoyl group. Standard conditions with concentrated ammonium hydroxide typically require several hours at an elevated temperature (e.g., 55°C). - Analyze by Mass Spectrometry: Use LC-MS to check for the presence of the benzoyl group (+104 Da) on the LNA-A residue. - Optimize Deprotection: If incomplete deprotection is confirmed, increase the deprotection time or temperature. Alternatively, consider using a different deprotection reagent, being mindful of potential side reactions.
Co-elution of Impurities in HPLC - Optimize HPLC Gradient: A shallow gradient of the organic mobile phase can improve the resolution between the full-length product and closely eluting impurities like n-1 shortmers. - Adjust Ion-Pairing Reagent: The type and concentration of the ion-pairing reagent (e.g., triethylammonium acetate) can significantly impact selectivity. Experiment with different reagents or concentrations to improve separation. - Increase Column Temperature: Running the HPLC at an elevated temperature (e.g., 60°C) can help to disrupt secondary structures in the oligonucleotide, leading to sharper peaks and better resolution.
Inefficient Solid-Phase Extraction (SPE) - Optimize Wash Steps: Ensure that the wash steps in your SPE protocol are effective at removing failure sequences and other impurities without eluting the DMT-on product. The percentage of organic solvent in the wash buffer is a critical parameter to optimize. - Verify DMT Cleavage: For trityl-on purification, confirm that the on-cartridge detritylation step is complete. Inefficient cleavage will result in low yield of the final product.
Problem 2: Low Yield of the Purified Oligonucleotide

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Precipitation of Oligonucleotide - Check Solubility: LNA-containing oligonucleotides can be more hydrophobic and may have different solubility characteristics. Ensure the oligonucleotide is fully dissolved before loading onto the purification system. - Adjust Buffer Conditions: If precipitation is observed, try adjusting the pH or ionic strength of the buffers.
Loss During HPLC Fraction Collection - Optimize Peak Fractionation: Ensure that the collection window for the main peak is set correctly to capture the entire full-length product without including significant amounts of impurities. - Check for Broad Peaks: If the main peak is broad, it can lead to inadvertent loss of product during fractionation. Optimize HPLC conditions to achieve sharper peaks.
Inefficient Elution from SPE Cartridge - Optimize Elution Buffer: The composition of the elution buffer, particularly the concentration of the organic solvent, is critical for efficient recovery of the oligonucleotide from the SPE sorbent. Increase the organic content if low recovery is observed. - Ensure Complete Detritylation: For trityl-on SPE, incomplete removal of the DMT group will prevent the elution of the target oligonucleotide in the final step.

Data Presentation

The following tables summarize typical performance data for the purification of LNA-containing oligonucleotides. Note that specific results may vary depending on the oligonucleotide sequence, length, and the specific experimental conditions.

Table 1: Comparison of Purification Methods for LNA-Containing Oligonucleotides

Purification Method Typical Purity (%) Typical Yield (%) Throughput Best Suited For
Reverse-Phase HPLC (RP-HPLC) >90%50-70%Low to MediumHigh-purity applications (e.g., therapeutics, demanding molecular biology assays)
Solid-Phase Extraction (SPE) (Trityl-on) 80-95%60-95%HighRapid purification, desalting, removal of major impurities

Table 2: Typical Purity and Yield Data from Published Studies

Oligonucleotide Type Purification Method Achieved Purity Achieved Yield Reference
Single-Stranded RNA OligonucleotideIon-Pair RP-HPLC>99%>56%
DNA OligonucleotidesSPE (Trityl-on)≥90%60-95%
20-mer and 21-mer DNA OligonucleotidesAnion Exchange Chromatography~98%~90%

Experimental Protocols

Protocol 1: Reverse-Phase HPLC (RP-HPLC) Purification of LNA-A(Bz) Oligonucleotides

This protocol provides a general guideline. Optimization of the gradient and other parameters will be necessary for specific oligonucleotides.

  • Column: A reverse-phase column suitable for oligonucleotide purification (e.g., C18).

  • Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA) in water.

  • Mobile Phase B: 0.1 M TEAA in 50:50 acetonitrile:water.

  • Flow Rate: Typically 1-4 mL/min for analytical to semi-preparative scale.

  • Column Temperature: 60°C.

  • Detection: UV absorbance at 260 nm.

  • Gradient:

    • Start with a low percentage of Mobile Phase B (e.g., 10-20%) and hold for a few minutes to allow the sample to bind.

    • Apply a shallow linear gradient to increase the percentage of Mobile Phase B. The exact gradient will depend on the length and LNA content of the oligonucleotide. A typical gradient might be an increase of 1-2% of B per minute.

    • After the main peak has eluted, a steeper gradient can be used to wash the column.

  • Fraction Collection: Collect fractions corresponding to the main peak of the full-length product.

  • Post-Purification: Combine the pure fractions, evaporate the organic solvent, and desalt the oligonucleotide using a suitable method (e.g., ethanol precipitation or size-exclusion chromatography).

Protocol 2: Solid-Phase Extraction (SPE) Purification (Trityl-on) of LNA-A(Bz) Oligonucleotides

This protocol is based on a typical trityl-on purification workflow.

  • Cartridge Conditioning:

    • Wash the SPE cartridge with acetonitrile.

    • Equilibrate the cartridge with a loading buffer (e.g., 2% acetonitrile in 0.1 M TEAA).

  • Sample Loading:

    • Dissolve the crude, DMT-on oligonucleotide in the loading buffer.

    • Load the sample onto the equilibrated cartridge.

  • Washing:

    • Wash the cartridge with a wash buffer (e.g., 5-10% acetonitrile in 0.1 M TEAA) to remove failure sequences and other impurities that do not have the DMT group. The percentage of acetonitrile may need to be optimized.

  • Detritylation:

    • Wash the cartridge with a detritylation solution (e.g., 2-3% trifluoroacetic acid in water) to cleave the DMT group.

  • Elution:

    • Wash the cartridge with water to remove the acid.

    • Elute the purified, DMT-off oligonucleotide with an elution buffer (e.g., 20-50% acetonitrile in water).

  • Post-Purification: Evaporate the solvent to obtain the purified oligonucleotide.

Visualizations

Deprotection_Troubleshooting start Start: Low Purity after Purification check_deprotection Incomplete Deprotection? start->check_deprotection analyze_ms Analyze by LC-MS check_deprotection->analyze_ms Yes coelution Co-elution of Impurities? check_deprotection->coelution No optimize_deprotection Optimize Deprotection: - Increase time/temp - Change reagent analyze_ms->optimize_deprotection end End: Improved Purity optimize_deprotection->end optimize_hplc Optimize HPLC: - Shallow gradient - Adjust ion-pairing - Increase temperature coelution->optimize_hplc Yes spe_issue Inefficient SPE? coelution->spe_issue No optimize_hplc->end optimize_spe Optimize SPE: - Adjust wash steps - Verify DMT cleavage spe_issue->optimize_spe Yes spe_issue->end No optimize_spe->end

Caption: Troubleshooting workflow for low purity of LNA-A(Bz) oligonucleotides.

Purification_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_deprotection Deprotection cluster_purification Purification cluster_analysis Quality Control synthesis Solid-Phase Synthesis (this compound) deprotection Cleavage and Deprotection (e.g., NH4OH) synthesis->deprotection purification_choice Choose Purification Method deprotection->purification_choice hplc RP-HPLC purification_choice->hplc High Purity spe Solid-Phase Extraction purification_choice->spe High Throughput analysis Purity and Identity Analysis (LC-MS, CE) hplc->analysis spe->analysis

Caption: General experimental workflow for LNA-A(Bz) oligonucleotide production.

References

Common side reactions with LNA-A(Bz) amidite

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LNA-A(Bz) amidite in oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a phosphoramidite building block used in automated solid-phase oligonucleotide synthesis. It incorporates a Locked Nucleic Acid (LNA) adenosine analogue with a benzoyl (Bz) protecting group on the exocyclic amine of the adenine base. LNA modifications are characterized by a methylene bridge connecting the 2'-oxygen and the 4'-carbon of the ribose sugar, locking the sugar in a C3'-endo conformation. This pre-organized structure leads to significantly increased thermal stability (higher Tm) of the resulting oligonucleotide duplexes with complementary DNA and RNA strands.[1][2][3]

Primary applications include:

  • Antisense oligonucleotides (ASOs): The high binding affinity of LNA-modified oligonucleotides makes them potent inhibitors of gene expression.

  • PCR primers and probes: LNA-containing primers and probes offer enhanced specificity and sensitivity in quantitative PCR and genotyping applications.[4][5]

  • In situ hybridization (ISH) probes: The increased affinity allows for the use of shorter probes with higher signal-to-noise ratios.

  • Diagnostics and molecular beacons: LNA modifications improve the stability and discriminatory power of diagnostic probes.

Q2: What are the key differences in the synthesis cycle when using this compound compared to standard DNA amidites?

While LNA amidites are compatible with standard phosphoramidite chemistry, their increased steric bulk necessitates adjustments to the synthesis cycle for optimal performance. The primary differences are longer coupling and oxidation times.

Q3: Why is depurination a concern with this compound?

Depurination is the cleavage of the N-glycosidic bond that connects the purine base (adenine in this case) to the sugar moiety. This is a well-known side reaction in oligonucleotide synthesis that occurs under the acidic conditions of the detritylation step (removal of the 5'-DMT group). The presence of the electron-withdrawing benzoyl (Bz) protecting group on the adenine base of this compound makes the glycosidic bond more susceptible to cleavage. Prolonged or repeated exposure to the detritylation reagent can lead to the formation of abasic sites in the growing oligonucleotide chain.

Q4: How does depurination affect the final oligonucleotide product?

The abasic site created by depurination is unstable and will be cleaved during the final basic deprotection step (e.g., with ammonium hydroxide). This results in the truncation of the oligonucleotide, leading to a lower yield of the full-length product and the presence of impurities that may be difficult to remove during purification.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of oligonucleotides containing this compound.

Problem 1: Low Coupling Efficiency

Symptoms:

  • Low overall yield of the final oligonucleotide.

  • Presence of significant n-1 and other shorter truncated sequences in HPLC or mass spectrometry analysis.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Insufficient Coupling Time LNA amidites are sterically hindered and require longer coupling times than standard DNA amidites. Extend the coupling time to 3-5 minutes.
Degraded this compound Phosphoramidites are sensitive to moisture and oxidation. Ensure the amidite is fresh and has been stored under anhydrous conditions. Prepare fresh amidite solutions for each synthesis run.
Suboptimal Activator Use a high-quality, anhydrous activator solution. For LNA amidites, activators like DCI (4,5-Dicyanoimidazole) are often recommended.
Moisture Contamination Ensure all reagents, especially acetonitrile (ACN), are anhydrous. Use fresh, dry ACN for dissolving the amidite and for washes. Check the synthesizer for any leaks that could introduce moisture.

Problem 2: Presence of Depurination-Related Impurities

Symptoms:

  • Multiple peaks corresponding to truncated products observed in HPLC analysis.

  • Mass spectrometry data shows species with masses corresponding to cleavage at the LNA-A position.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Prolonged Detritylation Minimize the exposure of the oligonucleotide to the acidic detritylation reagent. Use the shortest possible detritylation time that still allows for complete removal of the DMT group.
Strongly Acidic Detritylation Reagent Consider using a milder detritylation reagent, such as 3% dichloroacetic acid (DCA) in dichloromethane, instead of trichloroacetic acid (TCA).
Inefficient Washing After Detritylation Ensure thorough washing with anhydrous acetonitrile after the detritylation step to completely remove any residual acid before the next coupling step.

Problem 3: Incomplete Deprotection

Symptoms:

  • Broad or multiple peaks for the target oligonucleotide in HPLC analysis.

  • Mass spectrometry data indicates the presence of the benzoyl protecting group on the final product.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Insufficient Deprotection Time or Temperature LNA-containing oligonucleotides can sometimes require longer deprotection times or higher temperatures for complete removal of the benzoyl group. Refer to the recommended deprotection protocols for LNA-containing oligonucleotides.
Degraded Deprotection Reagent Use fresh, high-quality deprotection reagents (e.g., concentrated ammonium hydroxide or AMA).

Experimental Protocols

Standard LNA Oligonucleotide Synthesis Cycle

This protocol outlines a typical cycle for incorporating an this compound into a growing oligonucleotide chain on an automated synthesizer.

StepReagent/ActionTypical DurationPurpose
1. Detritylation3% Dichloroacetic Acid (DCA) in Dichloromethane60-90 secondsRemoval of the 5'-DMT protecting group.
2. WashingAnhydrous Acetonitrile45 secondsRemoval of residual acid and byproducts.
3. CouplingThis compound + Activator (e.g., DCI)3-5 minutesFormation of the phosphite triester linkage.
4. WashingAnhydrous Acetonitrile45 secondsRemoval of excess amidite and activator.
5. CappingCapping Reagent A (e.g., Acetic Anhydride) + Capping Reagent B (e.g., N-Methylimidazole)30 secondsAcetylation of unreacted 5'-hydroxyl groups to prevent the formation of n-1 sequences.
6. WashingAnhydrous Acetonitrile45 secondsRemoval of capping reagents.
7. Oxidation0.02 M Iodine in THF/Pyridine/Water45-60 secondsOxidation of the phosphite triester to the more stable phosphate triester.
8. WashingAnhydrous Acetonitrile45 secondsRemoval of oxidation reagents.

Visualizations

experimental_workflow cluster_synthesis Oligonucleotide Synthesis Cycle cluster_post_synthesis Post-Synthesis Deblocking 1. Detritylation Wash1 Wash Deblocking->Wash1 Coupling 2. Coupling (this compound) Wash1->Coupling Wash2 Wash Coupling->Wash2 Capping 3. Capping Wash2->Capping Wash3 Wash Capping->Wash3 Oxidation 4. Oxidation Wash3->Oxidation Wash4 Wash Oxidation->Wash4 Cleavage Cleavage from Solid Support Wash4->Cleavage Deprotection Deprotection Cleavage->Deprotection Purification Purification (HPLC) Deprotection->Purification

Caption: Experimental workflow for LNA oligonucleotide synthesis.

depurination_pathway node_lna_a LNA-A(Bz) incorporated in Oligo Chain node_protonation Protonation of N7 of Adenine node_lna_a->node_protonation node_acid Acidic Detritylation (e.g., DCA) node_cleavage Cleavage of N-Glycosidic Bond node_protonation->node_cleavage node_abasic Formation of Abasic Site node_cleavage->node_abasic node_base Released N6-Benzoyl-Adenine node_cleavage->node_base node_truncation Chain Cleavage at Abasic Site (Truncated Oligonucleotide) node_abasic->node_truncation node_deprotection Basic Deprotection (e.g., NH4OH)

Caption: Signaling pathway of depurination side reaction.

References

Technical Support Center: LNA-A(Bz) Amidite Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LNA-A(Bz) amidite in oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its primary applications?

This compound is a phosphoramidite building block used in the chemical synthesis of oligonucleotides. "LNA" stands for Locked Nucleic Acid, a class of modified nucleic acid monomers that contain a methylene bridge connecting the 2'-oxygen and the 4'-carbon of the ribose sugar. This "locked" structure confers enhanced thermal stability and hybridization affinity to oligonucleotides, making them valuable tools in various applications, including antisense therapy, diagnostics, and molecular biology research. The "A" signifies the nucleobase adenine, which is protected by a benzoyl (Bz) group at the N6 position to prevent unwanted side reactions during synthesis.

Q2: Are there special considerations for storing and handling this compound?

Yes. Like all phosphoramidites, LNA-A(Bz) is sensitive to moisture and oxidation. It is crucial to store it under anhydrous conditions at low temperatures (typically -20°C for short-term and -80°C for long-term storage) in a tightly sealed container, preferably under an inert atmosphere (e.g., argon). Before use, allow the vial to warm to room temperature before opening to prevent moisture condensation. Once dissolved in anhydrous acetonitrile, the solution should be used promptly, although LNA amidites are known to be relatively stable in solution for a reasonable period.[1]

Troubleshooting Guides

Issue 1: Low Coupling Efficiency of this compound

Q: I am observing a significant drop in coupling efficiency when incorporating LNA-A(Bz) into my oligonucleotide sequence. What are the potential causes, and how can I troubleshoot this?

A: Low coupling efficiency with this compound is a common issue, often stemming from its steric bulk and sensitivity to moisture. Here's a systematic approach to troubleshooting:

Potential Causes and Solutions:

Potential Cause Recommended Action Supporting Evidence/Rationale
Presence of Moisture Ensure all reagents, especially acetonitrile (ACN), are anhydrous. Use freshly opened, septum-sealed bottles of ACN. Dry the argon/helium gas line with an in-line filter.Water reacts with the activated phosphoramidite, leading to its hydrolysis and preventing coupling.[2]
Degraded Phosphoramidite Use fresh this compound. If the amidite is old or has been improperly stored, it may have degraded.Phosphoramidites have a finite shelf life and are susceptible to degradation from moisture and oxidation.[3]
Suboptimal Coupling Time Increase the coupling time for the LNA-A(Bz) monomer. LNA amidites are more sterically hindered than standard DNA amidites and require a longer reaction time.Recommended coupling times for LNA amidites are typically in the range of 180-250 seconds.[4]
Insufficient Activator Check the concentration and freshness of your activator solution (e.g., Tetrazole, DCI). Ensure the correct molar excess of activator is being delivered.The activator is crucial for the formation of the reactive phosphoramidite intermediate.[]
Instrument Fluidics Issues Perform a system check to ensure there are no leaks, blockages, or issues with reagent delivery.Inaccurate delivery of the amidite or activator will directly impact coupling efficiency.

Experimental Protocol: Optimizing Coupling Time for this compound

  • Synthesize a short test sequence: Prepare a short, simple oligonucleotide sequence that includes at least one LNA-A(Bz) incorporation.

  • Vary the coupling time: Program the synthesizer to use different coupling times for the LNA-A(Bz) monomer (e.g., 120s, 180s, 240s, 300s) while keeping all other synthesis parameters constant.

  • Monitor coupling efficiency: Use the synthesizer's trityl cation monitoring function to measure the stepwise coupling efficiency for each tested time. A higher and more consistent trityl signal indicates better coupling.

  • Analyze the crude product: After synthesis, cleave and deprotect the oligonucleotides and analyze the crude product by HPLC or mass spectrometry. Compare the yield of the full-length product for each coupling time to determine the optimal condition.

Issue 2: Degradation of LNA-A(Bz) During Synthesis, Suspected Depurination

Q: I suspect that the LNA-A(Bz) monomer is degrading during synthesis, leading to truncated products. How can I confirm this and prevent it?

A: Degradation of adenine-containing monomers, particularly through depurination, is a known side reaction in oligonucleotide synthesis. The acidic detritylation step is the most common cause.

Potential Degradation Pathway: Depurination

The N-glycosidic bond linking the adenine base to the sugar is susceptible to cleavage under acidic conditions. The N6-benzoyl protecting group can increase this susceptibility. This results in an abasic site, which is subsequently cleaved during the final basic deprotection, leading to a truncated oligonucleotide.

Troubleshooting and Prevention:

Corrective Action Rationale
Use a Milder Deblocking Agent Replace 3% Trichloroacetic Acid (TCA) with 3% Dichloroacetic Acid (DCA) for the detritylation step.
Minimize Acid Exposure Time Reduce the duration of the detritylation step to the minimum time required for complete removal of the DMT group.
Optimize Oxidation Step Ensure complete and rapid oxidation of the phosphite triester to the more stable phosphate triester. For LNA monomers, a longer oxidation time (e.g., 45 seconds) is recommended.

Experimental Protocol: HPLC-MS Analysis for Detecting Depurination

  • Synthesize a test oligonucleotide: Create a sequence containing LNA-A(Bz) and a control DNA-A(Bz).

  • Cleavage and Deprotection: Cleave the oligonucleotide from the solid support and deprotect it under standard conditions (e.g., concentrated ammonium hydroxide at 55°C).

  • Sample Preparation: Desalt the crude oligonucleotide sample.

  • HPLC-MS Analysis:

    • Column: Use a suitable reversed-phase column for oligonucleotide analysis (e.g., C18).

    • Mobile Phase: Employ an ion-pairing reagent system, such as triethylamine (TEA) and hexafluoroisopropanol (HFIP), in a gradient with acetonitrile or methanol.

    • Detection: Use UV detection to quantify the full-length product and any truncated species.

    • Mass Spectrometry: Couple the HPLC to a mass spectrometer (ESI-MS or MALDI-TOF) to identify the masses of the observed peaks. The mass of a depurinated and cleaved fragment will correspond to the mass of the oligonucleotide truncated at the 3'-side of the LNA-A position.

Visual Guides

Oligonucleotide Synthesis Cycle

Oligo_Synthesis_Cycle cluster_cycle Synthesis Cycle Deblocking 1. Deblocking (Acidic) Coupling 2. Coupling (LNA-A(Bz) + Activator) Deblocking->Coupling Capping 3. Capping (Acetic Anhydride) Coupling->Capping Oxidation 4. Oxidation (Iodine Solution) Capping->Oxidation Oxidation->Deblocking Next Cycle End Cleavage & Deprotection Oxidation->End Start Start with Solid Support Start->Deblocking

Caption: The four-step phosphoramidite cycle for oligonucleotide synthesis.

LNA-A(Bz) Degradation Pathway

Degradation_Pathway Oligo Full-Length Oligo with LNA-A(Bz) Abasic Abasic Site Formation Oligo->Abasic Acidic Detritylation Step (Depurination) Truncated Truncated Oligonucleotide Abasic->Truncated Basic Deprotection Step (Strand Cleavage)

Caption: Depurination pathway leading to truncated oligonucleotides.

Troubleshooting Logic for Low Coupling Efficiency

Troubleshooting_Logic Start Low Coupling Efficiency Observed Check_Moisture Check for Moisture in Reagents? Start->Check_Moisture Check_Amidite Is Amidite Fresh and Properly Stored? Check_Moisture->Check_Amidite No Resolved Problem Resolved Check_Moisture->Resolved Yes, Anhydrous Reagents Used Increase_Coupling_Time Increase Coupling Time (180-250s) Check_Amidite->Increase_Coupling_Time No Check_Amidite->Resolved Yes, Fresh Amidite Used Check_Activator Check Activator (Freshness, Concentration) Increase_Coupling_Time->Check_Activator Check_Fluidics Inspect Synthesizer Fluidics Check_Activator->Check_Fluidics Check_Fluidics->Resolved

Caption: A logical workflow for troubleshooting low coupling efficiency.

References

Technical Support Center: LNA-A(Bz) Amidite

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for LNA-A(Bz) amidite. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in acetonitrile, ensuring successful oligonucleotide synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during oligonucleotide synthesis, focusing on problems related to the stability of this compound in acetonitrile.

IssuePotential CauseRecommended Action
Low Coupling Efficiency Amidite Degradation due to Moisture: Phosphoramidites are highly sensitive to water, which leads to hydrolysis of the phosphite triester into an inactive H-phosphonate species.[1][2][3]- Use anhydrous acetonitrile with a water content below 30 ppm.[2][4]- Consider drying the acetonitrile with molecular sieves for at least 24 hours before use.- Allow solid phosphoramidite vials to warm completely to room temperature before opening to prevent moisture condensation.- Store prepared amidite solutions over activated 3Å or 4Å molecular sieves.
Oxidation of Amidite: The P(III) center of the phosphoramidite can be prematurely oxidized to P(V), rendering it inactive for the coupling reaction.- Always store and handle phosphoramidites under an inert atmosphere like argon or nitrogen.- Use fresh, high-quality anhydrous acetonitrile for dissolution.- Minimize the time the amidite solution is on the synthesizer and exposed to potential oxidants.
Suboptimal Coupling Time: LNA phosphoramidites are more sterically hindered than standard DNA amidites and require longer coupling times for efficient reaction.- Extend the coupling time. A coupling time of 180-250 seconds is recommended for LNA amidites. A 3-minute coupling time has also been suggested.
Appearance of Extra Peaks in HPLC Analysis Hydrolysis or Oxidation Products: The appearance of new peaks during HPLC analysis of the amidite solution is a primary indicator of degradation. A pure phosphoramidite typically shows two main peaks representing the two diastereomers at the chiral phosphorus center.- Confirm the identity of impurities using LC-MS to check for masses corresponding to the hydrolyzed (H-phosphonate) or oxidized (phosphate) species.- If degradation is confirmed, discard the solution and prepare a fresh one using anhydrous solvent and proper inert atmosphere techniques.
Acid-Induced Degradation: Phosphoramidites are extremely unstable in acidic conditions and can decompose rapidly.- Ensure that the acidic deblocking reagent (e.g., trichloroacetic acid) is completely removed from the system and does not contaminate the amidite solution.

Logical Workflow for Troubleshooting Low Coupling Efficiency

G start Low Coupling Efficiency Observed cause1 Potential Cause: Amidite Degradation? start->cause1 cause2 Potential Cause: Suboptimal Synthesis Conditions? start->cause2 cause3 Potential Cause: System or Reagent Issue? start->cause3 subcause1a Moisture Contamination (Hydrolysis) cause1->subcause1a subcause1b Air Exposure (Oxidation) cause1->subcause1b subcause2a Insufficient Coupling Time cause2->subcause2a subcause3a Poor Solvent Quality cause3->subcause3a subcause3b Activator Problem cause3->subcause3b action1a Action: Prepare fresh solution in anhydrous acetonitrile (<30 ppm H2O). Use molecular sieves. subcause1a->action1a action1b Action: Use fresh solution. Handle under inert gas (Ar/N2). subcause1b->action1b action2a Action: Increase coupling time (e.g., 180-250 seconds). subcause2a->action2a action3a Action: Use fresh, DNA synthesis-grade anhydrous acetonitrile. subcause3a->action3a action3b Action: Check activator solution and concentration. subcause3b->action3b

Caption: Troubleshooting workflow for low coupling efficiency.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in acetonitrile compared to standard DNA amidites?

A1: LNA phosphoramidite monomers have been demonstrated to be "exceedingly stable" in acetonitrile solution, which can prolong the effective lifetime of the reagent. While standard DNA amidites are known to degrade over time in solution, the stability of LNA amidites is a significant advantage. For comparison, standard dA(bz) amidite purity was found to be reduced by 6% after five weeks of storage in acetonitrile under an inert atmosphere. The order of stability for standard deoxyribonucleoside phosphoramidites in acetonitrile is T, dC > dA > dG.

Q2: What are the primary degradation pathways for this compound in solution?

A2: The two primary degradation pathways for phosphoramidites, including LNA amidites, are hydrolysis and oxidation.

  • Hydrolysis: The phosphoramidite moiety is highly susceptible to acid-catalyzed hydrolysis, reacting with even trace amounts of water. This converts the active P(III) species to an inactive H-phosphonate.

  • Oxidation: Exposure to oxygen can oxidize the P(III) center to a P(V) phosphate species, which is unable to participate in the coupling reaction.

Primary Degradation Pathways

G Amidite LNA-A(Bz) Phosphoramidite (Active P(III)) Hydrolysis H-phosphonate (Inactive) Amidite->Hydrolysis Hydrolysis Oxidation Phosphate (Inactive P(V)) Amidite->Oxidation Oxidation Water H₂O Water->Amidite Oxygen O₂ Oxygen->Amidite

Caption: Primary degradation pathways of phosphoramidites.

Q3: What are the recommended storage conditions for this compound solutions in acetonitrile?

A3: To maximize stability, this compound solutions should be stored under the following conditions:

  • Temperature: Store solutions at -20°C.

  • Atmosphere: Maintain a dry, inert atmosphere (argon or nitrogen) in a tightly sealed container.

  • Solvent: Use only high-quality, anhydrous acetonitrile (<30 ppm water).

  • Additives: Consider storing the solution over activated molecular sieves to scavenge any residual moisture. Adding a small amount of a non-nucleophilic base like triethylamine (TEA) may also reduce acid-catalyzed hydrolysis.

Q4: How should I prepare a solution of this compound in acetonitrile?

A4: To prepare a 0.1 M solution, add the appropriate volume of anhydrous acetonitrile to the vial of solid this compound. It is recommended to vortex the solution for 5-10 minutes to ensure it is fully dissolved before placing it on the synthesizer. Always use a dry syringe and handle under an inert atmosphere to prevent contamination with moisture and air.

Quantitative Data Summary

The stability of phosphoramidites in acetonitrile varies depending on the nucleobase. While specific quantitative data for LNA-A(Bz) is not available from the search results, the data for the analogous standard deoxyadenosine phosphoramidite provides a useful benchmark.

AmiditePurity Reduction in Acetonitrile (after 5 weeks)Reference
dA(bz)6%
dC(bz)2%
T2%
dG(ib)39%
Note: LNA phosphoramidites are reported to be exceedingly stable in acetonitrile solution, suggesting their degradation rate would be lower than that of their standard deoxyribonucleoside counterparts.

Experimental Protocols

Protocol 1: Purity and Degradation Analysis by HPLC

This protocol outlines a standard method for assessing the purity of this compound and detecting degradation products.

Objective: To quantify the purity of the phosphoramidite and identify the presence of hydrolyzed or oxidized impurities.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the this compound at approximately 1 mg/mL in anhydrous acetonitrile.

    • For analysis, dilute the stock solution to approximately 0.1 mg/mL in anhydrous acetonitrile. To minimize on-column degradation, the diluent can contain a small amount of a non-nucleophilic base like 0.01% (v/v) triethylamine (TEA).

  • HPLC Conditions:

    • Column: C18 reverse-phase (RP) column.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium bicarbonate or triethylammonium acetate) and an organic solvent (e.g., acetonitrile).

    • Detection: UV detection at a wavelength suitable for all nucleobases (e.g., 260 nm).

    • Temperature: Moderate temperatures are recommended.

  • Data Interpretation:

    • A pure phosphoramidite will typically exhibit two major peaks, which correspond to the two diastereomers at the chiral phosphorus center.

    • The appearance of additional peaks is indicative of degradation. Hydrolysis products (H-phosphonate) and oxidized forms (P(V) phosphate) will appear as new peaks in the chromatogram.

    • Calculate purity by integrating the peak areas. The purity is the percentage of the area of the two main diastereomer peaks relative to the total area of all peaks.

Experimental Workflow for Stability Testing

G cluster_prep Preparation cluster_storage Storage & Sampling cluster_analysis Analysis cluster_assess Assessment prep Prepare 0.1 M Amidite Solution in Anhydrous Acetonitrile storage Store at -20°C under Inert Atmosphere prep->storage sampling Take Aliquots at Defined Time Points (e.g., T=0, 1 wk, 4 wks) storage->sampling analysis Analyze by RP-HPLC (and/or LC-MS, ³¹P NMR) sampling->analysis assess Calculate Purity % and Identify Degradation Products analysis->assess

Caption: Experimental workflow for stability testing of phosphoramidites.

References

Technical Support Center: HPLC Analysis of LNA-A(Bz) Amidite Purity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC analysis of LNA-A(Bz) amidite purity. It is intended for researchers, scientists, and drug development professionals to ensure accurate and reliable purity assessment of this critical raw material for oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the importance of assessing the purity of this compound?

A1: The purity of LNA-A(Bz) phosphoramidite is a critical factor in the synthesis of high-quality oligonucleotides.[1] Impurities in the amidite can be incorporated into the growing oligonucleotide chain, leading to the formation of undesired side products.[1] These impurities can compromise the efficacy and safety of the final therapeutic oligonucleotide product. Stringent quality control of the starting phosphoramidite material is essential for achieving a high-quality final oligonucleotide product.[1]

Q2: What are the common types of impurities found in this compound?

A2: Impurities in phosphoramidites can be broadly categorized as reactive and non-reactive. Reactive impurities are of greater concern as they can be incorporated into the oligonucleotide during synthesis. Common impurities include:

  • Oxidized phosphoramidite (P(V) species): Phosphoramidites are susceptible to oxidation.[1] The presence of P(V) species is a common impurity.

  • Hydrolyzed phosphoramidite: Exposure to moisture can lead to the hydrolysis of the phosphoramidite group.

  • Impurities from the synthesis process: These can include byproducts from the multi-step synthesis of the LNA monomer and subsequent phosphitylation.

  • De-tritylated species: Loss of the dimethoxytrityl (DMT) protecting group.

Q3: Why do I see a double peak for my this compound in the HPLC chromatogram?

A3: The presence of a double peak for the this compound is expected and does not necessarily indicate impurity. The phosphorus atom in the phosphoramidite moiety is a chiral center, leading to the presence of two diastereomers.[2] These diastereomers are often resolved by reversed-phase HPLC, resulting in two closely eluting peaks of roughly equal area. The purity is typically reported as the sum of the areas of these two diastereomer peaks.

Q4: What are the recommended storage and handling conditions for this compound?

A4: this compound is sensitive to moisture and oxidation. Proper storage and handling are crucial to maintain its purity. It is recommended to store the amidite as a powder at -20°C under an inert atmosphere (e.g., argon). Solutions of the amidite in anhydrous acetonitrile should be prepared fresh before use. Stock solutions can be stored at -20°C for a limited time, typically up to one month, protected from light.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Peak Splitting or Shouldering 1. Co-elution of an impurity: An impurity may be eluting very close to the main diastereomer peaks. 2. Column degradation: A void at the head of the column or a blocked frit can distort peak shape. 3. Injection solvent mismatch: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.1. Optimize the gradient to improve resolution. A shallower gradient can help separate closely eluting species. 2. Replace the column. Using a guard column can help protect the analytical column from contamination and extend its lifetime. 3. Dissolve and inject the sample in the initial mobile phase whenever possible.
Broad Peaks 1. High sample concentration: Overloading the column can lead to peak broadening. 2. Large dead volume: Excessive tubing length or poorly made connections can increase dead volume. 3. Secondary interactions: The analyte may be interacting with active sites on the column packing material.1. Dilute the sample and inject a smaller volume. 2. Use low-dead-volume fittings and tubing, and ensure all connections are secure. 3. Ensure the mobile phase has the appropriate ionic strength and pH. The use of triethylamine (TEA) in the mobile phase can help to reduce peak tailing caused by silanol interactions.
Variable Retention Times 1. Unstable mobile phase composition: Improperly mixed or degassed mobile phase. 2. Fluctuations in column temperature: Temperature variations can affect retention. 3. Pump issues: Inconsistent flow rate from the HPLC pump.1. Ensure mobile phases are thoroughly mixed and degassed. Use high-quality solvents. 2. Use a column oven to maintain a constant and stable temperature. 3. Check the pump for leaks and perform regular maintenance.
No Peaks or Very Small Peaks 1. Sample degradation: The this compound may have degraded due to improper storage or handling. 2. Injector problem: The sample may not have been injected properly. 3. Detector issue: The detector lamp may be off or malfunctioning.1. Prepare a fresh sample from a properly stored stock of the amidite. 2. Check the injector for blockages and ensure the sample loop is completely filled. 3. Check the detector settings and ensure the lamp is on and has sufficient energy.

Quantitative Data

The following table summarizes typical purity specifications and HPLC retention time data for this compound. Note that retention times can vary depending on the specific HPLC system and method parameters.

Parameter Typical Value Reference
Purity (by HPLC) ≥98.0%
Purity (by ³¹P NMR) ≥95.0% a/a
Water Content (Karl Fischer) ≤0.50% w/w
RP-HPLC Retention Time (Diastereomer 1) ~7.67 min
RP-HPLC Retention Time (Diastereomer 2) ~8.13 min

Experimental Protocols

Reversed-Phase HPLC (RP-HPLC) Method for this compound Purity Analysis

This protocol is a representative method for the purity analysis of this compound by RP-HPLC.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound powder.

  • Dissolve the powder in anhydrous acetonitrile to a final concentration of approximately 1.0 mg/mL.

  • Prepare the solution fresh before analysis.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA) in water, pH 7.0 ± 0.1.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient would be to start at a lower percentage of Mobile Phase B and gradually increase it to elute the amidite and any impurities. An example gradient is:

    • 0-5 min: 50% B

    • 5-25 min: 50-100% B

    • 25-30 min: 100% B

    • 30.1-35 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detection: UV at 260 nm.

  • Injection Volume: 10 µL.

3. Data Analysis:

  • The purity of the this compound is calculated based on the total peak area. The percentage purity is determined by dividing the sum of the areas of the two diastereomer peaks by the total area of all peaks in the chromatogram and multiplying by 100.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh this compound dissolve Dissolve in Anhydrous Acetonitrile (1 mg/mL) start->dissolve inject Inject Sample onto C18 Column dissolve->inject gradient Gradient Elution (TEAA/Acetonitrile) inject->gradient detect UV Detection at 260 nm gradient->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (% Area) integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC analysis of this compound purity.

Troubleshooting_Tree cluster_peak_shape Peak Shape Problems cluster_retention Retention Time Issues start HPLC Issue Observed peak_shape Peak Splitting/Broadening? start->peak_shape retention Variable Retention Times? start->retention coelution Co-elution or Column Issue peak_shape->coelution Yes overload Sample Overload peak_shape->overload No, just broad solution1 Optimize Gradient / Replace Column coelution->solution1 solution2 Dilute Sample overload->solution2 mobile_phase Mobile Phase or Temp Issue retention->mobile_phase Yes solution3 Check Mobile Phase Prep & Temp Control mobile_phase->solution3

Caption: Troubleshooting decision tree for common HPLC issues.

References

Impact of water content on LNA-A(Bz) amidite coupling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of water content on the coupling efficiency of LNA-A(Bz) phosphoramidite in oligonucleotide synthesis. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the primary impact of water on LNA-A(Bz) amidite coupling?

Water critically compromises the coupling efficiency of LNA-A(Bz) phosphoramidite through two main mechanisms:

  • Reaction with the activated phosphoramidite: During the coupling step, the phosphoramidite is activated by a catalyst (e.g., tetrazole). Water can react with this highly reactive intermediate, consuming it before it can couple with the 5'-hydroxyl group of the growing oligonucleotide chain.[1]

  • Hydrolysis of the phosphoramidite: Water can directly hydrolyze the LNA-A(Bz) phosphoramidite to a phosphonate, rendering it inactive for coupling.[1]

Both pathways lead to a lower yield of the desired full-length oligonucleotide and an increase in failure sequences (n-1 shortmers).

Q2: What is the recommended maximum water content in the acetonitrile used for this compound coupling?

For optimal coupling efficiency, particularly when synthesizing long oligonucleotides, the acetonitrile used to dissolve the LNA-A(Bz) phosphoramidite and the activator should be extremely dry, with a water content of 10-15 ppm or lower .[1] While some studies suggest that acetonitrile with higher water content (e.g., 30-400 ppm) can be used for the washing steps without significantly reducing overall synthesis efficiency, the coupling step itself is highly sensitive to moisture.[2]

Q3: How does the coupling time for this compound differ from standard DNA amidites?

LNA phosphoramidites, including LNA-A(Bz), are more sterically hindered than standard DNA phosphoramidites.[3] Consequently, they require a longer coupling time to achieve high efficiency. A typical recommended coupling time for LNA amidites is around 3 minutes (180 seconds) .

Q4: How can I ensure my LNA-A(Bz) phosphoramidite and solvents are sufficiently dry?

  • Use high-quality, anhydrous solvents: Purchase acetonitrile with the lowest possible water content, specifically designated for DNA/RNA synthesis.

  • Proper storage and handling: Store LNA-A(Bz) phosphoramidite and anhydrous solvents in tightly sealed containers, preferably under an inert atmosphere (e.g., argon or nitrogen). Minimize the time containers are open to the atmosphere.

  • Use molecular sieves: To ensure solvents and dissolved amidite solutions remain dry, the use of 3Å molecular sieves is recommended. Add the sieves to the solvent or amidite solution and allow sufficient time for water to be absorbed.

  • In-line drying: Employ in-line drying filters for the argon or helium used on the synthesizer to prevent the introduction of moisture.

Q5: What are the signs of poor LNA-A(Bz) coupling efficiency in my synthesis results?

Low coupling efficiency will manifest as:

  • Low overall yield of the final oligonucleotide product.

  • A significant peak corresponding to n-1 shortmers in HPLC or mass spectrometry analysis.

  • A progressive decrease in the intensity of the trityl cation colorimetric signal during synthesis.

Troubleshooting Guide: Low Coupling Efficiency of this compound

This guide provides a systematic approach to troubleshooting low coupling efficiency of this compound, with a focus on water contamination as a potential root cause.

Symptom Potential Cause Recommended Action
Low overall yield and significant n-1 peak Excessive water in acetonitrile 1. Verify the water content of your acetonitrile using Karl Fischer titration. 2. If the water content is high (>20 ppm), replace it with a fresh, anhydrous bottle. 3. Consider using molecular sieves to dry the acetonitrile before use.
Contaminated this compound 1. Ensure the amidite has been stored correctly in a dry environment. 2. Dissolve a small amount of the amidite in anhydrous acetonitrile and add 3Å molecular sieves. Let it stand for several hours before use.
Humid laboratory environment 1. Monitor and control the humidity in your laboratory. 2. Ensure all reagent bottles are tightly sealed when not in use. 3. Minimize the time reagents are exposed to the atmosphere during preparation.
Gradual decrease in coupling efficiency during synthesis Moisture ingress into the synthesizer 1. Check for leaks in the synthesizer's fluidics system. 2. Ensure the inert gas supply is dry by using an in-line drying filter. 3. Replace septa on reagent bottles if they have been punctured multiple times.
Low coupling efficiency despite dry reagents Suboptimal coupling time 1. Confirm that the coupling time for the this compound is set to at least 3 minutes (180 seconds). 2. For particularly difficult sequences, a longer coupling time may be beneficial.
Inefficient activator 1. Ensure the activator solution is fresh and has been stored under anhydrous conditions. 2. Consider using a more potent activator if coupling issues persist.

Quantitative Data

Estimated Water Content in Acetonitrile (ppm) Expected LNA-A(Bz) Coupling Efficiency Potential Impact on a 20-mer Oligonucleotide Synthesis
< 15> 99%High yield of full-length product.
30~98-99%Good yield, with minor n-1 impurities.
50~95-98%Noticeable decrease in yield and increase in n-1 impurities.
100< 95%Significant reduction in yield, purification becomes challenging.
> 200< 90%Very low yield of full-length product, synthesis may fail.

Experimental Protocols

Protocol 1: Karl Fischer Titration of Acetonitrile

This protocol outlines the standard method for determining the water content in acetonitrile.

Objective: To accurately quantify the water content in a given batch of acetonitrile.

Materials:

  • Karl Fischer titrator

  • Anhydrous methanol

  • Hydranal™-Composite 5 (or equivalent Karl Fischer reagent)

  • Acetonitrile sample

  • Syringes and needles

Procedure:

  • Titrator Preparation:

    • Fill the titration cell with anhydrous methanol.

    • Titrate the methanol to a dry endpoint with the Karl Fischer reagent to eliminate any residual water.

  • Standardization:

    • Inject a known amount of a water standard into the titration cell.

    • Titrate to the endpoint to determine the titer of the Karl Fischer reagent.

  • Sample Analysis:

    • Inject a known volume or weight of the acetonitrile sample into the titration cell.

    • Titrate to the endpoint.

    • The instrument will calculate the water content in ppm.

  • Data Interpretation:

    • Compare the measured water content to the recommended limit of < 15 ppm for LNA coupling.

Protocol 2: Troubleshooting Low LNA-A(Bz) Coupling Efficiency

This protocol provides a step-by-step workflow for diagnosing and resolving low coupling efficiency.

Objective: To identify the source of low coupling efficiency and restore optimal synthesis performance.

Workflow:

Caption: A logical workflow for troubleshooting low LNA-A(Bz) coupling efficiency.

Signaling Pathways and Experimental Workflows

phosphoramidite_coupling cluster_ideal Ideal Coupling Pathway cluster_water Interference by Water Amidite LNA-A(Bz) Phosphoramidite ActivatedAmidite Activated LNA-A(Bz) Intermediate Amidite->ActivatedAmidite Activation Activator Activator (e.g., Tetrazole) Activator->ActivatedAmidite CoupledProduct Coupled Product (n+1) ActivatedAmidite->CoupledProduct Coupling Oligo Oligonucleotide with 5'-OH Oligo->CoupledProduct Water Water (H2O) HydrolyzedAmidite Hydrolyzed Amidite (Inactive) Water->HydrolyzedAmidite ConsumedActivator Consumed Activated Intermediate Water->ConsumedActivator Amidite_ref LNA-A(Bz) Phosphoramidite Amidite_ref->HydrolyzedAmidite Hydrolysis ActivatedAmidite_ref Activated LNA-A(Bz) Intermediate ActivatedAmidite_ref->ConsumedActivator Reaction

Caption: The desired LNA-A(Bz) coupling pathway and interference from water.

References

Technical Support Center: LNA-A Benzoyl Protecting Group Removal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the removal of the benzoyl protecting group from LNA-A (Locked Nucleic Acid Adenosine) monomers and oligonucleotides. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for removing the benzoyl protecting group from LNA-A within an oligonucleotide?

Standard deprotection of oligonucleotides containing N6-benzoyl-LNA-A is typically achieved using concentrated ammonium hydroxide. However, for faster and more efficient deprotection, a mixture of aqueous ammonium hydroxide and aqueous methylamine (AMA) is often preferred. The use of AMA can significantly reduce deprotection times.[1][2] It's important to note that when using AMA, it is recommended to use acetyl-protected dC (Ac-dC) instead of benzoyl-protected dC (Bz-dC) in your oligonucleotide synthesis to avoid transamination of the cytosine base.[3][4]

Q2: I am working with a sensitive LNA-A monomer in solution, not an oligonucleotide on a solid support. What deprotection conditions are recommended?

For sensitive molecules or monomers in solution, a milder deprotection method is advisable to prevent potential degradation of the LNA scaffold. A recommended mild condition is the use of 0.05M potassium carbonate in anhydrous methanol.[5] This method is effective for removing base-labile protecting groups at room temperature.

Q3: My deprotection seems incomplete. What are the possible causes and solutions?

Incomplete deprotection can be identified by the presence of multiple peaks during HPLC analysis. Several factors can contribute to this issue:

  • Insufficient Deprotection Time or Temperature: Ensure that the reaction is proceeding for the recommended duration and at the specified temperature. Refer to the detailed protocols below for guidance.

  • Reagent Quality: Use fresh, high-quality deprotection reagents. Older or degraded reagents may have reduced efficacy.

  • Steric Hindrance: The locked nature of the LNA backbone might create steric hindrance, making the benzoyl group less accessible. Extending the reaction time or slightly increasing the temperature may be necessary, but this should be done cautiously to avoid side reactions.

Q4: Are there any known side reactions to be aware of during the deprotection of LNA-A?

While the LNA backbone is generally stable, side reactions can occur, particularly with other bases in an oligonucleotide sequence. As mentioned, if your oligonucleotide contains benzoyl-protected cytosine, deprotection with methylamine-containing reagents like AMA can lead to the formation of N4-methyl-cytosine. To circumvent this, it is highly recommended to use acetyl-protected cytosine during synthesis when planning to use AMA for deprotection.

Troubleshooting Guide

This guide addresses common problems encountered during the removal of the benzoyl protecting group from LNA-A.

Problem Possible Cause(s) Recommended Solution(s)
Incomplete Deprotection - Insufficient reaction time or temperature. - Degraded deprotection reagents. - Steric hindrance due to LNA structure.- Increase reaction time or temperature incrementally. - Prepare fresh deprotection solutions. - For oligonucleotides, ensure complete immersion of the solid support in the deprotection solution.
Product Degradation - Deprotection conditions are too harsh. - Presence of other labile functional groups.- Switch to a milder deprotection reagent such as potassium carbonate in methanol. - Perform the deprotection at a lower temperature for a longer duration.
Side Product Formation (in oligonucleotides) - Transamination of benzoyl-protected cytosine when using methylamine.- Use acetyl-protected cytosine (Ac-dC) during oligonucleotide synthesis if using AMA for deprotection. - Alternatively, use a deprotection method that does not involve methylamine, such as ammonium hydroxide alone or potassium carbonate in methanol.
Low Yield of Deprotected Product - Incomplete reaction. - Adsorption of the product to the solid support (for oligonucleotides). - Degradation of the product.- Ensure complete deprotection by optimizing reaction conditions. - After cleavage from the solid support, wash the support with the deprotection solution to recover any adsorbed product. - Use milder deprotection conditions to minimize degradation.

Experimental Protocols

Protocol 1: Deprotection of Benzoyl-LNA-A in an Oligonucleotide using AMA

This protocol is suitable for the rapid deprotection of LNA-A containing oligonucleotides synthesized on a solid support.

  • Preparation:

    • Prepare the AMA solution by mixing equal volumes of 30% aqueous ammonium hydroxide and 40% aqueous methylamine.

    • Ensure the oligonucleotide has been fully synthesized and the final DMT group has been removed (DMT-off).

  • Cleavage and Deprotection:

    • Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.

    • Add the AMA solution to the vial, ensuring the support is completely submerged. A typical volume is 1 mL for a 1 µmol synthesis.

    • Seal the vial tightly and place it in a heating block or oven at 65°C for 10-15 minutes.

  • Work-up:

    • Allow the vial to cool to room temperature.

    • Carefully transfer the supernatant containing the deprotected oligonucleotide to a new microcentrifuge tube.

    • Wash the solid support with 0.5 mL of 50% acetonitrile in water and combine the wash with the supernatant.

    • Dry the combined solution using a vacuum concentrator.

    • The resulting pellet contains the deprotected LNA oligonucleotide, which can be further purified by HPLC or other chromatographic methods.

Protocol 2: Mild Deprotection of Benzoyl-LNA-A Monomer using Potassium Carbonate

This protocol is recommended for the deprotection of the LNA-A monomer or for oligonucleotides containing sensitive functional groups.

  • Preparation:

    • Prepare a 0.05M solution of potassium carbonate in anhydrous methanol.

    • Dissolve the benzoyl-protected LNA-A monomer in a suitable volume of the potassium carbonate solution.

  • Deprotection:

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, neutralize the solution by adding a few drops of glacial acetic acid.

    • Evaporate the solvent under reduced pressure.

    • The crude product can be purified by silica gel chromatography to yield the deprotected LNA-A.

Quantitative Data Summary

The following table summarizes typical conditions and expected outcomes for the deprotection of benzoyl-LNA-A. Please note that yields can vary depending on the specific sequence and synthesis efficiency for oligonucleotides, and on the purity of the starting material for the monomer.

Method Reagent Temperature Time Typical Yield Notes
Fast Deprotection (Oligonucleotide) AMA (Ammonium Hydroxide/Methylamine)65°C10-15 min>90% (crude)Recommended to use Ac-dC to avoid side reactions.
Standard Deprotection (Oligonucleotide) Concentrated Ammonium Hydroxide55°C8-12 hours>90% (crude)Slower than AMA but avoids methylamine-related side reactions.
Mild Deprotection (Monomer/Sensitive Oligo) 0.05M Potassium Carbonate in MethanolRoom Temp.4-6 hours>85%Ideal for sensitive molecules to prevent degradation.

Visualizations

Troubleshooting Workflow for Benzoyl-LNA-A Deprotection

Deprotection_Troubleshooting start Start Deprotection check_completion Check for Complete Deprotection (HPLC/LC-MS) start->check_completion incomplete Incomplete Deprotection check_completion->incomplete No complete Deprotection Complete check_completion->complete Yes extend_time Increase Reaction Time/ Temperature (cautiously) incomplete->extend_time fresh_reagents Use Fresh Reagents incomplete->fresh_reagents extend_time->check_completion fresh_reagents->check_completion check_purity Check Purity (HPLC/LC-MS) complete->check_purity impure Side Products/ Degradation check_purity->impure No pure Pure Product check_purity->pure Yes milder_conditions Use Milder Conditions (e.g., K2CO3/MeOH) impure->milder_conditions check_cytosine Check for Cytosine Modification (if applicable) impure->check_cytosine milder_conditions->start check_cytosine->start

Caption: Troubleshooting workflow for benzoyl-LNA-A deprotection.

Logical Relationship of Deprotection Parameters

Deprotection_Parameters reagent Deprotection Reagent completeness Reaction Completeness reagent->completeness side_reactions Side Reactions/ Degradation reagent->side_reactions time Reaction Time time->completeness time->side_reactions temp Reaction Temperature temp->completeness temp->side_reactions purity Product Purity completeness->purity side_reactions->purity

Caption: Key parameters influencing benzoyl deprotection outcome.

References

Validation & Comparative

A Comparative Guide to LNA-A(Bz) Amidite and Standard DNA Phosphoramidites for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of oligonucleotide synthesis, the choice of phosphoramidite chemistry is paramount to the success of research, diagnostic, and therapeutic applications. While standard DNA phosphoramidites have long been the workhorse for producing synthetic DNA, the advent of modified nucleotides like Locked Nucleic Acid (LNA) has opened new avenues for creating oligonucleotides with enhanced properties. This guide provides an objective comparison of LNA-A(Bz) amidite and standard DNA phosphoramidites, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal building blocks for their specific needs.

At a Glance: Key Differences
FeatureThis compoundStandard DNA Phosphoramidites
Chemical Structure Bicyclic structure with a methylene bridge between the 2'-oxygen and 4'-carbon of the ribose sugar.Standard 2'-deoxyribose sugar.
Conformation Locked in a C3'-endo (RNA-like) conformation.Flexible, predominantly C2'-endo conformation.
Binding Affinity (Tm) Significantly higher affinity for complementary DNA and RNA strands.Standard affinity.
Mismatch Discrimination Superior ability to distinguish between perfectly matched and mismatched targets.Standard mismatch discrimination.
Nuclease Resistance Enhanced resistance to nuclease degradation.Susceptible to nuclease degradation.
Synthesis Coupling Time Longer coupling times required due to steric hindrance.Shorter, standard coupling times.

Performance Characteristics: A Deeper Dive

The unique structural features of this compound confer several performance advantages over standard DNA phosphoramidites, particularly in applications requiring high specificity and stability.

Enhanced Thermal Stability (Melting Temperature, Tm)

Oligonucleotides incorporating LNA monomers exhibit a significant increase in thermal stability when hybridized to their complementary DNA or RNA targets. This is quantified by the melting temperature (Tm), the temperature at which half of the duplex DNA dissociates. The locked C3'-endo conformation of the LNA sugar pre-organizes the phosphate backbone, leading to stronger base stacking and a more stable duplex.[1]

The increase in Tm is typically in the range of +1.5 to +8°C per LNA modification .[2] This allows for the design of shorter probes and primers with high melting temperatures, which is particularly advantageous for applications like real-time PCR and in situ hybridization.

Table 1: Impact of LNA Modifications on Oligonucleotide Melting Temperature (Tm)

Oligonucleotide TypeSequence (5' to 3')ComplementTm (°C)ΔTm per LNA (°C)
DNAGTG-ATA-TCATGA-TAT-CAC44.0-
LNA-modifiedGT G-AT A-T CATGA-TAT-CAC62.0+6.0
DNACAT-GTC-TAATTA-GAC-ATG40.0-
LNA-modifiedCA T-GT C-T AATTA-GAC-ATG58.0+6.0

Data is illustrative and compiled from typical reported increases in Tm. Actual Tm values are sequence and buffer dependent.

Superior Mismatch Discrimination

A critical feature of LNA-modified oligonucleotides is their exceptional ability to discriminate between perfectly matched and mismatched target sequences. The rigid structure of the LNA forces a greater destabilization of the duplex when a mismatch is present, resulting in a larger difference in melting temperature (ΔTm) between the perfect match and the mismatch compared to standard DNA probes. This high specificity is crucial for applications such as Single Nucleotide Polymorphism (SNP) genotyping.[3]

Table 2: Mismatch Discrimination of LNA vs. DNA Probes

Probe TypeTarget MatchMismatch TypeTm (°C)ΔTm (Perfect Match - Mismatch) (°C)
DNAPerfect Match-60.2-
DNAMismatchA•A51.88.4
LNAPerfect Match-72.5-
LNAMismatchA•A60.212.3

This data demonstrates a significant improvement in the ability to distinguish a single nucleotide difference with an LNA-modified probe.

Oligonucleotide Synthesis: A Comparative Workflow

While oligonucleotides containing LNA monomers can be synthesized using standard phosphoramidite chemistry on automated DNA synthesizers, there are key differences in the synthesis cycle compared to standard DNA phosphoramidites.[3] The bicyclic structure of LNA amidites introduces steric hindrance, which necessitates modifications to the standard protocol to ensure efficient synthesis.

Key Differences in the Synthesis Cycle
  • Coupling Time: LNA phosphoramidites are more sterically hindered than their DNA counterparts, requiring a longer coupling time to achieve high coupling efficiencies. While standard DNA phosphoramidites typically require a coupling time of about 30 seconds, LNA amidites often need extended coupling times of 3 to 15 minutes.[3]

  • Oxidation Time: The oxidation of the phosphite triester to the more stable phosphate triester is also slower for LNA linkages. A longer oxidation time is therefore recommended to ensure complete conversion.

Oligonucleotide_Synthesis_Workflow Figure 1: Comparative Oligonucleotide Synthesis Workflow cluster_DNA Standard DNA Synthesis cluster_LNA LNA-Modified Synthesis Deblocking_DNA Deblocking (DMT Removal) Coupling_DNA Coupling (~30 sec) Deblocking_DNA->Coupling_DNA Repeat n times Capping_DNA Capping Coupling_DNA->Capping_DNA Repeat n times Oxidation_DNA Oxidation Capping_DNA->Oxidation_DNA Repeat n times Oxidation_DNA->Deblocking_DNA Repeat n times end Cleavage & Deprotection Oxidation_DNA->end Deblocking_LNA Deblocking (DMT Removal) Coupling_LNA Coupling (3-15 min) Deblocking_LNA->Coupling_LNA Repeat n times Capping_LNA Capping Coupling_LNA->Capping_LNA Repeat n times Oxidation_LNA Oxidation (Longer) Capping_LNA->Oxidation_LNA Repeat n times Oxidation_LNA->Deblocking_LNA Repeat n times Oxidation_LNA->end start Start Synthesis start->Deblocking_DNA start->Deblocking_LNA

Figure 1: Comparative Oligonucleotide Synthesis Workflow

Experimental Protocols

Solid-Phase Oligonucleotide Synthesis

This protocol outlines the standard steps for solid-phase oligonucleotide synthesis using phosphoramidite chemistry on an automated synthesizer.

Materials:

  • This compound or standard DNA phosphoramidites

  • Solid support (e.g., CPG) with the initial nucleoside

  • Anhydrous acetonitrile

  • Activator solution (e.g., 5-ethylthio-1H-tetrazole)

  • Capping solution (e.g., acetic anhydride and N-methylimidazole)

  • Oxidizing solution (e.g., iodine/water/pyridine)

  • Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

  • Cleavage and deprotection solution (e.g., aqueous ammonia)

Methodology:

  • Preparation: Dissolve phosphoramidites in anhydrous acetonitrile to the desired concentration. Install all reagent bottles on the automated synthesizer.

  • Synthesis Cycle:

    • Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the solid support-bound nucleoside using the deblocking solution.

    • Coupling: The phosphoramidite is activated by the activator solution and coupled to the 5'-hydroxyl group of the growing oligonucleotide chain.

      • Standard DNA: ~30 seconds coupling time.

      • LNA: 3-15 minutes coupling time.

    • Capping: Any unreacted 5'-hydroxyl groups are capped to prevent the formation of deletion mutations in subsequent cycles.

    • Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester.

      • Standard DNA: Standard oxidation time.

      • LNA: A longer oxidation time is recommended.

  • Repeat: The synthesis cycle is repeated until the desired oligonucleotide sequence is assembled.

  • Cleavage and Deprotection: The completed oligonucleotide is cleaved from the solid support, and all protecting groups are removed by incubation with the cleavage and deprotection solution.

  • Purification: The crude oligonucleotide is purified using methods such as HPLC or PAGE.

Melting Temperature (Tm) Analysis

This protocol describes the determination of the melting temperature of an oligonucleotide duplex using a UV-Vis spectrophotometer with a thermal melt system.

Materials:

  • Purified oligonucleotide and its complementary strand

  • Melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0)

  • UV-Vis spectrophotometer with a Peltier temperature controller

Methodology:

  • Sample Preparation: Anneal the oligonucleotide with its complementary strand in the melting buffer by heating to 95°C for 5 minutes and then slowly cooling to room temperature.

  • Spectrophotometer Setup: Set the spectrophotometer to monitor absorbance at 260 nm. Program a temperature ramp from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) at a controlled rate (e.g., 1°C/minute).

  • Data Acquisition: Record the absorbance at 260 nm as the temperature increases.

  • Data Analysis: Plot the absorbance versus temperature to obtain a melting curve. The melting temperature (Tm) is determined as the temperature at which the absorbance is at the midpoint of the transition, which corresponds to the peak of the first derivative of the melting curve.

Visualizing the Fundamentals

The distinct properties of this compound stem from its unique chemical structure, which has a profound impact on the structure and stability of the resulting oligonucleotide duplexes.

Chemical_Structures Figure 2: Chemical Structures of Phosphoramidites cluster_DNA Standard DNA Phosphoramidite cluster_LNA This compound DNA_struct LNA_struct

Figure 2: Chemical Structures of Phosphoramidites

Figure 3: Enhanced Thermal Stability and Mismatch Discrimination of LNA

Conclusion

This compound offers significant advantages over standard DNA phosphoramidites for applications demanding high binding affinity, specificity, and nuclease resistance. The enhanced thermal stability and superior mismatch discrimination make LNA-modified oligonucleotides powerful tools in molecular diagnostics, such as in SNP genotyping and in situ hybridization, as well as in therapeutic applications like antisense therapy. However, these performance benefits come with considerations for the synthesis process, namely the requirement for longer coupling and oxidation times. For applications where standard performance is sufficient and cost is a primary driver, standard DNA phosphoramidites remain a robust and economical choice. Ultimately, the selection between this compound and standard DNA phosphoramidites should be guided by the specific performance requirements of the intended application.

References

A Head-to-Head Comparison: LNA vs. 2'-O-Methyl RNA Modifications in Oligonucleotide Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate chemical modifications is a critical determinant of the success of oligonucleotide-based therapeutics. Among the most widely employed modifications, Locked Nucleic Acid (LNA) and 2'-O-Methyl (2'-OMe) RNA stand out for their ability to enhance the properties of antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and other nucleic acid-based tools. This guide provides an objective comparison of LNA and 2'-OMe RNA modifications, supported by experimental data, to aid in the rational design of next-generation nucleic acid therapeutics.

This comprehensive guide delves into the key performance characteristics of LNA and 2'-OMe RNA, including their impact on binding affinity, nuclease resistance, and in vivo efficacy. Detailed experimental protocols for evaluating these parameters are also provided to facilitate reproducible research.

At a Glance: Key Differences

FeatureLocked Nucleic Acid (LNA)2'-O-Methyl (2'-OMe) RNA
Structure Ribose ring is "locked" in an A-form helix conformation by a methylene bridge between the 2'-O and 4'-C positions.A methyl group is attached to the 2'-hydroxyl group of the ribose sugar.
Binding Affinity (Tm) High to very high increase in melting temperature (+1.5 to +10°C per modification).[1][2][3]Moderate increase in melting temperature (<+1°C to +1.5°C per modification).[3][4]
Nuclease Resistance High resistance to enzymatic degradation.Enhanced resistance to enzymatic degradation.
RNase H Activation Not supported by full LNA oligonucleotides; requires a DNA gapmer design.Not supported; requires a DNA gapmer design for RNase H-mediated cleavage.
Toxicity Potential for hepatotoxicity, dependent on sequence and design.Generally well-tolerated with lower toxicity concerns compared to LNA.
Applications ASOs, siRNAs, probes, diagnostics.ASOs, siRNAs, miRNA inhibitors, splice-switching oligonucleotides.

Structural Modifications: A Tale of Two Ribose Rings

The fundamental difference between LNA and 2'-OMe RNA lies in the modification of the ribose sugar, which has profound implications for the oligonucleotide's conformation and hybridization properties.

ASO Antisense Oligonucleotide (ASO) (LNA or 2'-OMe 'wings' and DNA 'gap') Duplex ASO-mRNA Duplex Formation ASO->Duplex Hybridization mRNA Target mRNA mRNA->Duplex RNaseH RNase H Recruitment Duplex->RNaseH Cleavage mRNA Cleavage RNaseH->Cleavage Degradation mRNA Degradation Cleavage->Degradation Silencing Gene Silencing Degradation->Silencing Start Start: Oligonucleotide + Serum Incubation Incubate at 37°C Start->Incubation Sampling Collect Aliquots at Time Points Incubation->Sampling Stop Stop Reaction (e.g., with formamide buffer) Sampling->Stop PAGE Denaturing PAGE Stop->PAGE Stain Stain Gel PAGE->Stain Visualize Visualize and Quantify Bands Stain->Visualize End End: Determine Half-life Visualize->End

References

LNA vs. BNA Oligonucleotides: A Comparative Performance Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving landscape of oligonucleotide-based therapeutics and diagnostics, Locked Nucleic Acid (LNA) and Bridged Nucleic Acid (BNA) have emerged as leading chemical modifications to enhance the performance of synthetic oligonucleotides. Both modifications introduce a bridge in the ribose sugar moiety, locking it into a specific conformation that confers unique and advantageous properties. This guide provides a detailed comparison of LNA and BNA oligonucleotides, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal chemistry for their applications.

Key Performance Characteristics

The decision to use LNA or BNA modified oligonucleotides often depends on the specific requirements of the application, such as desired binding affinity, nuclease resistance, and toxicity profile. While both modifications significantly improve upon standard DNA and RNA oligonucleotides, there are subtle yet important differences in their performance.

Binding Affinity: Both LNA and BNA exhibit a high binding affinity for their complementary RNA and DNA targets. This is reflected in a significant increase in the melting temperature (Tm) of the resulting duplexes. Oligonucleotides containing 2',4'-BNA have been shown to perform as well as, and in some cases even better than, LNA-modified oligonucleotides in terms of target affinity.[1] The introduction of a 2',4'-BNA(NC) modification, a second-generation BNA, can lead to equal or higher binding affinity against an RNA complement compared to LNA.[2][3][4] An increase in Tm of +5 to +6°C per BNA modification when binding to complementary RNA has been reported.[1] For LNA, the Tm increase is typically in the range of +2 to +10°C per modification against RNA targets.

Nuclease Resistance: A critical factor for in vivo applications is the stability of oligonucleotides against enzymatic degradation. Both LNA and BNA modifications confer significant resistance to nucleases. BNA, particularly the 2',4'-BNA(NC) variant, has demonstrated immensely higher nuclease resistance, in some cases even surpassing that of phosphorothioate (S-oligo) analogues. LNA-modified oligonucleotides are also substantially more stable than unmodified DNA and are more stable than phosphorothioate DNA in human serum.

Specificity: The rigid conformation of both LNA and BNA enhances their ability to discriminate between perfectly matched and mismatched target sequences. 2',4'-BNA(NC) has been noted for its excellent single-mismatch discriminating power. LNA also exhibits mismatch discrimination equal or superior to native DNA.

In Vivo Efficacy and Toxicity: LNA-based antisense oligonucleotides have shown potent in vivo activity, including tumor growth inhibition in mouse models. However, hepatotoxicity has been a concern with some LNA-modified antisense oligonucleotides. In contrast, second-generation BNA (BNANC) containing oligonucleotides have been reported to exhibit lower toxicity compared to their LNA counterparts while maintaining high efficacy. Some studies have indicated that BNANC-containing gapmers induced less apoptosis than LNA-containing gapmers.

Quantitative Data Summary

The following tables summarize the key quantitative performance metrics for LNA and BNA oligonucleotides based on available experimental data.

Table 1: Binding Affinity (Melting Temperature, Tm)

ModificationTargetTm Increase per Modification (°C)Reference
LNA RNA+2 to +10
LNA DNA+1 to +8
BNA (2',4'-BNA) RNA+5 to +6
BNA (2',4'-BNANC) RNAEqual or higher than LNA
BNANC ssRNA4.7 to 7.0

Table 2: In Vitro Gene Silencing (IC50 Values)

OligonucleotideTarget GeneCell LineIC50 (nM)Reference
ApoB-LNA-14 Apolipoprotein B-Most potent in series
ApoB-NC-14 Apolipoprotein B-Most potent in series
2',4'-BNANC AONs (13, 14, 16-mer) Apolipoprotein B-Significantly stronger inhibition than LNA counterparts
2',4'-BNANC AON (20-mer) Apolipoprotein B-Worst IC50 despite highest affinity

Experimental Methodologies

The following sections outline typical experimental protocols used to evaluate the performance of LNA and BNA oligonucleotides.

Antisense Oligonucleotide (ASO) Treatment and Gene Expression Analysis

A common application for LNA and BNA is in antisense oligonucleotides (ASOs) designed to silence target gene expression.

Protocol:

  • Cell Culture: Human cell lines, such as HeLa or specific cancer cell lines, are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • ASO Transfection: Cells are seeded in multi-well plates and allowed to adhere. ASOs are then introduced into the cells, either unassisted (gymnotic delivery) or using a transfection reagent.

  • Incubation: Cells are incubated with the ASOs for a specified period, typically 24 to 72 hours.

  • RNA Isolation and qPCR: Total RNA is extracted from the cells. The expression level of the target mRNA is quantified using quantitative real-time PCR (qPCR), normalized to a housekeeping gene.

  • Protein Analysis (Western Blot): Cell lysates are prepared, and protein concentrations are determined. The expression level of the target protein is analyzed by Western blotting using a specific primary antibody, with a loading control like β-actin to ensure equal protein loading.

Nuclease Stability Assay

Protocol:

  • Oligonucleotide Incubation: LNA or BNA modified oligonucleotides are incubated in a solution containing nucleases, such as human serum or specific exonucleases/endonucleases.

  • Time-Course Sampling: Aliquots are taken at various time points.

  • Analysis: The integrity of the oligonucleotides is analyzed by methods like polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC) to determine the percentage of full-length, intact oligonucleotide remaining over time.

In Vivo Efficacy Studies

Protocol:

  • Animal Model: An appropriate animal model, often mice bearing human tumor xenografts, is used.

  • ASO Administration: ASOs are administered to the animals, for example, via intraperitoneal or intravenous injection, at various dosages.

  • Treatment Schedule: Treatment is carried out for a defined period, with regular monitoring of the animals' health and tumor growth.

  • Efficacy Assessment: Tumor volume is measured periodically. At the end of the study, tissues are collected for analysis of target gene and protein expression.

  • Toxicity Assessment: Animal weight, behavior, and blood chemistry (e.g., liver enzymes) are monitored to assess potential toxicity.

Visualizing the Mechanisms

To better understand the processes involved, the following diagrams illustrate the general mechanism of action for antisense oligonucleotides and a typical experimental workflow.

ASO_Mechanism cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DNA DNA pre_mRNA pre_mRNA DNA->pre_mRNA Transcription mRNA mRNA pre_mRNA->mRNA Splicing mRNA_ASO_complex mRNA:ASO Hybrid mRNA->mRNA_ASO_complex Protein Protein mRNA->Protein Translation ASO ASO ASO->mRNA_ASO_complex Degraded_mRNA mRNA Fragments mRNA_ASO_complex->Degraded_mRNA RNase H Cleavage RNase_H RNase_H RNase_H->mRNA_ASO_complex Ribosome Ribosome Ribosome->Protein

Caption: Mechanism of action for RNase H-dependent antisense oligonucleotides.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Cell Culture ASO_Transfection ASO Transfection Cell_Culture->ASO_Transfection Gene_Expression Gene Expression Analysis (qPCR, Western Blot) ASO_Transfection->Gene_Expression Nuclease_Stability Nuclease Stability Assay ASO_Transfection->Nuclease_Stability Animal_Model Animal Model Gene_Expression->Animal_Model Lead Candidate Selection ASO_Administration ASO Administration Animal_Model->ASO_Administration Efficacy_Toxicity Efficacy & Toxicity Assessment ASO_Administration->Efficacy_Toxicity

Caption: A typical workflow for the preclinical evaluation of LNA/BNA ASOs.

Conclusion

Both LNA and BNA are powerful tools for enhancing the properties of oligonucleotides for research, diagnostic, and therapeutic purposes. BNA, particularly the second-generation BNANC, appears to offer advantages in terms of nuclease resistance and potentially a more favorable toxicity profile compared to LNA, while maintaining or even exceeding its high binding affinity. The choice between LNA and BNA will ultimately depend on the specific experimental context and desired therapeutic window. Researchers are encouraged to consider the data presented here and conduct pilot studies to determine the optimal modification for their specific target and application.

References

A Researcher's Guide to the Validation of LNA Probes for In Situ Hybridization

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals leveraging in situ hybridization (ISH) to visualize RNA in its native cellular context, the choice of probe chemistry is paramount to achieving sensitive and specific results. Locked Nucleic Acid (LNA) probes have emerged as a powerful tool, offering significant advantages over traditional DNA and RNA probes. This guide provides an objective comparison of LNA probes with alternative technologies, supported by experimental data, and outlines detailed protocols for their validation.

Probing the Alternatives: A Comparative Overview

LNA probes are a class of nucleic acid analogs where the ribose sugar is conformationally locked by a methylene bridge, resulting in an unprecedented high affinity for their complementary DNA or RNA targets.[1][2] This structural feature confers several advantageous properties compared to other commonly used ISH probes.

Key Advantages of LNA Probes:

  • Enhanced Sensitivity and Specificity: The high binding affinity of LNA probes allows for the use of shorter probes while maintaining a high melting temperature (Tm), which significantly improves target specificity and reduces off-target hybridization.[3][4] This is particularly beneficial for the detection of short RNA targets like microRNAs (miRNAs) and for discriminating between closely related sequences.[1]

  • Superior Thermal Stability: LNA-RNA hybrids exhibit greater thermal stability compared to DNA-RNA hybrids, allowing for more stringent hybridization and washing conditions. This increased stringency minimizes background noise and enhances the signal-to-noise ratio.

  • Improved In Vivo and In Vitro Stability: The modified backbone of LNA probes makes them more resistant to enzymatic degradation, leading to higher stability in biological samples.

  • Robust Detection Regardless of GC Content: LNA probes have been shown to provide robust detection of miRNA sequences, irrespective of their GC content, overcoming a common challenge faced with conventional DNA probes.

A direct comparison with other probe types highlights the distinct advantages of LNA technology.

FeatureLNA ProbesDNA ProbesRNA Probes (Riboprobes)Morpholino Probes
Binding Affinity (Tm) Very HighModerateHighVery High
Specificity Very HighModerateHighVery High
Sensitivity Very HighModerate to LowHighHigh
Probe Length Short (12-25 nt)Variable (20-1000 bp)Long (200-1000 nt)Short (25 nt)
Enzymatic Stability HighLowLowVery High
Synthesis Chemical SynthesisChemical/Enzymatic SynthesisIn Vitro TranscriptionChemical Synthesis
Ease of Use HighModerateLabor-intensiveHigh

Quantitative Performance of LNA Probes

Experimental data consistently demonstrates the superior performance of LNA probes in ISH applications.

ParameterLNA Probe PerformanceConventional DNA Probe PerformanceCitation
Signal Intensity Dramatically improved signals; up to a 22-fold increase in fluorescence intensity observed for some targets.Significantly lower signal intensity, which can be lost under stringent conditions.
Thermal Stability Robust signal maintained even in high concentrations of formamide (e.g., 70%).Signal is often lost with increasing hybridization stringency.
Target Detection Enables detection of low-abundance miRNAs and specific splice variants.Often fails to detect low-abundance targets with sufficient signal.
Mismatch Discrimination Can discriminate between sequences with single-nucleotide differences.Poor discrimination of single-nucleotide mismatches.

Detailed Experimental Protocols for LNA Probe Validation

Rigorous validation is crucial to ensure the reliability of ISH results. The following protocols outline key experiments for validating the performance of LNA probes.

Specificity Validation using Control Probes

The specificity of an LNA probe should be confirmed using appropriate negative and positive controls.

a. Scrambled LNA Probe (Negative Control):

  • Objective: To assess non-specific binding of the LNA probe.

  • Methodology:

    • Design a scrambled LNA probe with the same length and base composition as the target probe but with a randomized sequence that has no known target in the organism of interest.

    • Perform the ISH experiment in parallel with the target LNA probe and the scrambled LNA probe on adjacent tissue sections or wells.

    • The scrambled probe should yield no or minimal signal, indicating that the signal from the target probe is specific.

b. Mismatch Control Probes:

  • Objective: To demonstrate the ability of the LNA probe to discriminate between perfectly matched and mismatched targets.

  • Methodology:

    • Synthesize LNA probes with one or more base mismatches to the target sequence.

    • Perform the ISH experiment under the same conditions as the perfectly matched probe.

    • A significant reduction or complete loss of signal with the mismatch probes confirms the high specificity of the LNA probe.

c. Positive Control Probe:

  • Objective: To confirm the integrity of the tissue and the ISH protocol.

  • Methodology:

    • Use an LNA probe targeting a ubiquitously expressed, well-characterized RNA, such as U6 snRNA.

    • A strong and expected staining pattern with the positive control probe validates the experimental setup.

Sensitivity Validation

a. Detection of Low-Abundance Targets:

  • Objective: To determine the ability of the LNA probe to detect RNAs expressed at low levels.

  • Methodology:

    • Select a target RNA known to be expressed at low levels, as confirmed by other methods like qRT-PCR.

    • Perform LNA-ISH and assess the signal intensity. The ability to detect a clear signal above background demonstrates the sensitivity of the probe.

b. Comparison with a Known "Gold Standard":

  • Objective: To compare the performance of the LNA probe against a well-established method.

  • Methodology:

    • Perform ISH for the same target using a validated riboprobe or another established method on adjacent tissue sections.

    • Compare the signal intensity, localization pattern, and signal-to-noise ratio. LNA probes are expected to show comparable or superior performance.

Visualizing the Validation Workflow

A structured workflow is essential for the systematic validation of LNA probes.

LNA_Probe_Validation_Workflow cluster_design Probe Design & Synthesis cluster_optimization Protocol Optimization cluster_validation Probe Validation cluster_results Results Target_Selection Target RNA Selection Probe_Design LNA Probe Design Target_Selection->Probe_Design Control_Design Control Probe Design (Scrambled, Mismatch) Probe_Design->Control_Design Synthesis Probe Synthesis & Labeling Control_Design->Synthesis Tissue_Prep Tissue Preparation & Fixation Synthesis->Tissue_Prep Hybridization_Opt Hybridization Condition Optimization (Temp, Time) Tissue_Prep->Hybridization_Opt Washing_Opt Washing Stringency Optimization Hybridization_Opt->Washing_Opt Specificity_Test Specificity Testing (Negative Controls) Washing_Opt->Specificity_Test Sensitivity_Test Sensitivity Testing (Positive Controls, Low-abundance targets) Specificity_Test->Sensitivity_Test Data_Analysis Data Acquisition & Analysis Sensitivity_Test->Data_Analysis Validated_Probe Validated LNA Probe Data_Analysis->Validated_Probe

Caption: Workflow for the design, optimization, and validation of LNA probes for in situ hybridization.

LNA Probes in Signaling Pathway Analysis

LNA-ISH is a valuable tool for studying the spatial expression of key components in signaling pathways. For example, investigating the localization of a specific miRNA that regulates a cancer-related pathway.

Signaling_Pathway_Example cluster_pathway Hypothetical Cancer Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Signaling_Cascade Downstream Signaling Cascade (e.g., MAPK/ERK) Receptor->Signaling_Cascade TF Transcription Factor Signaling_Cascade->TF Target_Gene Target Gene (e.g., Oncogene) TF->Target_Gene Transcription Protein Oncogenic Protein Target_Gene->Protein Translation Cell_Proliferation Cell Proliferation Protein->Cell_Proliferation miRNA Regulatory miRNA (Target for LNA-ISH) miRNA->Target_Gene Repression

Caption: LNA-ISH can visualize a regulatory miRNA's location within a cancer signaling pathway.

References

LNA-A(Bz) Amidite in qPCR Probes: A Performance Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals leveraging the precision of quantitative real-time PCR (qPCR), the choice of oligonucleotide chemistry is paramount to achieving reliable and sensitive results. Locked Nucleic Acid (LNA) modified probes, synthesized using monomers like LNA-A(Bz) amidite, have emerged as a powerful alternative to traditional DNA-based probes. This guide provides an objective comparison of the performance of LNA-containing qPCR probes against other common probe technologies, supported by experimental data and detailed protocols.

Enhanced Hybridization and Specificity with LNA Chemistry

LNA nucleosides, including this compound, feature a methylene bridge that locks the ribose ring in a C3'-endo conformation. This structural constraint pre-organizes the phosphate backbone, leading to a significant increase in the thermal stability (Tm) of the probe-target duplex.[1][2][3][4][5] This enhanced binding affinity allows for the design of shorter probes with higher specificity, which is particularly advantageous for challenging applications such as single nucleotide polymorphism (SNP) genotyping and the detection of AT-rich sequences. The increased Tm, typically 2-8°C per LNA modification, enables more stringent reaction conditions, reducing non-specific binding and improving the signal-to-noise ratio.

Performance Comparison: LNA Probes vs. Alternatives

The performance of LNA probes has been benchmarked against other widely used qPCR probe technologies, most notably Minor Groove Binder (MGB) probes and traditional DNA probes.

LNA Probes vs. MGB Probes

A key study directly compared the performance of LNA and MGB probes in 5'-nuclease PCR assays for the detection of Staphylococcal enterotoxin genes. The results demonstrated that LNA probes are a specific and sensitive alternative to the well-established MGB probes. The study found that the sensitivity and specificity of the LNA and MGB methods were equivalent. While both technologies allow for the use of shorter, more specific probes due to increased duplex stability, LNA technology offers the flexibility of incorporating modifications at any position within the oligonucleotide sequence.

Performance MetricLNA ProbesMGB ProbesStandard DNA Probes
Melting Temperature (Tm) Significantly IncreasedIncreasedStandard
Probe Length ShorterShorterLonger
Specificity HighHighModerate
Sensitivity HighHighModerate
Mismatch Discrimination ExcellentGoodFair
Design Flexibility High (internal & end modifications)Moderate (3' end modification)High

Table 1: Comparative Performance of qPCR Probe Chemistries. This table summarizes the key performance characteristics of LNA probes compared to MGB and standard DNA probes. LNA probes offer a compelling combination of high thermal stability, allowing for shorter and more specific probe designs, which translates to improved sensitivity and mismatch discrimination in qPCR assays.

LNA Probes vs. Standard DNA Probes

Studies have shown that the incorporation of LNA monomers into qPCR probes leads to a significant increase in detection sensitivity compared to standard DNA probes. In one study, a combination of LNA-based primers and an LNA-based TaqMan probe increased the detection sensitivity by more than 100-fold compared to using conventional DNA oligonucleotides. This enhanced sensitivity is attributed to the higher binding affinity of LNA probes, which leads to more efficient hybridization to the target sequence.

Experimental Protocols

General qPCR Protocol using LNA Probes

This protocol provides a general framework for performing qPCR using LNA-modified probes. Optimization of primer and probe concentrations, as well as annealing temperatures, is recommended for each new assay.

1. Reaction Setup:

  • Prepare a master mix containing the following components per reaction (volumes can be scaled):

    • 10 µL 2x qPCR Master Mix

    • 1 µL Forward Primer (10 µM)

    • 1 µL Reverse Primer (10 µM)

    • 0.5 µL LNA Probe (10 µM)

    • PCR-grade water to a final volume of 15 µL

  • Aliquot 15 µL of the master mix into each PCR tube or well.

  • Add 5 µL of template DNA (cDNA or gDNA) to each reaction.

  • Include no-template controls (NTCs) by adding 5 µL of PCR-grade water instead of template.

2. Thermal Cycling Conditions:

  • Initial Denaturation: 95°C for 10 minutes

  • Cycling (40 cycles):

    • Denaturation: 95°C for 15 seconds

    • Annealing/Extension: 60°C for 60 seconds (acquire fluorescence data at this step)

Note: The annealing temperature may need to be optimized based on the specific Tm of the LNA probe and primers.

Visualizing the qPCR Workflow and LNA Mechanism

The following diagrams illustrate the qPCR workflow and the underlying mechanism of LNA-enhanced hybridization.

qPCR_Workflow cluster_prep Reaction Preparation cluster_amplification qPCR Amplification & Detection cluster_analysis Data Analysis prep_master_mix Prepare Master Mix (Master Mix, Primers, LNA Probe) add_template Add Template DNA prep_master_mix->add_template initial_denaturation Initial Denaturation (95°C) add_template->initial_denaturation cycling Cycling (40x) initial_denaturation->cycling denaturation Denaturation (95°C) annealing_extension Annealing/Extension (60°C) Fluorescence Detection denaturation->annealing_extension Anneal & Extend annealing_extension->denaturation Next Cycle amplification_plot Generate Amplification Plot annealing_extension->amplification_plot cq_determination Determine Cq Values amplification_plot->cq_determination quantification Quantify Target Nucleic Acid cq_determination->quantification

Caption: A generalized workflow for a qPCR experiment using LNA probes.

Caption: The structural basis for the enhanced performance of LNA probes.

Conclusion

The use of this compound in the synthesis of qPCR probes provides a robust and reliable method for enhancing assay performance. The resulting LNA-modified probes offer significant advantages in terms of thermal stability, specificity, and sensitivity when compared to standard DNA probes. Their performance is comparable to other high-performance chemistries like MGB probes, with the added benefit of greater design flexibility. For researchers seeking to optimize their qPCR assays, particularly for challenging applications like SNP genotyping or low-abundance transcript detection, LNA technology represents a valuable and powerful tool.

References

LNA Probes Outshine Traditional DNA in Mismatch Discrimination: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals striving for unparalleled accuracy in nucleic acid detection, Locked Nucleic Acid (LNA) containing probes offer a significant leap forward in mismatch discrimination. This guide provides an objective comparison of LNA probes against traditional DNA probes, supported by experimental data, to empower informed decisions in assay design and development.

Locked Nucleic Acid (LNA) is a modified RNA nucleotide analogue where a methylene bridge connects the 2' oxygen and the 4' carbon of the ribose ring. This "locked" conformation significantly enhances the binding affinity of LNA oligonucleotides to their complementary DNA or RNA targets. This increased affinity is the cornerstone of their superior performance in discriminating single nucleotide polymorphisms (SNPs) and other mismatches, a critical requirement in applications such as genotyping, mutation detection, and allele-specific quantification.

Superior Mismatch Discrimination with LNA Probes

The defining characteristic of LNA probes in mismatch discrimination is the substantial difference in melting temperature (ΔTm) observed between a perfectly matched target and a target with a single base mismatch.[1] This large ΔTm, often around 20°C for single mismatches, provides a clear and robust signal for distinguishing between alleles, a feat not achievable with standard DNA probes where the ΔTm is typically small (0.5–3°C).[1][2]

The enhanced specificity of LNA probes allows for the use of shorter probe sequences, typically around 12 nucleotides, without compromising on high melting temperatures (recommended Tm of approximately 65°C).[3] This is a distinct advantage in regions where longer probe design is challenging.

Quantitative Performance Data

The following tables summarize the quantitative data from various studies, highlighting the superior performance of LNA-containing probes in mismatch discrimination compared to conventional DNA probes.

Table 1: Comparison of Melting Temperatures (Tm) and ΔTm for DNA and LNA Probes with a Single Mismatch.

Probe TypeSequence ContextPerfect Match Tm (°C)Mismatch TypeMismatched Tm (°C)ΔTm (°C) Reference
DNA-txc-55.2A•A46.88.4 [1]
LNA-t(L)x(L)c-68.5A•A56.212.3
DNA-txc-55.2G•T48.96.3
LNA-t(L)x(L)c-68.5G•T63.05.5

LNA modifications are denoted by (L). Data shows that while LNA modification increases the overall Tm, the ΔTm for the A•A mismatch is significantly enhanced, whereas for the G•T mismatch, it is slightly reduced in this specific context.

Table 2: Impact of LNA Position on Mismatch Discrimination (ΔTm).

LNA Position Relative to MismatchA•A Mismatch ΔTm (°C)G•T Mismatch ΔTm (°C)Reference
No LNA (DNA probe)8.46.3
LNA at mismatch and flanking bases12.35.5

This table illustrates that the strategic placement of LNA bases is crucial for maximizing mismatch discrimination, and the effect can be sequence-dependent.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating these findings. Below are outlines of common experimental protocols where LNA probes are employed for mismatch discrimination.

Allele-Specific PCR (AS-PCR) with LNA Primers

Allele-specific PCR is a technique used to detect single nucleotide polymorphisms. The specificity of this method can be dramatically improved by incorporating LNA bases at the 3'-end of the primers.

Protocol Outline:

  • Primer Design: Design allele-specific forward primers with an LNA base at the 3'-terminus corresponding to the SNP. A common reverse primer is also designed.

  • PCR Reaction Setup: Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and the allele-specific LNA primer and common reverse primer.

  • Thermal Cycling: Perform PCR with an initial denaturation step, followed by multiple cycles of denaturation, annealing, and extension. The annealing temperature should be optimized for the specific LNA primers.

  • Product Analysis: Analyze the PCR products by gel electrophoresis or real-time PCR using a fluorescent dye or probe. The presence of a PCR product indicates the presence of the specific allele.

SNP Genotyping using LNA Probes and Fluorescence Polarization (FP)

This homogeneous assay relies on the change in fluorescence polarization of a dye-labeled LNA probe upon hybridization to its target.

Protocol Outline:

  • Probe Design: Synthesize short, fluorescently labeled (e.g., with rhodamine) LNA probes (e.g., hexamers) complementary to the SNP site.

  • PCR Amplification: Amplify the genomic region containing the SNP using standard PCR.

  • Hybridization: Add the fluorescently labeled LNA probe to the PCR product.

  • Fluorescence Polarization Measurement: Measure the fluorescence polarization of the sample. An increase in FP indicates hybridization of the probe to the target DNA.

  • Genotype Determination: By using two different fluorescently labeled LNA probes, one for each allele, the genotype of the sample can be determined based on the FP signals.

Visualizing the Mechanism and Workflow

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the underlying principles and experimental steps.

LNA_Mismatch_Discrimination cluster_0 Perfect Match cluster_1 Mismatch LNA_Probe LNA Probe Target_DNA_PM Perfectly Matched Target DNA LNA_Probe->Target_DNA_PM Hybridization Stable_Duplex High Tm Stable Duplex Target_DNA_PM->Stable_Duplex Strong Binding LNA_Probe_MM LNA Probe Target_DNA_MM Mismatched Target DNA LNA_Probe_MM->Target_DNA_MM Hybridization Unstable_Duplex Low Tm Unstable Duplex Target_DNA_MM->Unstable_Duplex Weak Binding

Caption: Mechanism of LNA-enhanced mismatch discrimination.

AS_PCR_Workflow Start Start: SNP Genotyping Primer_Design Design Allele-Specific LNA Primers (3' LNA) Start->Primer_Design PCR_Setup Set up PCR Reaction Primer_Design->PCR_Setup Thermal_Cycling Perform Thermal Cycling PCR_Setup->Thermal_Cycling Analysis Analyze PCR Products (Gel or Real-Time) Thermal_Cycling->Analysis Result Determine Allele Presence Analysis->Result

Caption: Workflow for Allele-Specific PCR using LNA primers.

Conclusion

The incorporation of Locked Nucleic Acids into oligonucleotide probes represents a significant advancement in technologies requiring high-level mismatch discrimination. The enhanced binding affinity and the resulting large ΔTm between perfect matches and mismatches make LNA probes a superior choice for applications such as SNP genotyping, mutation detection, and allele-specific quantification. By understanding the principles of LNA technology and following optimized experimental protocols, researchers can achieve a level of specificity and reliability previously unattainable with traditional DNA probes. This guide provides a foundational understanding and practical data to facilitate the adoption of this powerful technology.

References

LNA-Modified Oligonucleotides: A Superior Defense Against Nuclease Degradation

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers on the enhanced stability of Locked Nucleic Acid (LNA)-modified oligonucleotides, supported by experimental data and detailed protocols.

In the realm of oligonucleotide-based therapeutics and diagnostics, achieving stability in biological fluids is a paramount challenge. Unmodified DNA and RNA oligonucleotides are swiftly degraded by nucleases, limiting their efficacy. Locked Nucleic Acid (LNA) modifications have emerged as a powerful solution, offering exceptional resistance to nuclease digestion. This guide provides an objective comparison of the nuclease resistance of LNA-modified oligonucleotides against other common modifications, supported by experimental findings.

Superior Stability of LNA Oligonucleotides in Nuclease-Rich Environments

LNA nucleotides contain a methylene bridge that locks the ribose ring in a C3'-endo conformation, a feature that significantly enhances their binding affinity and, crucially, their resistance to enzymatic degradation.[1] This structural constraint protects the phosphodiester backbone from the catalytic activity of both exonucleases, which degrade nucleic acids from the ends, and endonucleases, which cleave within the sequence.[2][3]

Experimental data consistently demonstrates the superior stability of LNA-modified oligonucleotides when compared to unmodified DNA/RNA, as well as other chemically modified analogues like phosphorothioates (PS) and 2'-O-methyl (2'-OMe) RNA.

Quantitative Comparison of Oligonucleotide Half-Life in Human Serum

The following table summarizes the half-life of various oligonucleotide modifications in human serum, providing a clear quantitative measure of their relative nuclease resistance.

Oligonucleotide ModificationHalf-Life (t½) in Human SerumKey Findings
Unmodified DNA ~1.5 hours[4]Rapidly degraded, limiting in vivo applications.
Phosphorothioate (PS) ~10 hours[5]Offers moderate protection against nucleases.
2'-O-methyl RNA (gapmer) ~12 hoursProvides a slight improvement in stability over phosphorothioates.
LNA/DNA (gapmer) ~15 hours Demonstrates a 10-fold increase in stability compared to unmodified DNA and is significantly more stable than both PS and 2'-O-methyl modifications.
LNA (fully modified) Highly ResistantFully modified LNA oligonucleotides show complete stability against certain 3'-exonucleases.

Studies have shown that incorporating as few as three LNA monomers at each end of a DNA oligonucleotide (a "gapmer" design) is sufficient to increase its half-life in human serum by tenfold, from approximately 1.5 hours to 15 hours. These LNA/DNA chimeras are demonstrably more stable than isosequential phosphorothioates and 2'-O-methyl gapmers, which have reported half-lives of 10 and 12 hours, respectively. Furthermore, oligonucleotides with LNA nucleotides at their ends have been reported to be more stable in human serum than those with phosphorothioate DNA gaps flanked by 2'-O-methyl-RNA.

Experimental Protocols for Assessing Nuclease Resistance

Accurate evaluation of nuclease resistance is critical for the development of oligonucleotide therapeutics. The following are detailed methodologies for commonly performed assays.

Serum Stability Assay

This assay evaluates the stability of oligonucleotides in a biologically relevant medium containing a complex mixture of nucleases.

Materials:

  • LNA-modified oligonucleotide and control oligonucleotides (e.g., unmodified DNA, PS-modified)

  • Fetal Bovine Serum (FBS) or Human Serum

  • Nuclease-free water

  • Phosphate-buffered saline (PBS)

  • RNA loading dye

  • Polyacrylamide gel (e.g., 15-20%)

  • TBE or TAE running buffer

  • Gel staining solution (e.g., SYBR Gold)

  • Gel imaging system

Procedure:

  • Preparation: Resuspend oligonucleotides in nuclease-free water to a desired stock concentration (e.g., 200 µM).

  • Reaction Setup: For each time point (e.g., 0, 1, 4, 8, 24 hours), prepare a reaction mixture containing the oligonucleotide (final concentration e.g., 5 µM) and 50% FBS in a total volume of 20 µL.

  • Incubation: Incubate the reaction tubes at 37°C.

  • Sample Collection: At each designated time point, stop the reaction by adding an equal volume of loading dye and placing the tube on ice or immediately freezing it at -20°C to halt nuclease activity.

  • Gel Electrophoresis: Load the samples onto a polyacrylamide gel and run the electrophoresis in TBE or TAE buffer to separate the intact oligonucleotide from degradation products.

  • Visualization and Analysis: Stain the gel with a fluorescent dye and visualize it using a gel imaging system. The intensity of the band corresponding to the full-length oligonucleotide is quantified to determine the percentage of intact oligonucleotide remaining at each time point. The half-life can then be calculated from these values.

3'-Exonuclease Stability Assay (Snake Venom Phosphodiesterase)

This assay assesses the stability of oligonucleotides against a specific 3' → 5' exonuclease.

Materials:

  • LNA-modified and control oligonucleotides

  • Snake Venom Phosphodiesterase I (SVPD)

  • Reaction Buffer (optimized for SVPD activity)

  • Nuclease-free water

  • Loading dye

  • Polyacrylamide gel

  • TBE or TAE running buffer

  • Gel staining solution

  • Gel imaging system

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the oligonucleotide, SVPD enzyme, and reaction buffer.

  • Incubation: Incubate the reaction at 37°C for various time points.

  • Analysis: Stop the reaction and analyze the degradation products by polyacrylamide gel electrophoresis as described in the serum stability assay. Fully modified LNA oligonucleotides have been reported to show complete stability against SVPD.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for evaluating the nuclease resistance of oligonucleotides.

Nuclease_Resistance_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Oligo Oligonucleotide (LNA-modified & Controls) Reaction_Mix Reaction Mixture Oligo->Reaction_Mix Nuclease_Source Nuclease Source (Serum or Enzyme) Nuclease_Source->Reaction_Mix Incubate Incubate at 37°C (Time Course) Reaction_Mix->Incubate Stop_Reaction Stop Reaction (Add Loading Dye/Freeze) Incubate->Stop_Reaction PAGE Polyacrylamide Gel Electrophoresis (PAGE) Stop_Reaction->PAGE Visualize Stain & Visualize Gel PAGE->Visualize Quantify Quantify Intact Oligo & Calculate Half-life Visualize->Quantify

Caption: Experimental workflow for assessing oligonucleotide nuclease stability.

Conclusion

The incorporation of LNA monomers into oligonucleotides provides a robust strategy to overcome the challenge of nuclease degradation. As demonstrated by comparative data, LNA-modified oligonucleotides, particularly in a gapmer design, exhibit significantly enhanced stability in serum compared to unmodified oligonucleotides and other common modifications like phosphorothioates and 2'-O-methyl RNA. This superior nuclease resistance, coupled with their high binding affinity, makes LNA-modified oligonucleotides a premier choice for the development of potent and durable antisense therapies, siRNAs, and diagnostic probes. Researchers and drug developers can confidently utilize LNA technology to advance their nucleic acid-based projects, benefiting from the prolonged biological activity and improved pharmacokinetic profiles these modifications offer.

References

A Head-to-Head Comparison of Locked Nucleic Acid (LNA) and Other High-Affinity Oligonucleotide Analogs

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of genetic medicine and molecular diagnostics, the demand for oligonucleotide-based tools with superior affinity, specificity, and stability has driven the development of numerous nucleic acid analogs. Locked Nucleic Acid (LNA) has emerged as a prominent contender, distinguished by its unprecedented binding affinity to complementary DNA and RNA strands. This guide provides an objective, data-driven comparison of LNA against other leading high-affinity analogs, including Peptide Nucleic Acids (PNA), Phosphorodiamidate Morpholino Oligos (PMO), and 2'-O-Methyl RNA (2'-O-Me), to assist researchers in selecting the optimal chemistry for their application.

The defining feature of LNA is the methylene bridge that connects the 2'-oxygen to the 4'-carbon of the ribose sugar, locking the furanose ring into a rigid C3'-endo conformation.[1] This pre-organized structure minimizes the entropic penalty of hybridization, resulting in a significant increase in thermal stability and binding affinity.[2] Different chemical modifications confer specific properties; for instance, LNA, PMO, PNA, 2'-F, and 2'-O-Methoxyethyl (2'-MOE) are all known to increase binding affinity to a target sequence.[3]

Quantitative Performance Comparison

The efficacy of oligonucleotide analogs can be quantified through several key performance indicators: binding affinity (measured by melting temperature, Tm), in vitro potency (often measured by IC50 or functional output like exon skipping), and nuclease resistance.

Table 1: Binding Affinity (Melting Temperature)

Melting temperature (Tm) is the temperature at which half of the oligonucleotide duplex dissociates. A higher ΔTm per modification indicates a more significant increase in binding affinity compared to an unmodified DNA-RNA duplex.

AnalogΔTm per Modification (vs. DNA/RNA)Key CharacteristicsCitations
LNA +2 to +10 °CUnprecedented thermal stability due to rigid C3'-endo conformation.[1]
2'-O-Me RNA +1 to +1.5 °CFlexible modification, enhances affinity but to a lesser extent than LNA.
PNA HighNeutral backbone eliminates electrostatic repulsion, leading to very stable duplexes.
Morpholino (PMO) HighNeutral backbone, similar to PNA, confers high binding affinity.
Invader/INA Up to +8 °CUtilizes intercalating pyrene moieties to achieve exceptionally high affinity.
Table 2: In Vitro Potency & Efficacy

The biological activity of these analogs is often assessed in cell-based assays. The data below is derived from distinct studies and is intended for relative comparison.

AnalogAssay TypeResultKey FindingsCitations
LNA Exon Skipping (DMD)98% exon skipping in patient myotubes.Demonstrated the highest efficiency in this comparative study.
2'-O-Me PS Exon Skipping (DMD)75% exon skipping in patient myotubes.Showed high efficiency, though lower than LNA in this context.
Morpholino Exon Skipping (DMD)5% exon skipping in patient myotubes.Was only moderately effective in this specific exon-skipping assay.
LNA Antisense Inhibition (VR1)IC50: 0.4 nM 550-fold more potent than 2'-O-Me in this antisense application.
2'-O-Me RNA Antisense Inhibition (VR1)IC50: ~220 nM Lower potency compared to LNA for RNase H-dependent knockdown.
Morpholino Translation InhibitionHigh EfficacyProvides high efficacy and specificity, particularly at higher concentrations.
Table 3: Nuclease Resistance

Stability in the presence of nucleases is critical for in vivo applications. Unmodified oligonucleotides are rapidly degraded, with half-lives as short as 5-30 minutes in biological matrices.

AnalogNuclease ResistanceMechanism of ActionCitations
LNA High The locked sugar conformation and phosphodiester backbone provide significant protection against exonucleases and endonucleases.
2'-O-Me RNA Moderate The 2' modification provides steric hindrance against nuclease attack.
PNA Very High The artificial peptide backbone is not recognized by nucleases.
Morpholino (PMO) Very High The phosphorodiamidate morpholino backbone is resistant to degradation by nucleases.
Phosphorothioate (PS) High A common backbone modification where a non-bridging oxygen is replaced by sulfur, increasing nuclease resistance.

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of action and experimental processes is crucial for understanding the application of these analogs.

cluster_0 Antisense Mechanisms aso Antisense Oligonucleotide (ASO) (LNA, 2'-O-Me, PMO, PNA) duplex ASO:mRNA Duplex aso->duplex Hybridization mrna Target mRNA mrna->duplex rnase_h RNase H Cleavage (Gapmers: LNA/DNA) duplex->rnase_h Recruits RNase H translation_block Translational Arrest (PMO, PNA, full LNA) duplex->translation_block Blocks Ribosome splice_mod Splice Modulation (Alters protein isoform) duplex->splice_mod Blocks Splice Site degradation mRNA Cleavage & Target Downregulation rnase_h->degradation ribosome Ribosome

Caption: Mechanisms of Antisense Oligonucleotide Action.

cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation start Oligonucleotide Design (LNA, PNA, 2'-O-Me, etc.) synthesis Chemical Synthesis & Purification start->synthesis tm_assay Binding Affinity (Thermal Melt Assay) synthesis->tm_assay Characterization stability_assay Nuclease Resistance (Serum Stability Assay) synthesis->stability_assay Characterization potency_assay Potency & Specificity (Cell Culture Assays, e.g., qPCR, Western Blot) synthesis->potency_assay Characterization lead_selection Lead Candidate Selection tm_assay->lead_selection stability_assay->lead_selection potency_assay->lead_selection pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) lead_selection->pk_pd efficacy Efficacy in Animal Model pk_pd->efficacy toxicity Toxicology Assessment efficacy->toxicity result Preclinical Candidate toxicity->result

Caption: Experimental Workflow for Analog Comparison.

Experimental Protocols

The following are summarized methodologies for key experiments used to evaluate and compare oligonucleotide analogs.

Thermal Melt Analysis (Tm Determination)

This assay quantifies the thermal stability of the duplex formed between the oligonucleotide analog and its complementary RNA or DNA target.

  • Objective: To determine the melting temperature (Tm), the point at which 50% of the duplex has dissociated.

  • Principle: Single-stranded nucleic acids absorb more UV light at 260 nm than double-stranded ones (hyperchromic effect). A UV-Vis spectrophotometer with a temperature-controlled cell holder is used to monitor the change in absorbance as the temperature is slowly increased.

  • Methodology:

    • Duplex Formation: Equimolar amounts of the oligonucleotide analog and its complementary target strand are combined in an annealing buffer (typically containing 1 M NaCl, 10-20 mM sodium phosphate or sodium cacodylate, and 0.5 mM EDTA, pH 7.0). The solution is heated to 90°C and then slowly cooled to room temperature to facilitate annealing.

    • Measurement: The sample is placed in a quartz cuvette inside the spectrophotometer. The temperature is ramped up from a starting point (e.g., 20°C) to a final point (e.g., 80-90°C) at a controlled rate (e.g., 1°C/minute).

    • Data Analysis: Absorbance at 260 nm is plotted against temperature. The Tm is identified as the temperature at the midpoint of the transition between the lower (duplex) and upper (single-stranded) plateaus of the resulting sigmoidal curve. This is often calculated from the peak of the first derivative of the melting curve.

Serum Stability (Nuclease Resistance) Assay

This assay assesses the resistance of an oligonucleotide analog to degradation by nucleases present in serum.

  • Objective: To determine the half-life and degradation kinetics of an oligonucleotide in a biologically relevant matrix.

  • Principle: The oligonucleotide is incubated in serum for various time points. The amount of intact oligonucleotide remaining at each point is quantified, typically by gel electrophoresis or liquid chromatography-mass spectrometry (LC-MS).

  • Methodology:

    • Incubation: A known amount of the oligonucleotide (e.g., 50 pmol) is incubated in a solution containing serum, such as 50% Fetal Bovine Serum (FBS), at 37°C. Aliquots are taken at multiple time points (e.g., 0, 1, 4, 8, 24 hours).

    • Reaction Quenching: The degradation reaction in each aliquot is stopped by adding a quenching solution (e.g., EDTA to chelate divalent cations required by nucleases) and/or by flash-freezing.

    • Analysis by Gel Electrophoresis: The samples are run on a polyacrylamide gel (e.g., 15% polyacrylamide glycerol-tolerant gel). The gel is stained (e.g., with SYBR Gold), and the intensity of the band corresponding to the full-length, intact oligonucleotide is quantified.

    • Analysis by LC-MS: For more precise quantification and identification of metabolites, samples can be analyzed by LC-MS, which separates the full-length product from its degradation products.

    • Data Analysis: The percentage of intact oligonucleotide is plotted against time to determine the degradation profile and calculate the half-life.

In Vitro Potency Assay (e.g., Antisense-Mediated Knockdown)

This type of assay measures the biological activity of the oligonucleotide in a cellular context.

  • Objective: To quantify the dose-dependent ability of an antisense oligonucleotide to reduce the expression of its target gene.

  • Principle: Cells expressing the target gene are treated with varying concentrations of the oligonucleotide. After an incubation period, the levels of the target mRNA or protein are measured to determine the extent of knockdown.

  • Methodology:

    • Cell Culture and Transfection: A suitable cell line is cultured. Cells are then treated with the oligonucleotide, often using a transfection reagent to facilitate cellular uptake, across a range of concentrations (e.g., 0.1 nM to 100 nM).

    • Incubation: Cells are incubated for a period sufficient to allow for mRNA and protein turnover (typically 24-72 hours).

    • Target Quantification (mRNA): RNA is extracted from the cells, and the level of the target mRNA is quantified using reverse transcription-quantitative PCR (RT-qPCR). Gene expression is normalized to a stable housekeeping gene.

    • Target Quantification (Protein): Protein is extracted from the cells, and the level of the target protein is quantified using methods like Western Blot or an enzyme-linked immunosorbent assay (ELISA).

    • Data Analysis: A dose-response curve is generated by plotting the percentage of target knockdown against the oligonucleotide concentration. The IC50 value (the concentration at which 50% of the target is inhibited) is calculated to represent the potency of the analog.

References

Unveiling Specificity: A Comparative Guide to LNA, DNA, and RNA Probes in Fluorescence In Situ Hybridization (FISH)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to enhance the precision of their cellular imaging, this guide provides a comprehensive cross-validation of Locked Nucleic Acid (LNA) probes against traditional DNA and RNA probes in Fluorescence In Situ Hybridization (FISH) experiments. We delve into the performance characteristics, experimental protocols, and the underlying structural advantages of LNA technology, supported by comparative data and detailed methodologies.

Locked Nucleic Acid (LNA) probes represent a significant advancement in nucleic acid-based technologies, offering superior performance in applications demanding high specificity and signal intensity.[1][2][3] Unlike traditional DNA and RNA probes, LNA oligonucleotides contain modified residues where a methylene bridge locks the ribose ring in an ideal conformation for Watson-Crick base pairing.[4] This structural constraint dramatically increases the thermal stability of the probe-target duplex, leading to enhanced specificity and the ability to discriminate even single nucleotide mismatches.[1] This guide will explore these advantages in the context of FISH, a powerful technique for visualizing nucleic acid sequences within their cellular environment.

Performance Characteristics: LNA vs. DNA vs. RNA Probes

The choice of probe is a critical parameter for the success of any FISH experiment. The following table summarizes the key performance characteristics of LNA, DNA, and RNA probes, highlighting the advantages conferred by the LNA modification.

FeatureLNA ProbesDNA ProbesRNA Probes
Binding Affinity Exceptionally HighModerateHigh (RNA-RNA duplexes are more stable than DNA-DNA)
Thermal Stability (Tm) Significantly Increased (ΔTm of +2 to +10°C per LNA monomer)BaselineHigher than DNA
Specificity Very High; excellent mismatch discriminationModerate; can be challenging for closely related sequencesHigh, but can be prone to non-specific binding
Hybridization Time Short (often less than 1 hour)Typically several hours to overnightSeveral hours to overnight
Probe Length Shorter probes (20-25 nucleotides) are effectiveLonger probes (20-1000 bp) often required for sufficient signalVariable, often longer than LNA probes
Signal-to-Noise Ratio HighVariable, can be lower due to non-specific bindingCan be high, but background can be an issue
Design Considerations Requires careful design to balance LNA content and avoid self-complementarityStandard oligonucleotide design principles applyProne to degradation by RNases; requires RNase-free handling
Nuclease Resistance HighSusceptible to DNasesHighly susceptible to RNases

Experimental Protocols for Cross-Validation

To objectively assess the specificity of LNA probes, a cross-validation experiment can be performed alongside traditional DNA and RNA probes targeting the same sequence. Below are detailed protocols for such a comparison.

I. Probe Design and Synthesis
  • Target Selection: Identify a specific DNA or RNA sequence of interest within the target cells.

  • Probe Design:

    • LNA Probe: Design a 20-25 nucleotide probe with a GC content of 30-60%. Incorporate LNA bases strategically to achieve a melting temperature (Tm) of approximately 75-90°C. Avoid stretches of more than four consecutive LNA bases and three or more G's or C's.

    • DNA Probe: Design a DNA probe of the same length and sequence as the LNA probe for a direct comparison.

    • RNA Probe: Synthesize an RNA probe complementary to the target sequence.

  • Labeling: All probes should be labeled with the same fluorophore (e.g., Cy3 or FITC) at the 5' or 3' end for consistent detection.

II. Cell Preparation
  • Fixation: Fix cells in 4% paraformaldehyde in PBS for 10 minutes at room temperature to preserve cellular morphology and nucleic acid integrity.

  • Permeabilization: Permeabilize the cells to allow probe entry. This can be achieved by incubating in 70% ethanol overnight at 4°C or with a detergent solution (e.g., 0.1% Triton X-100 in PBS) for a few minutes.

III. Hybridization
  • Pre-hybridization: Pre-warm a hybridization buffer (e.g., containing formamide and SSC) to the calculated hybridization temperature.

  • Probe Application: Apply the LNA, DNA, and RNA probes separately to different sets of prepared cells.

  • Denaturation (for DNA targets): If targeting double-stranded DNA, denature the cellular DNA and the probe by heating the slide to 75-80°C for 5-10 minutes. For RNA targets, this step is not necessary.

  • Hybridization:

    • LNA Probes: Hybridize for 1 hour at a stringent temperature (e.g., 60-65°C).

    • DNA/RNA Probes: Hybridize for 4-16 hours at a temperature optimized for their specific Tm.

IV. Washing
  • Post-Hybridization Washes: Perform a series of stringent washes to remove unbound and non-specifically bound probes.

    • Wash 1: 2x SSC with 0.1% Tween-20 at the hybridization temperature for 5 minutes.

    • Wash 2: 1x SSC at the hybridization temperature for 5 minutes.

    • Wash 3: 0.5x SSC at room temperature for 5 minutes.

  • Counterstaining: Stain the cell nuclei with DAPI to visualize the cellular context.

  • Mounting: Mount the slides with an anti-fade mounting medium.

V. Imaging and Analysis
  • Microscopy: Acquire images using a fluorescence microscope with appropriate filters for the chosen fluorophore and DAPI.

  • Quantitative Analysis: Measure the fluorescence intensity and signal-to-noise ratio for each probe type. Compare the specificity by observing off-target binding.

Visualizing the Workflow and a Key Structural Advantage

To further clarify the experimental process and the underlying principles of LNA technology, the following diagrams have been generated.

G cluster_prep Cell Preparation cluster_probes Probe Hybridization (Parallel Experiments) cluster_post Post-Hybridization & Analysis cell_culture Cell Culture fixation Fixation (4% PFA) cell_culture->fixation permeabilization Permeabilization (Ethanol or Triton X-100) fixation->permeabilization lna LNA Probe Hybridization (1 hr) permeabilization->lna dna DNA Probe Hybridization (4-16 hrs) permeabilization->dna rna RNA Probe Hybridization (4-16 hrs) permeabilization->rna washing Stringent Washes lna->washing dna->washing rna->washing counterstain DAPI Counterstain washing->counterstain imaging Fluorescence Microscopy counterstain->imaging analysis Quantitative Analysis (Signal, S/N Ratio) imaging->analysis

Caption: Experimental workflow for cross-validating LNA, DNA, and RNA probe specificity in FISH.

G cluster_dna Standard DNA Duplex cluster_lna LNA-Target Duplex cluster_arrow d1 Flexible Sugar-Phosphate Backbone d2 Lower Thermal Stability d3 Potential for Mismatches l3 Enhanced Specificity & Mismatch Discrimination l1 Locked Ribose Conformation l2 Increased Thermal Stability (Higher Tm) Standard DNA Duplex Standard DNA Duplex LNA-Target Duplex LNA-Target Duplex Standard DNA Duplex->LNA-Target Duplex  LNA Modification Leads To

Caption: Logical diagram showing how LNA's locked structure enhances hybridization specificity.

Conclusion

The cross-validation of LNA probes against traditional DNA and RNA probes in FISH experiments unequivocally demonstrates their superior performance. The unique locked structure of LNA monomers results in a higher binding affinity, increased thermal stability, and consequently, unparalleled specificity. This allows for shorter hybridization times and a significantly improved signal-to-noise ratio, making LNA probes the ideal choice for demanding FISH applications, including the detection of short targets, discrimination of single nucleotide polymorphisms, and in situ hybridization in complex biological samples. For researchers aiming to achieve the highest degree of accuracy and reliability in their FISH experiments, the adoption of LNA probe technology is a decisive step forward.

References

A Comparative Guide to LNA-A(Bz) Amidite Performance from Different Suppliers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of modified oligonucleotides, the quality of phosphoramidites is a critical factor influencing the yield and purity of the final product. Locked Nucleic Acid (LNA) amidites, such as LNA-A(Bz) amidite, offer enhanced thermal stability and binding affinity to complementary sequences, making them invaluable for therapeutic and diagnostic applications. However, the performance of these critical reagents can vary between suppliers.

This guide provides a framework for evaluating and comparing the performance of this compound from different commercial sources. It outlines the key performance metrics, details the experimental protocols for their assessment, and presents a structure for direct comparison.

Key Performance Metrics

The quality and performance of this compound can be assessed through several key metrics. These parameters directly impact the efficiency of oligonucleotide synthesis and the quality of the resulting product.

1. Purity: The purity of the phosphoramidite is paramount. Impurities can lead to side reactions, resulting in truncated or modified oligonucleotides that can be difficult to separate from the desired full-length product. Purity is typically assessed by High-Performance Liquid Chromatography (HPLC) and Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy.[1]

2. Coupling Efficiency: This metric quantifies the percentage of available 5'-hydroxyl groups on the solid support that successfully react with the incoming phosphoramidite in each synthesis cycle. High coupling efficiency (ideally >98-99%) is crucial for achieving a high yield of the full-length oligonucleotide, especially for longer sequences.[2][3] Even a small decrease in coupling efficiency can significantly reduce the overall yield.

3. Oligonucleotide Synthesis Yield: The final yield of the purified, full-length oligonucleotide is a direct reflection of the phosphoramidite's performance. It is influenced by both the purity and the coupling efficiency of the amidite.

Data Presentation: A Comparative Framework

To facilitate a direct comparison of this compound from various suppliers, the following tables provide a template for summarizing key performance data. Researchers can populate these tables with data obtained from suppliers' certificates of analysis or through in-house experimental evaluation.

Table 1: Purity of this compound

SupplierPurity by HPLC (%)Purity by ³¹P NMR (%)Key Impurities Identified
Supplier A
Supplier B
Supplier C

Table 2: Coupling Efficiency and Oligonucleotide Yield

SupplierAverage Coupling Efficiency (%)Theoretical Yield of a 20-mer Oligonucleotide (%)*Actual Yield of a 20-mer Oligonucleotide (OD₂₆₀)
Supplier A
Supplier B
Supplier C

*Theoretical yield can be calculated using the formula: Yield = (Average Coupling Efficiency) ^ (Number of couplings). For a 20-mer, there are 19 couplings.

Experimental Protocols

Detailed and standardized experimental protocols are essential for an objective comparison of this compound from different suppliers.

Protocol 1: Determination of this compound Purity by HPLC

Objective: To determine the purity of the LNA-A(Bz) phosphoramidite and identify any impurities.

Materials:

  • This compound sample

  • Acetonitrile (anhydrous)

  • 0.1 M Triethylammonium acetate (TEAA) buffer, pH 7.0

  • Reverse-phase C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • HPLC system with a UV detector

Procedure:

  • Prepare a sample solution of the this compound in anhydrous acetonitrile at a concentration of approximately 1 mg/mL.

  • Set up the HPLC system with a C18 column.

  • Use a gradient elution with mobile phase A (0.1 M TEAA) and mobile phase B (acetonitrile).

  • Inject the sample and monitor the elution profile at a suitable wavelength (e.g., 260 nm).

  • The this compound should appear as two main peaks representing the two diastereomers.

  • Calculate the purity by integrating the peak areas of the main diastereomers and any impurity peaks. Purity (%) = (Area of main peaks / Total area of all peaks) x 100.

Protocol 2: Determination of this compound Purity by ³¹P NMR

Objective: To assess the purity of the LNA-A(Bz) phosphoramidite with respect to phosphorus-containing impurities.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) with 1% triethylamine (v/v)

  • NMR spectrometer equipped with a phosphorus probe

Procedure:

  • Prepare a sample solution by dissolving approximately 0.3 g of the this compound in 1 mL of CDCl₃ with 1% triethylamine.

  • Acquire the ³¹P NMR spectrum. The main signals for the phosphoramidite should appear in the region of 140-155 ppm.

  • P(V) impurities, such as the corresponding phosphonate, will appear in a different region of the spectrum (typically -25 to 99 ppm).

  • Calculate the purity by comparing the integration of the main P(III) signals to the integration of any P(V) impurity signals.

Protocol 3: Determination of Coupling Efficiency

Objective: To determine the average coupling efficiency of the this compound during oligonucleotide synthesis.

Materials:

  • DNA synthesizer

  • This compound solution (e.g., 0.1 M in anhydrous acetonitrile)

  • Standard oligonucleotide synthesis reagents (activator, capping reagents, oxidizing agent, deblocking solution)

  • Solid support (e.g., CPG)

  • UV-Vis spectrophotometer

Procedure:

  • Perform a standard oligonucleotide synthesis of a short homopolymer (e.g., T₅) with the addition of a single LNA-A(Bz) unit at a specific position.

  • Collect the trityl cation released during the deblocking step after each coupling cycle.

  • Measure the absorbance of the orange-colored trityl cation solution at approximately 495 nm.

  • The coupling efficiency of each step is proportional to the amount of trityl cation released. The average coupling efficiency can be calculated by the synthesizer software or manually by comparing the absorbance values at each cycle.

  • Note that LNA amidites are more sterically hindered and may require longer coupling times (e.g., 180-250 seconds) and longer oxidation times (e.g., 45 seconds) compared to standard DNA phosphoramidites for optimal coupling efficiency.

Visualizing the Workflow

To better understand the experimental processes involved in evaluating this compound, the following diagrams illustrate the key workflows.

OligonucleotideSynthesisCycle cluster_synthesis Solid-Phase Oligonucleotide Synthesis Cycle cluster_final Post-Synthesis Deblocking 1. Deblocking (Removal of DMT group) Coupling 2. Coupling (Addition of this compound) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Blocking of unreacted 5'-OH) Coupling->Capping Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Oxidation->Deblocking Repeat for next cycle Cleavage Cleavage from Solid Support Oxidation->Cleavage Deprotection Deprotection of Bases and Phosphate Cleavage->Deprotection Purification Purification (e.g., HPLC) Deprotection->Purification

Caption: Workflow of solid-phase oligonucleotide synthesis incorporating an this compound.

PurityAnalysis cluster_main This compound Purity Assessment Sample This compound Sample HPLC HPLC Analysis (Reverse-Phase C18) Sample->HPLC NMR ³¹P NMR Analysis Sample->NMR Data_HPLC Purity (%) Impurity Profile HPLC->Data_HPLC Data_NMR Purity (%) (P(III) vs P(V)) NMR->Data_NMR

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling LNA-A(Bz) Amidite

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with LNA-A(Bz) amidite. Adherence to these protocols is critical for ensuring laboratory safety and maintaining the integrity of your research.

Locked Nucleic Acid (LNA) phosphoramidites, such as this compound, are pivotal in the synthesis of antisense oligonucleotides (ASOs) and other specialized molecular biology applications.[1][2][3] Their unique bicyclic structure enhances the thermal stability and hybridization properties of oligonucleotides.[2] However, like all phosphoramidites, they require careful handling due to their reactivity and potential hazards. This document outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and proper disposal methods.

Immediate Safety and Personal Protective Equipment (PPE)

Given the hazardous nature of phosphoramidites, a comprehensive assessment of workplace hazards is necessary to determine the appropriate PPE. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications
Eye/Face Protection Safety GogglesChemical splash goggles compliant with EN 166 (EU) or NIOSH (US) standards.
Face ShieldRecommended when there is a significant splash hazard.
Skin Protection GlovesChemical-impermeable gloves (e.g., nitrile) inspected prior to use. Contaminated gloves must be disposed of properly.
Laboratory CoatA flame-resistant lab coat must be worn at all times.
Respiratory Protection Fume HoodAll handling of this compound should be conducted in a certified chemical fume hood.
RespiratorA NIOSH-approved respirator may be necessary for certain operations, such as cleaning up large spills.

Operational Plan: From Receipt to Disposal

This section details the procedural, step-by-step guidance for the safe handling of this compound throughout its lifecycle in the laboratory.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Immediately transfer the sealed container to a designated freezer.

    • Long-term storage (up to 6 months): -80°C, protected from light.[1]

    • Short-term storage (up to 1 month): -20°C, protected from light.

  • Environment: Store in a dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

Experimental Workflow: Oligonucleotide Synthesis

The synthesis of oligonucleotides using this compound follows standard phosphoramidite chemistry with some key modifications.

experimental_workflow Experimental Workflow for this compound Handling cluster_prep Preparation cluster_synthesis Synthesis Cycle cluster_post_synthesis Post-Synthesis reagent_prep Reagent Preparation (Anhydrous Acetonitrile) instrument_prep Synthesizer Setup reagent_prep->instrument_prep coupling Coupling (Longer duration required) instrument_prep->coupling oxidation Oxidation (Longer duration required) coupling->oxidation capping Capping oxidation->capping deblocking Deblocking capping->deblocking deblocking->coupling Next Cycle cleavage Cleavage from Support deblocking->cleavage Final Cycle deprotection Deprotection cleavage->deprotection purification Purification deprotection->purification

Caption: Workflow for Handling this compound in Oligonucleotide Synthesis.

Detailed Methodologies:

  • Reagent Preparation:

    • This compound is typically dissolved in anhydrous acetonitrile to the desired concentration.

    • Ensure all solvents and reagents are anhydrous to prevent hydrolysis of the phosphoramidite.

  • Oligonucleotide Synthesis Cycle:

    • Coupling: Due to the steric hindrance of the LNA monomer, a longer coupling time is required compared to standard DNA or RNA phosphoramidites.

    • Oxidation: The oxidation of the phosphite triester to the more stable phosphate triester also requires an extended reaction time.

    • Capping: Unreacted 5'-hydroxyl groups are capped to prevent the formation of deletion mutations in the final oligonucleotide.

    • Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed to allow for the next coupling reaction.

  • Post-Synthesis Processing:

    • Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and the protecting groups on the nucleobases and phosphate backbone are removed.

    • Purification: The final product is purified using methods such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

Disposal Plan

All waste generated from the handling and use of this compound must be considered hazardous.

  • Waste Segregation:

    • Solid Waste: Used vials, contaminated gloves, and other solid materials should be collected in a dedicated, clearly labeled hazardous waste container.

    • Liquid Waste: Unused solutions and solvent washes from the synthesis process should be collected in a separate, labeled hazardous waste container for liquids. The high volume of solvent waste generated during oligonucleotide synthesis is a significant environmental consideration.

  • Disposal Procedure:

    • All hazardous waste must be disposed of through a licensed chemical waste disposal company.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

    • Do not dispose of this compound or its waste down the drain or in regular trash.

By adhering to these safety protocols and operational plans, researchers can confidently and safely utilize this compound in their critical work, fostering a culture of safety and responsibility in the laboratory.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.